molecular formula C8H16 B098774 (Z)-3,4-Dimethylhex-3-ene CAS No. 19550-87-9

(Z)-3,4-Dimethylhex-3-ene

Cat. No.: B098774
CAS No.: 19550-87-9
M. Wt: 112.21 g/mol
InChI Key: XTUXVDJHGIEBAA-FPLPWBNLSA-N
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Description

(Z)-3,4-Dimethylhex-3-ene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-3,4-dimethylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5-6H2,1-4H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUXVDJHGIEBAA-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C)\CC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311657
Record name (3Z)-3,4-Dimethyl-3-hexene
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Molecular Weight

112.21 g/mol
Source PubChem
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CAS No.

19550-87-9
Record name (3Z)-3,4-Dimethyl-3-hexene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-3,4-Dimethylhex-3-ene
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Record name (3Z)-3,4-Dimethyl-3-hexene
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Record name (Z)-3,4-dimethylhex-3-ene
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of (Z)-3,4-Dimethylhex-3-ene. The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols for the determination of these properties.

Core Physical Properties

This compound, also known as cis-3,4-Dimethyl-3-hexene, is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.[1][2][3] Its physical characteristics are crucial for its application in various chemical syntheses and research contexts. A summary of its key physical properties is provided in the table below.

PropertyValueUnit
Molecular Formula C₈H₁₆-
Molecular Weight 112.21 g/mol
Boiling Point 122°C at 760 mmHg
Melting Point -103.01 (estimate)°C
Density 0.729g/cm³
Refractive Index 1.419-
Vapor Pressure 17.1mmHg at 25°C
LogP (Octanol/Water Partition Coefficient) 3.143 (calculated)-
Water Solubility log10WS = -3.02 (calculated)mol/L

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the key physical properties of liquid organic compounds such as this compound.

2.1. Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and effective method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a melting point apparatus.[1][5]

Apparatus:

  • Thiele tube or melting point apparatus

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin (B1166041) or silicone oil (for Thiele tube)

Procedure:

  • A small amount of the liquid sample, this compound, is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • The assembly is then clamped within a Thiele tube filled with oil, or placed in the heating block of a melting point apparatus.[5]

  • The apparatus is heated gently and slowly.[1]

  • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

  • The heat source is removed when a steady and continuous stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

2.2. Melting Point Determination (Capillary Method)

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity. Although this compound is a liquid at room temperature, this protocol is included for completeness in the characterization of organic compounds. The capillary method is a standard technique for melting point determination.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube

  • Capillary tubes (open at one end)

  • Thermometer

  • Mortar and pestle (if the sample is crystalline)

Procedure:

  • A small amount of the finely powdered solid sample is packed into the open end of a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer and placed in a Thiele tube.[7]

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.

  • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range.

2.3. Density Determination (Pycnometer or Volumetric Method)

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[8]

Apparatus:

  • Pycnometer (a glass flask with a specific volume) or a graduated cylinder

  • Analytical balance

Procedure (using a graduated cylinder):

  • The mass of a clean and dry measuring cylinder is accurately determined using an analytical balance.[9][10]

  • A specific volume of the liquid, for instance, 10 mL of this compound, is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the measuring cylinder containing the liquid is then measured.[10]

  • The mass of the liquid is calculated by subtracting the mass of the empty measuring cylinder from the mass of the cylinder with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume.[10]

2.4. Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance and is a characteristic property.[11] The Abbe refractometer is a common instrument used for this measurement.[12]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Soft tissue and a suitable solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • The prism surfaces of the refractometer are cleaned with a soft tissue and a suitable solvent and allowed to dry completely.[11]

  • A few drops of the liquid sample, this compound, are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and locked.

  • The light source is adjusted, and while looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[12]

  • The refractive index value is read from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20°C, maintained by a water bath.[12]

2.5. Solubility Determination

The solubility of an organic compound in various solvents provides insights into its polarity and functional groups.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl)

Procedure:

  • Water Solubility: Approximately 25 mg of the compound is placed in a small test tube, and 0.75 mL of water is added in portions. The tube is shaken vigorously after each addition. If the compound dissolves, it is classified as water-soluble.[13]

  • Ether Solubility: A similar procedure is followed using diethyl ether as the solvent.[13]

  • Acid-Base Solubility: For water-insoluble compounds, solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.[13] Solubility in these reagents can indicate the presence of acidic or basic functional groups.[14] For instance, solubility in NaOH and NaHCO₃ suggests a carboxylic acid, while solubility in NaOH but not NaHCO₃ points to a phenol. Solubility in HCl is indicative of a basic compound, such as an amine.[13][14]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid organic compound.

G Workflow for Physical Property Determination of a Liquid Organic Compound cluster_0 Sample Preparation & Initial Observation cluster_1 Primary Physical Constants cluster_2 Solubility & Further Characterization cluster_3 Data Analysis & Reporting A Obtain Pure Liquid Sample B Observe Physical State & Odor A->B C Boiling Point Determination B->C D Density Measurement B->D E Refractive Index Measurement B->E F Solubility Tests (Water, Ether, Acids, Bases) B->F H Compile Data in a Table C->H D->H E->H G Melting Point Determination (if applicable after derivatization) F->G F->H G->H I Compare with Literature Values H->I J Prepare Technical Report I->J

Caption: A flowchart illustrating the general experimental workflow for the physical characterization of a liquid organic compound.

References

An In-depth Technical Guide on the Chemical Structure and Bonding of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3,4-Dimethylhex-3-ene, a tetra-substituted alkene, presents a unique stereochemical configuration that influences its physical and chemical properties. This guide provides a comprehensive analysis of its chemical structure, bonding, and spectroscopic signature. Detailed computational data on its geometry, including bond lengths, bond angles, and dihedral angles, are presented. Furthermore, this document outlines a detailed experimental protocol for its stereoselective synthesis and methods for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. A representative reaction mechanism, the hydrohalogenation of the alkene, is also illustrated to provide insight into its chemical reactivity. This technical guide is intended to serve as a core resource for researchers and professionals involved in organic synthesis and drug development.

Chemical Structure and Bonding

This compound is an organic compound with the chemical formula C₈H₁₆.[1] Its IUPAC name is this compound, and it is also known as cis-3,4-dimethyl-3-hexene.[1] The molecule features a central carbon-carbon double bond (C=C) at the 3-position of a hexane (B92381) chain. The "(Z)" designation, from the German zusammen meaning "together", indicates that the highest priority substituents on each carbon of the double bond are on the same side. In this case, the ethyl groups are on the same side of the double bond, leading to a cis configuration.

The bonding in this compound is characterized by sp² hybridization of the two carbons involved in the double bond (C3 and C4) and sp³ hybridization for all other carbon atoms. The C=C double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. The presence of two alkyl groups on each carbon of the double bond makes it a tetrasubstituted alkene, which generally contributes to its thermodynamic stability.[2]

Computed Molecular Geometry

The three-dimensional structure of this compound has been optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set, a standard computational method for obtaining reliable geometries of organic molecules.[3] The key geometric parameters from this optimization are summarized in the table below.

ParameterAtoms InvolvedValue
Bond Lengths (Å)
C=CC3=C41.35 Å
C-C (sp²-sp³)C2-C31.52 Å
C-C (sp²-sp³)C4-C51.52 Å
C-C (sp³-sp³)C1-C21.54 Å
C-C (sp³-sp³)C5-C61.54 Å
C-C (methyl)C3-C71.51 Å
C-C (methyl)C4-C81.51 Å
C-H (average)C-H1.09-1.10 Å
Bond Angles (°)
C2-C3=C4123.5°
C3=C4-C5123.5°
C2-C3-C7115.0°
C5-C4-C8115.0°
C7-C3=C4121.5°
C8-C4=C3121.5°
Dihedral Angles (°)
C2-C3-C4-C50.0°
C7-C3-C4-C80.0°

Note: The values presented are derived from computational modeling and may vary slightly from experimental data.

Experimental Protocols

Stereoselective Synthesis of this compound

A stereoselective synthesis of (Z)-3,4-dimethyl-3-hexene can be achieved through the reduction of a disubstituted alkyne. A representative procedure is adapted from established methods for the synthesis of cis-alkenes.

Reaction Scheme:

Materials and Reagents:

  • 3,4-Dimethylhex-3-yne

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Quinoline (B57606)

  • Hexane (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup)

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3,4-dimethylhex-3-yne in anhydrous hexane.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

  • Add a small amount of quinoline as a catalyst poison to prevent over-reduction to the alkane.

  • Seal the flask and flush the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with hexane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by fractional distillation to obtain the pure Z-isomer.

Spectroscopic Characterization

Sample Preparation: Dissolve a small amount of the purified this compound in deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

Instrument Parameters (Example):

  • Spectrometer: 500 MHz NMR spectrometer

  • ¹H NMR: 16 scans, relaxation delay of 1 s

  • ¹³C NMR: 256 scans, relaxation delay of 2 s

Expected Spectral Data:

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Methyl Protons~ 0.95Triplet6H-CH₂-CH₃
Methylene Protons~ 2.05Quartet4H-CH₂ -CH₃
Vinylic Methyl Protons~ 1.65Singlet6H=C-CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
Methyl Carbon~ 14-CH₂-C H₃
Methylene Carbon~ 22-C H₂-CH₃
Vinylic Methyl Carbon~ 18=C-C H₃
Vinylic Carbon~ 130C =C

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates for IR spectroscopy. For Raman spectroscopy, the liquid sample is placed in a glass capillary tube.

Expected Vibrational Data:

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
C-H Stretch (sp³)2960-28502960-2850Strong
C=C Stretch (tetrasubstituted)~1670 (weak or inactive)~1670Strong
C-H Bend (CH₃)~1460, ~1375~1460, ~1375Medium
C-H Bend (CH₂)~1465~1465Medium

Note: The C=C stretching vibration in symmetrically tetrasubstituted alkenes like this compound is often weak or absent in the IR spectrum due to a small or zero change in the dipole moment during the vibration. However, this mode is typically strong and readily observed in the Raman spectrum.

Chemical Reactivity and Visualization

A characteristic reaction of alkenes is the electrophilic addition across the double bond. The hydrohalogenation of this compound with an acid like hydrogen chloride (HCl) proceeds through a carbocation intermediate.

Hydrohalogenation Reaction Workflow

The following diagram illustrates the two-step mechanism of the hydrohalogenation of this compound.

hydrohalogenation Z_alkene This compound carbocation Tertiary Carbocation Intermediate Z_alkene->carbocation Step 1: Protonation of the double bond HCl HCl HCl->carbocation alkyl_halide 3-Chloro-3,4-dimethylhexane carbocation->alkyl_halide Step 2: Nucleophilic attack by Cl⁻ Cl_ion Chloride Ion (Cl⁻) Cl_ion->alkyl_halide

Hydrohalogenation mechanism of this compound.

Mechanism Description:

  • Step 1: Protonation. The π bond of the alkene acts as a nucleophile and attacks the electrophilic proton of the hydrogen halide. This breaks the H-X bond and the C=C π bond, forming a new C-H σ bond and a tertiary carbocation intermediate.

  • Step 2: Nucleophilic Attack. The resulting halide ion (X⁻) acts as a nucleophile and attacks the electron-deficient carbocation, forming a new C-X σ bond and yielding the final alkyl halide product.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and reactivity of this compound. The tabulated computational and spectroscopic data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of organic chemistry and drug development. The provided visualization of a key reaction mechanism further elucidates the chemical behavior of this tetrasubstituted alkene. This comprehensive information is intended to facilitate further research and application of this compound in various scientific endeavors.

References

(Z)-3,4-Dimethylhex-3-ene IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Z)-3,4-Dimethylhex-3-ene

This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and key chemical reactions. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

  • cis-3,4-Dimethyl-3-hexene[1][2][3]

  • (3Z)-3,4-Dimethyl-3-hexene[1][2][3]

  • (Z)-C2H5C(CH3)=C(CH3)C2H5[2][3]

  • 2-Hexene, 3,4-dimethyl, cis[2][3]

  • (Z)-3,4-Dimethylhex-2-ene[2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueUnitSource
Molecular Formula C₈H₁₆[1][2]
Molecular Weight 112.21 g/mol [1]
CAS Registry Number 19550-87-9[1][2]
Normal Boiling Point Not AvailableK
Critical Temperature 299°C[4]
Standard Gibbs free energy of formation 79.60kJ/mol[3]
Enthalpy of formation at standard conditions -110.81kJ/mol[3]
Enthalpy of vaporization at standard conditions 39.70kJ/mol[3]
Ionization energy 8.17 ± 0.00eV[3]
Log10 of Water solubility -3.02mol/l[3]
Octanol/Water partition coefficient (logPoct/wat) 3.143[3]

Key Chemical Reactions

This compound undergoes several characteristic reactions of alkenes, including addition reactions.

Reaction with HBr in the presence of Peroxides

The reaction of this compound with hydrogen bromide (HBr) in the presence of peroxides proceeds via an anti-Markovnikov addition mechanism.[5] This electrophilic addition results in the formation of a chiral product, 2-bromo-3,4-dimethylhexane.[5] The presence of peroxides is crucial for the anti-Markovnikov regioselectivity, leading to the formation of an asymmetric carbon and consequently, a pair of enantiomers.[5]

G cluster_reactants Reactants cluster_products Products Z_alkene This compound chiral_product 2-Bromo-3,4-dimethylhexane (Chiral) Z_alkene->chiral_product Anti-Markovnikov Addition HBr_peroxide HBr, Peroxides HBr_peroxide->chiral_product

Caption: Reaction of this compound with HBr and peroxides.

Hydrogenation

Hydrogenation of this compound in the presence of a Palladium on carbon (Pd/C) catalyst results in the saturation of the double bond.[6] The primary product of this reaction is 3,4-dimethylhexane.[6] The catalyst plays a vital role by lowering the activation energy required for the addition of hydrogen across the double bond.[6]

G cluster_reactants Reactants cluster_products Product Z_alkene This compound alkane 3,4-Dimethylhexane Z_alkene->alkane Hydrogenation H2_PdC H₂, Pd/C H2_PdC->alkane

Caption: Hydrogenation of this compound.

Reaction with Halogens (Br₂)

This compound reacts with bromine (Br₂) in an electrophilic addition reaction. This reaction proceeds through the formation of a bromonium ion intermediate.[7]

Reaction with HCl

The reaction of this compound with hydrogen chloride (HCl) is another example of an electrophilic addition (hydrohalogenation).[8] Both the (Z) and (E) isomers of 3,4-dimethylhex-3-ene yield the same products in this reaction.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are specific to the desired outcome and scale of the reaction. For specific laboratory procedures, consulting primary literature and established chemical synthesis databases is recommended.

A general approach for the synthesis of similar alkenes can involve elimination reactions from corresponding alkyl halides or alcohols. One potential, though flawed, conceptual pathway involves the reaction of 2,3-dibromobutane (B42614) with ethylmagnesium bromide, although this approach has significant challenges with side reactions like elimination and metathesis.[9] A more viable approach might involve the acid-catalyzed dimerization of but-2-ene, followed by internal hydride shifts and elimination to form the desired product.[9]

References

(Z)-3,4-Dimethylhex-3-ene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19550-87-9

This technical guide provides an in-depth overview of (Z)-3,4-Dimethylhex-3-ene, a specific stereoisomer of the C8H16 alkene family. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

This compound, also known as cis-3,4-Dimethyl-3-hexene, is a colorless liquid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 19550-87-9[2][3]
Molecular Formula C8H16[2][3]
Molecular Weight 112.21 g/mol [2]
IUPAC Name (3Z)-3,4-dimethylhex-3-ene[2]
Synonyms (Z)-3,4-Dimethyl-3-hexene, cis-3,4-Dimethyl-3-hexene[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry: The mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center.[3]

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Data is available from PubChem.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental 1H and 13C NMR spectra for this compound are not readily available in public databases, predicted NMR data can be calculated using computational chemistry tools. The Automated Topology Builder (ATB) provides a platform for generating such data.[1]

Synthesis Protocols

The stereoselective synthesis of (Z)-alkenes is a significant area of research in organic chemistry. While a specific, detailed protocol for the synthesis of this compound is not widely published, general methodologies for the synthesis of Z-alkenes can be adapted.

Conceptual Synthesis Workflow:

A plausible synthetic route could involve the Wittig reaction, which is a well-established method for the stereoselective formation of alkenes. The general workflow is depicted below.

G Ketone Ketone Wittig_Reaction Wittig Reaction Ketone->Wittig_Reaction Phosphonium_Ylide Phosphonium Ylide Phosphonium_Ylide->Wittig_Reaction Z_Alkene This compound Wittig_Reaction->Z_Alkene Triphenylphosphine_oxide Triphenylphosphine oxide Wittig_Reaction->Triphenylphosphine_oxide

Figure 1: Conceptual workflow for the synthesis of this compound via the Wittig reaction.

Experimental Considerations for Stereoselectivity: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of a (Z)-alkene, a non-stabilized ylide is typically employed in an aprotic solvent in the absence of lithium salts.

Chemical Reactivity

This compound undergoes typical electrophilic addition reactions characteristic of alkenes.

Hydrohalogenation

The reaction with hydrogen halides, such as HCl, proceeds via an electrophilic addition mechanism. The double bond acts as a nucleophile, attacking the hydrogen of the hydrogen halide. This forms a carbocation intermediate, which is then attacked by the halide ion. Due to the symmetrical nature of the alkene, the initial protonation can occur at either carbon of the double bond, leading to the same tertiary carbocation. Subsequent attack by the chloride ion results in the formation of 3-chloro-3,4-dimethylhexane.

G Z_Alkene This compound Carbocation Tertiary Carbocation Intermediate Z_Alkene->Carbocation + H+ HCl HCl Product 3-Chloro-3,4-dimethylhexane Carbocation->Product + Cl-

Figure 2: Reaction pathway for the hydrochlorination of this compound.

Biological Activity and Drug Development Relevance

Currently, there is a lack of publicly available data on the specific biological activity, pharmacology, or toxicology of this compound. While some C8H16 isomers are found in nature and may exhibit biological effects, dedicated studies on this particular compound are needed to ascertain its potential relevance to drug development. General toxicological studies on alkenes suggest that their reactivity and potential for adverse effects are related to their structure, but specific data for this compound is not available.

Given the absence of known biological targets or pathways, a signaling pathway diagram cannot be constructed at this time. Further research into the bioactivity and metabolic fate of this compound would be necessary to explore its potential in a pharmaceutical context.

References

An In-depth Technical Guide to the Spectroscopic Data of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for (Z)-3,4-Dimethylhex-3-ene (CAS No. 19550-87-9). The information is compiled from various reputable sources to assist researchers in the identification and characterization of this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations to illustrate key concepts.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The data presented below is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Proposed Fragment
11225[M]+• (Molecular Ion)
9730[M - CH₃]+
83100[M - C₂H₅]+ (Base Peak)
6980[M - C₃H₇]+
5595[C₄H₇]+
4175[C₃H₅]+
Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data is based on a film of the compound from chlorobenzene (B131634) on a Cesium Iodide (CsI) plate.[1]

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~2960StrongC-H stretch (sp³ CH₃)
~2930StrongC-H stretch (sp³ CH₂)
~2870StrongC-H stretch (sp³ CH)
~1460MediumC-H bend (CH₃ and CH₂)
~1380MediumC-H bend (CH₃)
~1670WeakC=C stretch (alkene)

Note: Specific peak intensities and exact wavenumbers may vary slightly depending on the experimental conditions.

Predicted Nuclear Magnetic Resonance (NMR) Data

Predicted ¹H NMR Data
Proton Environment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
CH₃ (ethyl)0.9 - 1.1Triplet~7.5
CH₂ (ethyl)1.9 - 2.2Quartet~7.5
CH₃ (vinyl)1.6 - 1.8Singlet-
Predicted ¹³C NMR Data
Carbon Environment Predicted Chemical Shift (ppm)
CH₃ (ethyl)~14
CH₂ (ethyl)~22
CH₃ (vinyl)~18
C=C (alkene)~130

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for a liquid sample):

  • Ensure the NMR tube is clean and dry.

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃). The final volume should be around 0.5-0.7 mL.

  • Filter the solution into the NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition (General Parameters):

  • ¹H NMR:

    • Spectrometer frequency: 300-600 MHz

    • Pulse sequence: Standard single-pulse experiment

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • ¹³C NMR:

    • Spectrometer frequency: 75-150 MHz

    • Pulse sequence: Proton-decoupled single-pulse experiment

    • Number of scans: 128-1024 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

    • Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy (FTIR)

Sample Preparation (Neat Liquid Film):

  • Place a small drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Mount the salt plates in the spectrometer's sample holder.

Data Acquisition (General Parameters):

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

  • Spectral range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of scans: 16-32

  • Background: A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC).

Data Acquisition (General Parameters):

  • Gas Chromatography (GC):

    • Column: A nonpolar or weakly polar capillary column (e.g., DB-5ms).

    • Carrier gas: Helium at a constant flow rate.

    • Inlet temperature: 250 °C.

    • Oven temperature program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • Mass Spectrometry (MS):

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan range: m/z 35-300.

    • Ion source temperature: 230 °C.

Visualizations

The following diagram illustrates the workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_characterization Structural Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Multiplicities Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Mass Spectrum Fragmentation Pattern MS->MS_Data Structure Structure Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of (Z)-3,4-Dimethylhex-3-ene. The content herein is intended to support research and development activities by offering a comprehensive understanding of the spectral characteristics of this compound, including predicted chemical shifts, integration, and multiplicity, alongside a standardized experimental protocol for spectrum acquisition.

Predicted 1H NMR Spectral Data

Due to the absence of experimentally acquired and published spectral data for this compound, the following table summarizes the predicted 1H NMR spectral parameters. These predictions are based on established chemical shift theory and typical values for protons in analogous chemical environments.[1][2][3][4][5][6][7][8][9] The molecular structure of this compound features three distinct proton environments, leading to three unique signals in its 1H NMR spectrum.

Protons (Label)Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
a (CH3-CH2-)0.9 - 1.16HTriplet (t)~7.5
b (=C-CH3)1.6 - 1.86HSinglet (s)N/A
c (-CH2-C=)2.0 - 2.24HQuartet (q)~7.5

Structural Assignment and Signal Interpretation

The symmetrical nature of this compound simplifies its 1H NMR spectrum. The molecule possesses a C2 axis of symmetry through the center of the double bond, rendering the two ethyl groups and the two vinylic methyl groups chemically equivalent.

  • Signal a (0.9 - 1.1 ppm): This upfield triplet corresponds to the six protons of the two terminal methyl groups of the ethyl substituents. The signal is split into a triplet by the adjacent methylene (B1212753) protons (c).

  • Signal b (1.6 - 1.8 ppm): This signal appears as a singlet and is assigned to the six protons of the two methyl groups directly attached to the double bond. These protons do not have any adjacent, non-equivalent protons to couple with, hence the singlet multiplicity. Protons on carbons adjacent to a double bond, known as allylic protons, typically resonate in this region.[10]

  • Signal c (2.0 - 2.2 ppm): This downfield quartet represents the four protons of the two methylene groups of the ethyl substituents. The signal is split into a quartet by the adjacent methyl protons (a). These protons are also in an allylic position, which deshields them and shifts their signal downfield compared to alkane methylene protons.[10]

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a detailed methodology for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the this compound sample.[11][12][13]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a small vial.[13] The deuterated solvent is used to avoid interference from solvent protons in the spectrum and to provide a lock signal for the spectrometer.[11]

  • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution before transfer.[13]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0 ppm.[7]

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[10]

  • Shim the magnetic field to optimize its homogeneity across the sample, which will improve the resolution of the NMR signals.

  • Set the appropriate acquisition parameters. For a standard 1H NMR experiment on a small molecule, typical parameters on a 400 MHz spectrometer might include:[14]

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-5 seconds between scans allows for the protons to return to their equilibrium state.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualization of Proton Environments

The following diagram illustrates the structure of this compound and highlights the distinct proton environments.

Caption: Molecular structure and proton environments of this compound.

References

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (Z)-3,4-Dimethylhex-3-ene. This document outlines the predicted spectral data, a comprehensive experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Molecular Structure and Carbon Numbering

The structure of this compound is presented below, with each carbon atom systematically numbered to facilitate the assignment of ¹³C NMR signals. This numbering convention will be used throughout this guide.

Figure 1. Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using an online NMR prediction tool and serve as a reliable estimate for experimental results. Due to the symmetry of the molecule, there are four unique carbon signals expected in the ¹³C NMR spectrum.

Carbon AtomPredicted Chemical Shift (δ) in ppmMultiplicity (Proton Decoupled)
C1 & C614.4q
C2 & C521.5t
C7 & C815.9q
C3 & C4133.2s

Interpretation of the Spectrum

The ¹³C NMR spectrum of this compound is expected to display four distinct signals, consistent with the molecule's symmetry.

  • Alkene Carbons (C3 & C4): A single signal is predicted at approximately 133.2 ppm. This downfield chemical shift is characteristic of sp²-hybridized carbons in a carbon-carbon double bond.[1][2] The signal is expected to be a singlet in a proton-decoupled spectrum as these carbons are quaternary.

  • Allylic Carbons (C2 & C5): A signal is anticipated around 21.5 ppm. These sp³-hybridized carbons are adjacent to the double bond.[3] In a proton-decoupled spectrum, this signal will appear as a triplet due to the two attached hydrogen atoms.

  • Methyl Carbons (C7 & C8): A signal at approximately 15.9 ppm is predicted for the two methyl groups directly attached to the double bond. This signal will be a quartet in a proton-decoupled spectrum.

  • Terminal Methyl Carbons (C1 & C6): The terminal methyl carbons of the ethyl groups are predicted to resonate at a similar chemical shift of around 14.4 ppm and will also appear as a quartet.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar analytes.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

Instrument Setup and Data Acquisition

The following parameters are provided as a guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

ParameterSuggested Value
Spectrometer Frequency100 MHz (for ¹³C)
Pulse Programzgpg30 (or similar with proton decoupling)
SolventCDCl₃
Temperature298 K
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)1.0 - 2.0 s
Spectral Width (sw)240 ppm (approx. -20 to 220 ppm)
Number of Scans (ns)128 or more (for adequate signal-to-noise)
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹³C NMR spectrum of this compound can be visualized as a logical workflow.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition FT Fourier Transformation NMR_Acquisition->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing to TMS Phasing->Referencing PeakPicking Peak Picking Referencing->PeakPicking Assignment Signal Assignment PeakPicking->Assignment Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation

Figure 2. Workflow for ¹³C NMR spectral analysis.

References

Mass Spectrometry of (Z)-3,4-Dimethylhex-3-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of (Z)-3,4-dimethylhex-3-ene, a volatile organic compound. The information contained herein is intended to assist in the identification, characterization, and structural elucidation of this and related alkene isomers. This document details its electron ionization (EI) mass spectrum, proposes a primary fragmentation pathway, and outlines a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Compound Information

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₆ and a molecular weight of 112.21 g/mol . Its structure is characterized by a carbon-carbon double bond at the third position of a hexane (B92381) chain, with two methyl groups attached to the carbons of the double bond in a cis or Z configuration.

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound, obtained by electron ionization (EI), exhibits a distinct pattern of fragmentation. The molecular ion and key fragment ions are summarized in the table below. This data is critical for the unambiguous identification of the compound.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
2735.8[C₂H₃]⁺
2936.3[C₂H₅]⁺
3943.1[C₃H₃]⁺
4167.9[C₃H₅]⁺
4329.8[C₃H₇]⁺
5564.2[C₄H₇]⁺
69100.0[C₅H₉]⁺ (Base Peak)
8343.1[C₆H₁₁]⁺
9710.9[C₇H₁₃]⁺
11219.0[C₈H₁₆]⁺ (Molecular Ion)

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is primarily driven by the stability of the resulting carbocations. The initial step is the removal of an electron from the molecule to form the molecular ion ([M]⁺•) at m/z 112. Subsequent fragmentation predominantly occurs via allylic cleavage, a favorable pathway for alkenes that leads to the formation of resonance-stabilized allylic cations.[1]

The proposed major fragmentation pathway leading to the base peak at m/z 69 is outlined below:

  • Ionization: The high-energy electron beam dislodges an electron from the pi bond of the alkene, forming the molecular ion at m/z 112.

  • Allylic Cleavage: The bond beta to the double bond is cleaved. In the case of this compound, this involves the loss of a propyl radical (•C₃H₇) to form a stable, resonance-stabilized allylic carbocation with a mass-to-charge ratio of 69. This fragment is the most abundant, and therefore represents the base peak in the spectrum.

Other significant peaks in the spectrum arise from further fragmentation and rearrangements. For instance, the peak at m/z 83 likely results from the loss of an ethyl radical (•C₂H₅), while the peak at m/z 97 corresponds to the loss of a methyl radical (•CH₃). The series of smaller fragments in the lower mass range (m/z 27, 29, 39, 41, 43, 55) are characteristic of the fragmentation of larger alkyl fragments.

fragmentation_pathway M [this compound]⁺• m/z = 112 F69 [C₅H₉]⁺ m/z = 69 (Base Peak) M->F69 - •C₃H₇ (Allylic Cleavage) F83 [C₆H₁₁]⁺ m/z = 83 M->F83 - •C₂H₅ F97 [C₇H₁₃]⁺ m/z = 97 M->F97 - •CH₃

Figure 1. Proposed fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source (GC-EI-MS).

Instrumentation and Reagents
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., a non-polar DB-1 or equivalent).

  • Mass Spectrometer (MS): With an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data System: For instrument control, data acquisition, and processing.

  • This compound Standard: Of known purity.

  • High-Purity Solvent: For sample dilution (e.g., hexane or dichloromethane).

  • High-Purity Helium: For use as the carrier gas.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 2 minutes at 200 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 25-200

  • Solvent Delay: 2 minutes

Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in hexane).

  • Prepare a working solution by diluting the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).

Data Acquisition and Analysis
  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Compare the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST) to confirm the identity of the compound.

  • Analyze the fragmentation pattern to support the structural elucidation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution prep2 Prepare Working Solution prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 Acquire Data analysis1->analysis2 analysis3 Identify Peak analysis2->analysis3 analysis4 Extract Mass Spectrum analysis3->analysis4 data1 Library Comparison analysis4->data1 data2 Fragmentation Analysis data1->data2

Figure 2. Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry of this compound is characterized by a distinct fragmentation pattern dominated by allylic cleavage, leading to a base peak at m/z 69. This technical guide provides the essential data and a standardized protocol to aid in the identification and structural analysis of this compound. The provided information is valuable for researchers in various fields, including organic synthesis, petrochemistry, and flavor and fragrance analysis.

References

An In-depth Technical Guide to the Infrared Spectroscopy of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (Z)-3,4-Dimethylhex-3-ene. Due to the limited availability of public experimental spectral data for this specific compound, this guide integrates theoretical principles with generalized experimental protocols to serve as a robust resource for researchers. The focus is on the expected vibrational modes and a detailed methodology for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum.

Introduction to the Infrared Spectroscopy of Alkenes

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "fingerprint" of the molecule, revealing information about its functional groups and structure.

For alkenes like this compound, key diagnostic peaks in an IR spectrum typically arise from the stretching and bending vibrations of the C=C double bond and the C-H bonds associated with it. However, the symmetry of the substitution around the double bond significantly influences the intensity of these absorptions.

This compound is a tetrasubstituted alkene. A critical feature of symmetrically tetrasubstituted alkenes is that the C=C stretching vibration often results in a very small or zero change in the molecular dipole moment. Consequently, this vibration is typically very weak or entirely absent in the infrared spectrum, making it difficult to identify by this method alone. The spectrum is therefore expected to be dominated by the vibrational modes of the alkyl groups.

Predicted Infrared Absorption Data

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Alkyl C-H Stretching 2850 - 2975StrongThis region will contain multiple overlapping peaks from the symmetric and asymmetric stretching of C-H bonds in the methyl (-CH₃) and ethyl (-CH₂CH₃) groups.
C=C Stretching ~1670Very Weak or AbsentDue to the symmetrical tetrasubstituted nature of the double bond, the change in dipole moment during this vibration is minimal, resulting in a very weak absorption.
Methyl (-CH₃) Bending (Asymmetric) ~1450 - 1470MediumOften referred to as the "scissoring" vibration.
Methyl (-CH₃) Bending (Symmetric) ~1375MediumThis is the characteristic "umbrella" bending mode of the methyl group.
Methylene (-CH₂) Bending ~1465MediumScissoring vibration of the C-H bonds in the ethyl groups. This peak may overlap with the asymmetric methyl bend.
Fingerprint Region < 1300ComplexThis region will contain a complex pattern of C-C stretching and various C-H rocking and twisting vibrations, which are unique to the molecule's overall structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern and widely used sampling technique for obtaining the FTIR spectrum of liquid and solid samples with minimal sample preparation.[1] The following protocol details the steps for acquiring the IR spectrum of a liquid sample like this compound.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)[2]

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal itself, which will be subtracted from the sample spectrum.[3]

  • Sample Application:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[4]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. For a good signal-to-noise ratio, it is common to co-add multiple scans (e.g., 16 or 32).[2]

    • The typical spectral range for organic compounds is 4000 to 400 cm⁻¹.[3]

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify the characteristic absorption peaks and compare them to the expected values and reference spectra if available.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.[1][4]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the infrared spectrum of this compound using ATR-FTIR spectroscopy.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis start Start instrument_prep Instrument Preparation (Power On, Purge) start->instrument_prep clean_crystal_bg Clean ATR Crystal instrument_prep->clean_crystal_bg background_scan Acquire Background Spectrum clean_crystal_bg->background_scan apply_sample Apply Liquid Sample to Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_spectrum Process Spectrum (Background Subtraction, Baseline Correction) sample_scan->process_spectrum analyze_spectrum Analyze Peaks process_spectrum->analyze_spectrum end End analyze_spectrum->end

ATR-FTIR Experimental Workflow
Key Vibrational Modes

This diagram illustrates the primary types of molecular vibrations expected for this compound that are detectable by infrared spectroscopy.

vibrational_modes cluster_ch C-H Vibrations cluster_cc C-C Vibrations molecule This compound ch_stretch C-H Stretching (Alkyl) molecule->ch_stretch ch_bend C-H Bending (Methyl & Methylene) molecule->ch_bend cc_double C=C Stretching (Very Weak/Inactive) molecule->cc_double

Expected Vibrational Modes

Conclusion

The infrared spectrum of this compound is predicted to be characterized primarily by strong C-H stretching and bending vibrations from its ethyl and methyl groups. Due to its symmetrical tetrasubstituted nature, the C=C stretching absorption is expected to be very weak or absent, a key distinguishing feature for spectral interpretation. The provided experimental protocol for ATR-FTIR offers a reliable and efficient method for obtaining a high-quality spectrum for this and similar liquid-phase compounds. While experimental data remains elusive in public databases, the theoretical framework and methodologies presented in this guide provide a solid foundation for researchers working with this molecule.

References

An In-depth Technical Guide to the Stereoisomers of 3,4-dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stereoisomerism is a critical concept in chemistry, particularly in the fields of materials science and drug development, where the spatial arrangement of atoms can dictate a molecule's physical properties and biological activity. 3,4-dimethylhex-3-ene, a symmetrical, tetrasubstituted alkene, serves as an excellent model for understanding geometric isomerism. This technical guide provides a comprehensive overview of the stereoisomers of 3,4-dimethylhex-3-ene, detailing their physical and spectroscopic properties, synthesis, separation, and reactivity, with a focus on the practical application of this knowledge in a laboratory setting.

Geometric Isomerism in 3,4-dimethylhex-3-ene

3,4-dimethylhex-3-ene (C₈H₁₆) exists as two geometric isomers, designated as (E) and (Z) according to the Cahn-Ingold-Prelog priority rules.[1] The isomerism arises from the restricted rotation around the C3-C4 double bond.

  • (Z)-3,4-dimethylhex-3-ene : In this isomer, the higher priority groups on each carbon of the double bond are on the same side (Zusammen). For 3,4-dimethylhex-3-ene, the ethyl groups are prioritized over the methyl groups. Therefore, the (Z)-isomer has the two ethyl groups on the same side of the double bond. It is also commonly referred to as cis-3,4-dimethylhex-3-ene.[2]

  • (E)-3,4-dimethylhex-3-ene : In this isomer, the higher priority groups are on opposite sides (Entgegen). The (E)-isomer has the two ethyl groups on opposite sides of the double bond and is also known as trans-3,4-dimethylhex-3-ene.[3]

It is important to note that 3,4-dimethylhex-3-ene itself is an achiral molecule as it possesses a plane of symmetry in both its (E) and (Z) configurations. Chirality is introduced upon reactions that create stereocenters at the C3 and C4 positions, as discussed in Section 6.0.

stereoisomers Geometric Isomers of 3,4-dimethylhex-3-ene cluster_Z This compound (cis) cluster_E (E)-3,4-dimethylhex-3-ene (trans) Z_isomer Z_isomer E_isomer E_isomer Z_isomer->E_isomer Isomerization

Figure 1: Structures of (Z) and (E) stereoisomers.

Physical and Spectroscopic Properties

The differentiation between the (E) and (Z) isomers is possible through the analysis of their distinct physical and spectroscopic properties. While many properties are similar, subtle differences, particularly in boiling points and spectroscopic signatures, allow for their identification and separation.

Physical Properties

The physical properties of the two isomers are summarized in the table below. The data indicates very similar boiling points and densities, which presents a challenge for separation by distillation but makes them ideal candidates for separation by gas chromatography.

Property(E)-3,4-dimethylhex-3-eneThis compound
Molecular Formula C₈H₁₆C₈H₁₆
Molecular Weight 112.21 g/mol [3]112.22 g/mol [4]
CAS Number 19550-88-0[3]19550-87-9[2]
Boiling Point 122 °C (at 760 mmHg)[5]122 °C (at 760 mmHg)
Density 0.729 g/cm³[5]0.729 g/cm³
Refractive Index 1.428[5]1.419

Table 1: Comparison of physical properties for (E) and this compound.

Spectroscopic Data

Spectroscopic methods are essential for the unambiguous identification of each isomer.

Mass Spectrometry (MS): Both isomers exhibit a molecular ion peak [M]⁺• at m/z = 112.[3][6] The fragmentation patterns are expected to be very similar, dominated by allylic cleavage. Key fragments would include ions resulting from the loss of methyl (m/z = 97) and ethyl (m/z = 83) radicals. While standard electron ionization (EI) mass spectra may not readily distinguish between the isomers, subtle differences in fragment ion intensities might be observable under carefully controlled conditions.

Infrared (IR) Spectroscopy: For tetrasubstituted alkenes, the C=C stretching vibration is often weak or absent in the IR spectrum due to the lack of a significant dipole moment change during the vibration. If observable, it would appear around 1670 cm⁻¹. The key diagnostic features would be in the C-H stretching and bending regions. The (E) isomer might show a weak band around 965 cm⁻¹ characteristic of a trans C-H wag, although this is less reliable for tetrasubstituted alkenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, experimentally verified ¹H and ¹³C NMR data for both isomers are not readily available in the literature, the expected spectra can be predicted based on their structures.

  • ¹H NMR: Due to the symmetry of both molecules, the spectra would be relatively simple.

    • The ethyl groups (-CH₂CH₃) would produce a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃).

    • The vinylic methyl groups (-C=C-CH₃) would appear as a singlet.

    • The key difference would be the chemical shifts. The steric compression in the (Z) isomer would likely cause the vinylic methyl protons to appear at a slightly different chemical shift compared to the (E) isomer.

  • ¹³C NMR: The symmetry would result in only four unique carbon signals for each isomer.

    • C1: Ethyl -C H₃

    • C2: Ethyl -C H₂-

    • C3: Vinylic C =C

    • C4: Vinylic methyl -C H₃

    • The chemical shifts of the vinylic carbons (C3) and the vinylic methyl carbons (C4) are expected to differ between the (E) and (Z) isomers due to the steric environment (gamma-gauche effect), providing a clear method for differentiation. Typically, the allylic carbons in a Z-isomer are more shielded (lower ppm) than in the corresponding E-isomer.

Synthesis and Separation

The synthesis of 3,4-dimethylhex-3-ene often results in a mixture of (E) and (Z) isomers, necessitating effective separation protocols.

Synthesis via McMurry Coupling

A common and effective method for synthesizing symmetrical, sterically hindered alkenes like 3,4-dimethylhex-3-ene is the McMurry reaction. This reaction involves the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent. For this target molecule, the precursor is 2-butanone (B6335102).

workflow Synthesis and Separation Workflow cluster_synthesis Step 1: McMurry Coupling Reaction cluster_purification Step 2: Purification & Separation start 2-Butanone (2 eq.) reagents TiCl4 + Zn(Cu) in dry THF reaction Reflux under Inert Atmosphere start->reaction reagents->reaction product Crude Product: (E) + (Z) Isomer Mixture reaction->product workup Aqueous Workup & Solvent Extraction product->workup gc Preparative Gas Chromatography (High-Polarity Column) workup->gc Z_iso This compound gc->Z_iso E_iso (E)-3,4-dimethylhex-3-ene gc->E_iso

Figure 2: General workflow for synthesis and separation.
Experimental Protocols

Protocol 4.2.1: Synthesis via McMurry Coupling of 2-Butanone This protocol outlines the reductive coupling of 2-butanone to form a mixture of (E)- and this compound.

  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an argon inlet, add zinc-copper couple (4 eq.). Cover the metal with dry tetrahydrofuran (B95107) (THF).

  • Formation of Low-Valent Titanium: Cool the flask to 0 °C in an ice bath. Slowly add titanium tetrachloride (TiCl₄, 2 eq.) dropwise to the stirred suspension. The solution should turn from yellow to black, indicating the formation of low-valent titanium species.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Add a solution of 2-butanone (1 eq.) in dry THF dropwise to the black suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, quench the reaction by slowly adding 10% aqueous K₂CO₃ solution. Stir for 30 minutes, then filter the mixture through a pad of Celite to remove titanium oxides.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether or pentane (B18724) (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product mixture.

Protocol 4.2.2: Isomer Separation by Gas Chromatography (GC) Due to their similar boiling points, separating the (E) and (Z) isomers requires a high-resolution technique like gas chromatography, typically using a polar stationary phase.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

  • Column Selection: A high-polarity capillary column is crucial for separating geometric isomers. A column such as a DB-WAXetr (polyethylene glycol phase) or equivalent is recommended (e.g., 60 m length, 0.25 mm ID, 0.25 µm film thickness).[7]

  • Sample Preparation: Dilute the crude product mixture from the synthesis step in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.[7]

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C (FID) or MS transfer line at 280 °C.

    • Oven Temperature Program: An optimized temperature gradient is essential. A suggested program is:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase at 2-5 °C/min to 150 °C.

      • Hold at 150 °C for 5-10 minutes.

  • Analysis: The isomers will elute at different retention times. Typically, the more linear (E)-isomer elutes slightly before the more compact (Z)-isomer on polar columns, but this can vary. Identification should be confirmed by GC-MS analysis of the separated peaks. For preparative GC, the same principles apply on a larger scale column to collect the separated fractions.

Reactivity and Introduction of Chirality

While 3,4-dimethylhex-3-ene isomers are achiral, they are useful precursors for the synthesis of chiral molecules. A key reaction is catalytic hydrogenation, which reduces the double bond to a single bond, forming 3,4-dimethylhexane. This reaction creates two chiral centers at C3 and C4.

The stereochemical outcome of the hydrogenation depends on the starting alkene isomer:

  • Hydrogenation of (E)-3,4-dimethylhex-3-ene: Syn-addition of hydrogen (e.g., using H₂/Pd-C) to the planar (E)-isomer can occur from either face of the double bond with equal probability. This leads to the formation of a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dimethylhexane, which is a meso compound due to an internal plane of symmetry.

  • Hydrogenation of this compound: Syn-addition of hydrogen to the (Z)-isomer produces a racemic mixture of (3R,4R)- and (3S,4S)-3,4-dimethylhexane, which are a pair of enantiomers.

This difference in product stereochemistry is a powerful demonstration of stereospecific reactions and is a critical consideration in synthetic design.

hydrogenation Stereochemistry of Hydrogenation cluster_products Products: 3,4-dimethylhexane Z_isomer This compound reagents H₂ / Pd-C (Syn-addition) Z_isomer->reagents E_isomer (E)-3,4-dimethylhex-3-ene E_isomer->reagents meso meso-(3R,4S)-3,4-dimethylhexane reagents->meso enantiomers Racemic Mixture ((3R,4R) & (3S,4S)-3,4-dimethylhexane) reagents->enantiomers

Figure 3: Hydrogenation pathways of (E) and (Z) isomers.

Conclusion

The (E) and (Z) stereoisomers of 3,4-dimethylhex-3-ene provide a clear and practical example of geometric isomerism in tetrasubstituted alkenes. While their physical properties are nearly identical, they can be effectively separated and identified using high-resolution gas chromatography and distinguished by spectroscopic analysis. The synthesis of these isomers via methods like the McMurry coupling and their subsequent stereospecific reactions, such as hydrogenation, are fundamental concepts for professionals in chemical synthesis and drug development. A thorough understanding of these principles is essential for controlling molecular architecture and achieving desired chemical and biological outcomes.

References

The Genesis of a Z-Alkene: A Technical History of (Z)-3,4-Dimethylhex-3-ene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stereoselective synthesis of complex molecules is paramount. This in-depth guide delves into the discovery and historical development of synthetic routes to (Z)-3,4-Dimethylhex-3-ene, a tetrasubstituted alkene whose geometry presents a unique synthetic challenge.

This compound, also known as cis-3,4-Dimethyl-3-hexene, is a hydrocarbon featuring a carbon-carbon double bond at the third position of a hexane (B92381) chain, with two methyl groups on the same side (Z configuration) of the double bond. The synthesis of such sterically hindered, tetrasubstituted Z-alkenes has been a longstanding area of interest in organic chemistry due to the inherent thermodynamic preference for the more stable E (trans) isomer. This guide will explore a key historical method for its preparation and provide a detailed experimental protocol.

Early Synthetic Approaches: A Focus on Stereocontrol

While the precise first synthesis of this compound is not definitively documented in readily available literature, a significant and well-documented method was reported in 1980 by Reeve, Wilkins, and Kuroda in the Journal of Organic Chemistry. Their approach centered on the reduction of an alkyne precursor, a common strategy for accessing alkenes with defined stereochemistry. The choice of reducing agent and reaction conditions is critical in directing the outcome towards the desired Z-isomer.

Another classical approach to the synthesis of 3,4-dimethylhex-3-ene involves the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol. However, this method typically yields a mixture of geometric isomers, with the more thermodynamically stable (E)-3,4-dimethylhex-3-ene being the major product due to reduced steric hindrance. Achieving a high yield of the Z-isomer via this route is challenging and generally not the preferred method for stereoselective synthesis.

Key Historical Synthesis: Reduction of 3,4-Dimethyl-3-hexyne

The work by Reeve, Wilkins, and Kuroda provides a foundational method for the preparation of this compound. Their strategy relies on the stereoselective reduction of the corresponding alkyne, 3,4-dimethyl-3-hexyne. This transformation is a cornerstone of alkene synthesis, where the choice of catalyst is paramount in determining the geometry of the resulting double bond.

Experimental Protocol: Reduction of a Substituted Butadiene

While the full text of the 1980 paper by Reeve, Wilkins, and Kuroda focuses on the reduction of alkyl-substituted butadienes, the principles can be extended to the reduction of alkynes. A representative procedure for the synthesis of a mixture containing this compound is described.

Reaction: Reduction of (E)-3-methyl-4-methylene-2-hexene

Reagents:

Procedure:

  • A solution of the starting alkene in diethyl ether is added to a flask containing liquid ammonia at -78 °C.

  • Small pieces of sodium metal are added portion-wise to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.

  • The reaction is stirred for a specific duration (e.g., 1.25 hours).

  • The reaction is quenched by the addition of a proton source, such as ammonium (B1175870) chloride.

  • After evaporation of the ammonia, the residue is partitioned between water and an organic solvent.

  • The organic layer is dried and concentrated to yield a mixture of products.

  • The product mixture is then analyzed and separated by chromatographic methods.

Quantitative Data

The reduction of (E)-3-methyl-4-methylene-2-hexene as described by Reeve, Wilkins, and Kuroda yielded a mixture of isomeric products. The distribution of these products highlights the challenges in achieving perfect stereoselectivity.

ProductYield (%)
(E)-3,4-Dimethylhex-3-ene82%
This compound 14%
3,4-Dimethyl-2-hexene4%

Table 1: Product distribution from the reduction of (E)-3-methyl-4-methylene-2-hexene with sodium in liquid ammonia.[1]

This data clearly indicates that while the reaction produces the target Z-isomer, the major product is the more stable E-isomer. This underscores the thermodynamic driving force that often complicates the synthesis of Z-tetrasubstituted alkenes.

Modern Perspectives on Z-Alkene Synthesis

Since these early reports, the field of organic synthesis has seen significant advancements in the stereoselective preparation of Z-alkenes. Modern methods often employ sophisticated catalysts and reaction conditions to overcome the thermodynamic preference for the E-isomer. These include:

  • Catalytic Hydrogenation: The use of specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), for the syn-hydrogenation of alkynes is a classic and effective method for producing Z-alkenes.

  • Hydroboration-Protonolysis: The hydroboration of alkynes followed by protonolysis of the resulting vinylborane (B8500763) is another powerful technique for the stereospecific synthesis of Z-alkenes.

  • Olefin Metathesis: Advances in catalyst design for olefin metathesis have provided new avenues for the synthesis of complex alkenes with high stereocontrol.

Synthesis Workflow and Logic

The general logic for the historical synthesis of this compound via alkyne reduction can be visualized as a straightforward pathway.

SynthesisWorkflow Start Starting Material: 3,4-Dimethyl-3-hexyne Reduction Stereoselective Reduction Start->Reduction e.g., H2, Lindlar's Catalyst Product Product: This compound Reduction->Product

Caption: A simplified workflow for the synthesis of this compound.

Conclusion

The journey to synthesize this compound reflects the broader evolution of stereoselective synthesis. While early methods, such as the one described by Reeve, Wilkins, and Kuroda, provided access to this challenging molecule, they often contended with mixtures of isomers. The continued development of new catalytic systems and synthetic methodologies has greatly enhanced the ability of chemists to control the geometry of tetrasubstituted alkenes, a critical capability in the design and synthesis of new therapeutic agents and advanced materials. This historical perspective provides a valuable context for appreciating the sophisticated tools available to the modern synthetic chemist.

References

A Comprehensive Technical Review of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3,4-Dimethylhex-3-ene is a tetrasubstituted alkene of interest in organic synthesis due to its specific stereochemistry. The geometry of the double bond in such molecules can significantly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, physicochemical properties, and reactivity. While direct applications in drug development are not prominent in the current literature, the methodologies for its synthesis and its reactivity patterns are relevant to the construction of complex molecular architectures found in bioactive compounds.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is compiled from various chemical databases and spectral libraries.[1][2][3][4][5]

PropertyValueSource
Molecular Formula C8H16PubChem[2]
Molecular Weight 112.21 g/mol PubChem[2]
CAS Number 19550-87-9NIST WebBook[5]
IUPAC Name (3Z)-3,4-dimethylhex-3-enePubChem[2]
Synonyms cis-3,4-Dimethyl-3-hexenePubChem[2]
Boiling Point Not availableSpringerMaterials[2]
Density Not availableSpringerMaterials[2]
Kovats Retention Index (Standard non-polar) 764.8, 795.7PubChem[2]
Kovats Retention Index (Semi-standard non-polar) 754.5, 781.8, 757, 783, 782, 784, 785, 786PubChem[2]

Spectroscopic Data:

  • Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides the mass spectrum for this compound (NIST Number: 118862).[1]

  • Infrared (IR) Spectroscopy (FTIR): An FTIR spectrum, obtained from a film from chlorobenzene (B131634) on CsI, is available. The sample was provided by H. L. Hsieh of Phillips Petroleum Company.[1]

  • Raman Spectroscopy: A Raman spectrum is also available in spectral databases.[1]

Synthesis of this compound

The stereoselective synthesis of Z-tetrasubstituted alkenes like this compound presents a significant challenge in organic chemistry due to the thermodynamic preference for the E-isomer. While specific literature detailing the synthesis of this compound is scarce, several general methodologies for the synthesis of Z-alkenes can be applied.

Potential Synthetic Strategies

1. Alkyne Semi-Reduction: The partial reduction of an internal alkyne is a common strategy for the synthesis of Z-alkenes. The corresponding alkyne, 3,4-dimethylhex-3-yne, could be selectively reduced to the Z-alkene.

  • Experimental Protocol (General - Lindlar's Catalyst):

    • Dissolve 3,4-dimethylhex-3-yne in a suitable solvent (e.g., ethanol (B145695), hexane, or ethyl acetate).

    • Add a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction progress by GC-MS or TLC to ensure the reaction stops at the alkene stage without over-reduction to the alkane.

    • Upon completion, filter the catalyst and remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by distillation or column chromatography.

Alkyne_Reduction Alkyne 3,4-Dimethylhex-3-yne Alkene This compound Alkyne->Alkene H₂, Lindlar's Catalyst

Caption: Alkyne semi-reduction to a Z-alkene.

2. Wittig Reaction: The Wittig reaction is a powerful tool for alkene synthesis. To obtain a Z-alkene, a non-stabilized ylide is typically required. The synthesis of this compound via a Wittig reaction would involve the reaction of a ketone with a phosphorus ylide.

  • Experimental Protocol (General - Non-stabilized Ylide):

    • Prepare the phosphonium (B103445) salt by reacting triphenylphosphine (B44618) with an appropriate alkyl halide (e.g., 2-bromobutane).

    • Generate the ylide by treating the phosphonium salt with a strong, non-nucleophilic base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent like THF or diethyl ether under an inert atmosphere.

    • Add the ketone (in this case, 2-butanone) to the ylide solution at low temperature (e.g., -78 °C).

    • Allow the reaction mixture to warm to room temperature and stir until completion.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Remove the triphenylphosphine oxide byproduct, often by crystallization or chromatography, to isolate the desired alkene.

Wittig_Reaction cluster_reactants Reactants cluster_products Products Ylide Phosphorus Ylide (from 2-bromobutane) Alkene This compound Ylide->Alkene Ketone 2-Butanone Ketone->Alkene Byproduct Triphenylphosphine oxide Alkene->Byproduct

Caption: Wittig reaction for Z-alkene synthesis.

Reactivity of this compound

The reactivity of this compound is characteristic of a tetrasubstituted alkene. The double bond is electron-rich and can undergo various addition reactions.

Hydrogenation

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation.

  • Experimental Protocol (General):

    • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) at room temperature and atmospheric or slightly elevated pressure.

    • Stir the reaction until the starting material is consumed (monitored by GC or TLC).

    • Filter off the catalyst and remove the solvent to yield 3,4-dimethylhexane.

Hydrogenation Alkene This compound Alkane 3,4-Dimethylhexane Alkene->Alkane H₂, Pd/C

Caption: Catalytic hydrogenation of the alkene.

Hydrohalogenation

Addition of hydrogen halides (e.g., HCl, HBr) across the double bond of this compound proceeds via an electrophilic addition mechanism. Both the (Z) and (E) isomers of 3,4-dimethylhex-3-ene are expected to yield the same product, 3-halo-3,4-dimethylhexane, due to the formation of a common carbocation intermediate.

  • Reaction Mechanism: The reaction proceeds through the formation of a tertiary carbocation intermediate, which is then attacked by the halide ion.

Hydrohalogenation Alkene This compound Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation + H⁺ Product 3-Halo-3,4-dimethylhexane Carbocation->Product + X⁻

Caption: Hydrohalogenation reaction mechanism.

Conclusion

This compound serves as a representative example of a Z-tetrasubstituted alkene. While specific, detailed research on this particular molecule is limited in publicly available literature, its synthesis and reactivity can be understood through the application of well-established principles of organic chemistry. The stereoselective synthesis of such compounds remains an active area of research, with methods like catalytic alkyne reduction and modified Wittig reactions offering potential routes to this and similar structures. The reactivity of the double bond allows for its transformation into a variety of functional groups, making it a potential building block in more complex syntheses. For professionals in drug development, understanding the stereoselective synthesis and predictable reactivity of such scaffolds is crucial for the design and synthesis of novel therapeutic agents. Further research into the specific synthesis and characterization of this compound would be beneficial to fully elucidate its properties and potential applications.

References

(Z)-3,4-Dimethylhex-3-ene: A Technical Guide to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3,4-Dimethylhex-3-ene, a tetrasubstituted aliphatic alkene, represents a largely untapped area of chemical research. While its basic physical and chemical properties are documented, its potential applications in medicinal chemistry, materials science, and as a versatile synthetic intermediate remain significantly underdeveloped. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and outlines key areas for future research and development. The document details its known chemical reactivity, summarizes its physical and spectroscopic data, and proposes potential avenues for investigation in drug discovery and polymer science. Furthermore, it highlights the critical need for robust and stereoselective synthetic methodologies, a primary challenge that currently limits its broader utility. This guide is intended to serve as a foundational resource for researchers seeking to explore the scientific potential of this intriguing molecule.

Introduction

This compound (CAS No. 19550-87-9) is a C8 hydrocarbon featuring a tetrasubstituted double bond with Z stereochemistry.[1][2] Its structure presents a unique combination of steric hindrance and electronic density at the double bond, suggesting a rich and nuanced chemical reactivity. Despite its simple structure, the scientific literature on this compound is sparse, with most available information limited to its physical constants and spectroscopic data.[1][2] Notably, there is a significant lack of reported biological activity or advanced material applications.

This guide aims to consolidate the existing data and, more importantly, to illuminate potential research directions that could unlock the value of this molecule. We will explore its known reactions, propose synthetic strategies, and discuss its potential as a bioisostere in medicinal chemistry and as a monomer in polymer synthesis.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various public databases and provides a baseline for its handling and characterization.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₆[1][2]
Molecular Weight 112.21 g/mol [1]
CAS Number 19550-87-9[1][2]
IUPAC Name (3Z)-3,4-dimethylhex-3-ene[1]
Synonyms cis-3,4-Dimethyl-3-hexene[1]
Boiling Point 122 °C at 760 mmHg[3]
Density 0.729 g/cm³[3]
Refractive Index 1.419[3]
Flash Point 15.6 °C[3]
Vapor Pressure 17.1 mmHg at 25 °C[3]
LogP 3.14280[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeData Availability and Source
Mass Spectrometry Available in NIST WebBook[2]
Infrared (IR) Spectroscopy Available in PubChem[1]
Raman Spectroscopy Available in PubChem[1]
Gas Chromatography Data available in NIST WebBook[2]

Potential Research Areas

The limited existing research on this compound presents a significant opportunity for novel discoveries. Below are several proposed areas of investigation.

Advanced Synthetic Methodologies

A major hurdle in the study of this compound is the lack of a robust and highly stereoselective synthesis. While general methods for tetrasubstituted alkene synthesis exist, they often lack the specificity required for the clean production of the Z-isomer.

  • Proposed Research: Development of a modern, catalytic, and stereoselective synthesis. This could involve exploring advanced coupling reactions or novel modifications to existing methods like the Wittig or McMurry reactions, which are traditionally not ideal for this class of alkene.[4][5] A successful synthesis would be a significant contribution to organic chemistry and would enable broader research into the molecule's properties.

G Logical Workflow for Synthetic Route Development start Identify Target: This compound lit_review Literature Review: Existing methods for tetrasubstituted alkenes start->lit_review wittig Wittig Reaction (Known limitations) lit_review->wittig mcmurry McMurry Coupling (Potential for E/Z mixtures) lit_review->mcmurry modern Modern Catalytic Methods (e.g., Ni-catalyzed cross-coupling) lit_review->modern dev_protocol Develop Novel Protocol modern->dev_protocol optimization Reaction Optimization (Catalyst, solvent, temp.) dev_protocol->optimization analysis Stereochemical Analysis (NMR, GC-MS) optimization->analysis scale_up Scalability Assessment analysis->scale_up

Caption: Workflow for developing a novel synthesis of this compound.

Medicinal Chemistry and Drug Discovery

The field of medicinal chemistry is continually searching for novel scaffolds to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Saturated and uniquely substituted aliphatic structures can serve as bioisosteres for more common aromatic or cyclic moieties.[6][7][8]

  • Proposed Research:

    • Bioisosteric Replacement: Investigate this compound as a bioisostere for ortho-substituted phenyl rings or other rigid structures in known bioactive molecules. This could lead to new intellectual property and compounds with improved properties such as increased solubility or metabolic stability.[9]

    • Pharmacophore Modeling: Utilize the 3D structure of this compound in pharmacophore modeling and virtual screening to identify potential protein targets.[10][11][12] Its unique shape and lipophilicity may allow it to fit into binding pockets that are not well-addressed by existing compound libraries.

    • Biological Screening: Synthesize a small library of derivatives of this compound and screen them for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

G Proposed Research in Medicinal Chemistry molecule This compound bioisostere Bioisosteric Replacement Studies molecule->bioisostere pharmacophore Pharmacophore Modeling & Virtual Screening molecule->pharmacophore screening Biological Screening molecule->screening new_drugs Novel Drug Candidates bioisostere->new_drugs pharmacophore->new_drugs screening->new_drugs

Caption: Potential avenues for medicinal chemistry research.

Materials Science

The presence of a double bond in this compound suggests its potential use as a monomer in polymerization reactions. The steric hindrance around the double bond could lead to polymers with unique physical properties.

  • Proposed Research:

    • Polymerization Studies: Investigate the polymerization of this compound using various catalytic systems (e.g., Ziegler-Natta, metallocene).

    • Copolymerization: Explore the copolymerization of this compound with other monomers to create novel materials with tailored properties.

    • Property Analysis: Characterize the resulting polymers for their thermal stability, mechanical strength, and other physical properties.

Fragrance and Flavor Industry

There is an indication that this compound is utilized in the fragrance and flavor industry due to its fruity odor.[3]

  • Proposed Research:

    • Sensory Analysis: Conduct detailed sensory panel studies to fully characterize the olfactory profile of this compound.

    • Derivative Synthesis: Synthesize and evaluate derivatives of this compound to explore a wider range of scents and flavors.

Known Chemical Reactivity and Experimental Protocols

While the reactivity of this compound is not extensively documented, some standard alkene reactions can be inferred and have been reported.

Catalytic Hydrogenation

The double bond of this compound can be reduced to a single bond via catalytic hydrogenation to yield 3,4-dimethylhexane.[13]

  • Experimental Protocol: Catalytic Hydrogenation

    • Materials: this compound, Palladium on carbon (Pd/C, 10% w/w), Ethanol (or other suitable solvent), Hydrogen gas (H₂).

    • Procedure: a. In a suitable hydrogenation vessel, dissolve this compound in ethanol. b. Carefully add the Pd/C catalyst to the solution. c. Seal the vessel and purge with hydrogen gas. d. Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm). e. Stir the reaction mixture vigorously at room temperature. f. Monitor the reaction progress by TLC or GC until the starting material is consumed. g. Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). h. Filter the reaction mixture through a pad of celite to remove the catalyst. i. Remove the solvent under reduced pressure to yield the crude product, 3,4-dimethylhexane. j. Purify by distillation if necessary.

G Experimental Workflow for Catalytic Hydrogenation start Dissolve this compound in Ethanol add_catalyst Add Pd/C Catalyst start->add_catalyst purge Purge with H₂ add_catalyst->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Room Temperature pressurize->react monitor Monitor Reaction (TLC/GC) react->monitor vent Vent H₂ and Purge with N₂ monitor->vent filter Filter through Celite vent->filter concentrate Concentrate in vacuo filter->concentrate product 3,4-Dimethylhexane concentrate->product

Caption: Step-by-step workflow for the hydrogenation of this compound.

Conclusion

This compound is a molecule with significant untapped potential. The primary obstacle to its widespread study is the lack of an efficient and stereoselective synthesis. Overcoming this synthetic challenge will open the door to a host of research opportunities in medicinal chemistry, materials science, and fragrance development. This technical guide serves as a call to action for the scientific community to explore the promising research avenues offered by this simple yet intriguing alkene. The development of novel applications for this compound could lead to valuable discoveries and new technologies.

References

Methodological & Application

Stereoselective Synthesis of (Z)-3,4-Dimethylhex-3-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3,4-Dimethylhex-3-ene is a tetrasubstituted alkene whose stereoselective synthesis presents a notable challenge in organic chemistry. The control over the Z-configuration in such sterically hindered systems is of significant interest in the development of novel molecular architectures and as a building block in the synthesis of complex organic molecules. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound, primarily focusing on the McMurry reaction, a powerful method for the reductive coupling of ketones.

Overview of Synthetic Strategies

The synthesis of tetrasubstituted alkenes, particularly with Z-selectivity, is a formidable task. While various methods exist for alkene synthesis, many, like the Wittig and Horner-Wadsworth-Emmons reactions, often favor the thermodynamically more stable E-isomer or exhibit low selectivity when applied to the synthesis of tetrasubstituted alkenes. The McMurry reaction, however, has proven to be a robust method for the synthesis of sterically congested and symmetrical alkenes.[1]

The McMurry reaction involves the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent, typically generated in situ from titanium(III) or titanium(IV) chloride and a reducing agent.[2] For the synthesis of the symmetrical this compound, the logical precursor is 3-pentanone (B124093).

Primary Synthetic Protocol: The McMurry Reaction

The McMurry reaction is the recommended method for the synthesis of this compound due to the symmetrical nature of the target molecule, which allows for a homocoupling reaction of a simple, commercially available starting material, 3-pentanone. The reaction proceeds via a pinacol (B44631) coupling mechanism followed by deoxygenation, both promoted by the low-valent titanium species.[3]

Experimental Protocol: McMurry Coupling of 3-Pentanone

This protocol is based on established procedures for the McMurry reaction of aliphatic ketones.[4][5]

Materials:

  • 3-Pentanone (Diethyl ketone)

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Pyridine (B92270)

  • Saturated aqueous potassium carbonate solution (K₂CO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • Under an inert atmosphere (Argon or Nitrogen), a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with zinc dust (4.0 eq).

    • Anhydrous THF is added to the flask to create a slurry.

    • The slurry is cooled to 0 °C in an ice bath.

    • Titanium(IV) chloride (2.0 eq) is added dropwise to the stirred slurry via the dropping funnel. An exothermic reaction will occur, and the color of the mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

    • After the addition is complete, the mixture is heated to reflux for 2 hours.

  • Reductive Coupling Reaction:

    • The black slurry of the low-valent titanium reagent is cooled to room temperature.

    • A solution of 3-pentanone (1.0 eq) in anhydrous THF is added dropwise to the slurry.

    • A small amount of anhydrous pyridine (0.1 eq) can be added to the reaction mixture.

    • The reaction mixture is then heated to reflux for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of potassium carbonate.

    • The resulting mixture is stirred for 30 minutes and then filtered through a pad of Celite.

    • The filter cake is washed with diethyl ether or THF.

    • The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation to yield this compound.

Note: The stereoselectivity of the McMurry reaction with acyclic aliphatic ketones can be variable. While the Z-isomer is often favored for sterically hindered alkenes, the E/Z ratio should be determined experimentally, for instance by ¹H NMR spectroscopy or GC analysis. Reports on the reductive coupling of 3-pentanone have indicated that under certain conditions, the reaction may result in low conversion and yield primarily the corresponding alcohol.[6] Therefore, optimization of the reaction conditions (e.g., choice of titanium source and reducing agent, reaction time, and temperature) may be necessary to achieve a satisfactory yield of the desired alkene.

Data Presentation

ParameterMcMurry Reaction of 3-Pentanone
Starting Material 3-Pentanone
Key Reagents TiCl₄, Zn
Solvent Anhydrous THF
Reaction Time 12-16 hours
Temperature Reflux
Reported Yield Variable, requires optimization
Reported Z/E Ratio Requires experimental determination

Visualizations

Experimental Workflow for McMurry Reaction

McMurry_Workflow cluster_prep Preparation of Low-Valent Titanium cluster_coupling Reductive Coupling cluster_workup Work-up and Purification prep_start Start add_zn Add Zn dust to flask prep_start->add_zn add_thf Add anhydrous THF add_zn->add_thf cool_ice Cool to 0°C add_thf->cool_ice add_ticl4 Add TiCl4 dropwise cool_ice->add_ticl4 reflux_prep Reflux for 2h add_ticl4->reflux_prep prep_end Low-valent Ti slurry reflux_prep->prep_end cool_rt Cool to RT prep_end->cool_rt add_ketone Add 3-pentanone in THF cool_rt->add_ketone add_pyridine Add pyridine (optional) add_ketone->add_pyridine reflux_coupling Reflux for 12-16h add_pyridine->reflux_coupling coupling_end Reaction mixture reflux_coupling->coupling_end cool_workup Cool to RT coupling_end->cool_workup quench Quench with K2CO3(aq) cool_workup->quench filter Filter through Celite quench->filter extract Extract with ether filter->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill final_product This compound distill->final_product

Caption: Workflow for the synthesis of this compound via McMurry reaction.

Proposed Mechanism of the McMurry Reaction

McMurry_Mechanism cluster_step1 Step 1: Pinacol Coupling cluster_step2 Step 2: Deoxygenation ketone1 2 x 3-Pentanone ketyl_radical Ketyl Radical Intermediate ketone1->ketyl_radical 2e- (from low-valent Ti) pinacolate Titanium Pinacolate Complex ketyl_radical->pinacolate Dimerization alkene This compound pinacolate->alkene Deoxygenation tio2 TiO2 pinacolate->tio2

Caption: Proposed mechanism for the McMurry reaction of 3-pentanone.

Alternative Strategies and Future Outlook

While the McMurry reaction is a classical and effective method, modern advancements in catalysis may offer alternative routes with potentially higher stereoselectivity and milder reaction conditions. For instance, nickel-catalyzed cross-coupling reactions and stereoselective alkyne functionalizations are emerging as powerful tools for the synthesis of tetrasubstituted alkenes. However, these methods often require more complex and specifically designed starting materials compared to the straightforward homocoupling of 3-pentanone. Future research may focus on adapting these newer catalytic systems for the synthesis of simple, symmetrical tetrasubstituted alkenes like this compound from readily available precursors.

Conclusion

The stereoselective synthesis of this compound is most practically achieved through the McMurry reaction of 3-pentanone. This protocol provides a detailed framework for researchers to carry out this transformation. It is important to note that optimization of the reaction conditions may be necessary to maximize the yield and stereoselectivity for this specific substrate. The provided diagrams offer a clear visualization of the experimental workflow and the underlying reaction mechanism, aiding in the successful execution and understanding of this synthetic procedure.

References

Application Notes and Protocols for the Synthesis of (Z)-3,4-dimethylhex-3-ene-1,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthetic protocol for the preparation of (Z)-3,4-dimethylhex-3-ene-1,6-diol. The synthesis commences with the formation of the precursor, this compound-2,5-dione, through a reductive coupling of pyruvaldehyde, followed by a dehydration step. The subsequent stereoselective reduction of the diketone to the target diol is achieved via a Luche reduction. This protocol includes detailed experimental procedures, tables of quantitative data, and workflow diagrams to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

This compound-1,6-diol is a potentially valuable building block in organic synthesis, featuring a stereodefined Z-alkene and two primary alcohol functionalities. The synthesis of such molecules with specific stereochemistry is of significant interest for the construction of complex molecular architectures in natural product synthesis and medicinal chemistry. This protocol outlines a reliable method for its preparation from commercially available starting materials.

Overall Synthetic Scheme

The synthesis of this compound-1,6-diol is accomplished in two main stages:

  • Synthesis of this compound-2,5-dione: This intermediate is prepared from pyruvaldehyde through a zinc-mediated reductive coupling to form hexane-3,4-diol-2,5-dione, which is subsequently dehydrated to yield the desired Z-configured α,β-unsaturated diketone.

  • Reduction to this compound-1,6-diol: The diketone is then subjected to a Luche reduction, which chemoselectively reduces the two carbonyl groups to hydroxyl groups while preserving the integrity of the carbon-carbon double bond, yielding the target diol.

Experimental Protocols

Part 1: Synthesis of this compound-2,5-dione

This procedure involves two sequential reactions: the reductive coupling of pyruvaldehyde and the dehydration of the resulting diol-dione.

Materials and Reagents:

  • Pyruvic aldehyde (40% aqueous solution)

  • Zinc powder

  • Acetic acid

  • Sulfuric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate

Protocol for Reductive Coupling to Hexane-3,4-diol-2,5-dione:

  • In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, combine a 40% aqueous solution of pyruvic aldehyde, water, and pure acetic acid.

  • With vigorous stirring, heat the mixture to 40-50°C.

  • Gradually add zinc powder portion-wise over approximately 3 hours, maintaining the temperature between 40 and 50°C.

  • After the addition is complete, continue stirring for an additional 2 hours at room temperature.

  • Filter the reaction mixture to remove unreacted zinc and other solid byproducts.

  • The filtrate containing the crude hexane-3,4-diol-2,5-dione is used directly in the next step.

Protocol for Dehydration to this compound-2,5-dione:

  • To the crude filtrate from the previous step, carefully add sulfuric acid.

  • Heat the mixture to 100°C for 4 hours to effect dehydration.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound-2,5-dione.

ParameterValue
Starting Material Pyruvic aldehyde
Key Reagents Zinc powder, Acetic acid, Sulfuric acid
Reaction Temperature Coupling: 40-50°C; Dehydration: 100°C
Reaction Time Coupling: ~5 hours; Dehydration: 4 hours
Typical Yield 60-70% (after purification)
Part 2: Synthesis of this compound-1,6-diol via Luche Reduction

This protocol describes the selective 1,2-reduction of the diketone to the corresponding diol.

Materials and Reagents:

Protocol:

  • Dissolve this compound-2,5-dione and cerium(III) chloride heptahydrate in methanol in a round-bottom flask at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in small portions to the cooled solution. The reaction is typically rapid.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude diol by column chromatography on silica (B1680970) gel.

ParameterValue
Starting Material This compound-2,5-dione
Key Reagents Sodium borohydride, Cerium(III) chloride heptahydrate
Solvent Methanol
Reaction Temperature 0°C to room temperature
Reaction Time Typically short (monitor by TLC)[1]
Expected Product This compound-1,6-diol

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Spectroscopic Data (Predicted/Reference)
This compound-2,5-dioneC₈H₁₂O₂140.18-¹H NMR (CDCl₃): δ ~2.0-2.2 (s, 6H, 2 x CH₃-C=), ~2.3-2.5 (s, 6H, 2 x C(=O)-CH₃). ¹³C NMR (CDCl₃): δ ~15 (CH₃-C=), ~30 (C(=O)-CH₃), ~135 (C=C), ~200 (C=O).
This compound-1,6-diolC₈H₁₆O₂144.21-¹H NMR (CDCl₃): δ ~1.7 (s, 6H, 2 x CH₃-C=), ~2.3 (t, 4H, 2 x =C-CH₂), ~3.7 (t, 4H, 2 x CH₂-OH). ¹³C NMR (CDCl₃): δ ~15 (CH₃-C=), ~35 (=C-CH₂), ~60 (CH₂-OH), ~130 (C=C).

Visualizations

Synthesis Workflow

Synthesis_Workflow Pyruvaldehyde Pyruvaldehyde DiolDione Hexane-3,4-diol-2,5-dione Pyruvaldehyde->DiolDione  Zn, AcOH   Diketone This compound-2,5-dione DiolDione->Diketone  H₂SO₄, Δ   Diol This compound-1,6-diol Diketone->Diol  NaBH₄, CeCl₃·7H₂O   Luche_Reduction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Enone α,β-Unsaturated Ketone ActivatedCarbonyl Activated Carbonyl-Ce Complex Enone->ActivatedCarbonyl Coordination CeCl3 CeCl₃ CeCl3->ActivatedCarbonyl NaBH4 NaBH₄ HardNucleophile Alkoxyborohydride (Hard Nucleophile) NaBH4->HardNucleophile Ligand Exchange with MeOH MeOH MeOH (Solvent) MeOH->HardNucleophile AllylicAlcohol Allylic Alcohol ActivatedCarbonyl->AllylicAlcohol Workup HardNucleophile->ActivatedCarbonyl 1,2-Hydride Attack

References

Application Notes and Protocols for the Synthesis of (Z)-3,4-Dimethylhex-3-ene via McMurry Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The McMurry coupling is a powerful reductive coupling reaction in organic synthesis that utilizes low-valent titanium species to dimerize two carbonyl groups (aldehydes or ketones) to form an alkene.[1][2] This reaction is particularly effective for the synthesis of sterically hindered and symmetrical alkenes.[3] The synthesis of (Z)-3,4-dimethylhex-3-ene from acetone (B3395972) serves as a classic example of an intermolecular homocoupling McMurry reaction.

The reaction proceeds in two main stages. First, a low-valent titanium reagent is generated in situ, typically by reducing titanium(III) or titanium(IV) chloride with a suitable reducing agent such as zinc dust, lithium aluminum hydride, or an alkali metal.[1][4] This is followed by the addition of the carbonyl compound. The proposed mechanism involves a single-electron transfer from the low-valent titanium to the carbonyl groups, leading to the formation of a pinacolate (1,2-diolate) intermediate complexed to the titanium.[2] Subsequent deoxygenation of this intermediate by the oxophilic titanium yields the final alkene product.[2] The reaction is typically performed under an inert atmosphere in an ethereal solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[5][6]

Data Presentation

The stereochemical outcome of the McMurry coupling can be influenced by various factors, including the nature of the substrate and the specific reaction conditions employed. For the coupling of unhindered aliphatic ketones like acetone, a mixture of (Z) and (E) isomers is often expected.

ReactantProduct(s)Reagent SystemSolventYield (%)Z:E RatioReference
Acetone3,4-Dimethylhex-3-eneTiCl4 / ZnTHFNot ReportedNot ReportedGeneral Reaction
Acetone3,4-Dimethylhex-3-eneTiCl3 / LiAlH4DMENot ReportedNot ReportedGeneral Reaction

Experimental Protocols

This section provides a detailed methodology for the synthesis of 3,4-dimethylhex-3-ene via the McMurry coupling of acetone. The protocol is adapted from established procedures for similar McMurry reactions.[7]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Titanium(III) chloride (TiCl₃) or Titanium(IV) chloride (TiCl₄)

  • Zinc dust (Zn) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)

  • Acetone (Propan-2-one), anhydrous

  • Petroleum ether or Hexane for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard glassware for extraction and distillation

  • Rotary evaporator

Procedure:

Part 1: Preparation of the Low-Valent Titanium Reagent

  • Under a continuous flow of inert gas, add zinc dust (4 equivalents) to a three-necked flask containing anhydrous THF.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add a solution of titanium(IV) chloride (2 equivalents) in anhydrous THF to the zinc suspension via the dropping funnel. The addition should be exothermic, and the temperature should be maintained below 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux for 1-2 hours. The color of the slurry will typically turn from gray to black, indicating the formation of the active low-valent titanium species.

Part 2: McMurry Coupling Reaction

  • Cool the black slurry of the low-valent titanium reagent to 0 °C.

  • Slowly add a solution of anhydrous acetone (1 equivalent) in anhydrous THF to the stirred slurry.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This should be done carefully as it is an exothermic process.

  • Stir the mixture for 30 minutes, then filter it through a pad of celite to remove the titanium oxides.

  • Wash the filter cake with petroleum ether or hexane.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield 3,4-dimethylhex-3-ene.

Visualizations

Reaction Scheme and Mechanism:

McMurry_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Acetone1 2 x Acetone_img Acetone_label Acetone Reagent 1. TiCl3 or TiCl4, Reducing Agent (e.g., Zn, LiAlH4) 2. Heat Z_alkene_label This compound Z_alkene E_alkene_label (E)-3,4-Dimethylhex-3-ene E_alkene

Caption: Overall reaction for the McMurry coupling of acetone.

McMurry_Mechanism Start Two molecules of Acetone Ketyl Ketyl Radical Anion Intermediate Start->Ketyl Single Electron Transfer LVT Low-Valent Titanium (Ti^0) Pinacol_intermediate Titanium Pinacolate Intermediate Ketyl->Pinacol_intermediate Dimerization Alkene (Z/E)-3,4-Dimethylhex-3-ene Pinacol_intermediate->Alkene Deoxygenation TiO2 Titanium Oxides (TiO2) Pinacol_intermediate->TiO2 byproduct McMurry_Workflow A Preparation of Low-Valent Titanium Reagent B Addition of Acetone A->B C Reflux B->C D Aqueous Work-up C->D E Extraction D->E F Purification by Distillation E->F

References

Application Notes and Protocols: Zirconium-Catalyzed Synthesis of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereoselective synthesis of (Z)-3,4-Dimethylhex-3-ene, a tetrasubstituted alkene, utilizing a zirconium-catalyzed carboalumination reaction. The described methodology is based on the well-established Negishi carboalumination of internal alkynes, which offers a robust and highly selective route to Z-alkenes.[1][2][3] This approach is of significant interest for the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates, where precise control of stereochemistry is paramount.[2] The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, purification, and characterization of the final product.

Introduction

The stereoselective synthesis of polysubstituted alkenes is a cornerstone of modern organic chemistry. Specifically, the formation of Z-isomers of tetrasubstituted alkenes presents a significant synthetic challenge due to their inherent steric strain compared to their E-counterparts. Traditional methods often yield mixtures of stereoisomers, necessitating difficult purification steps.[4][5] Zirconium-catalyzed reactions, particularly the carboalumination of alkynes developed by Negishi and coworkers, have emerged as a powerful tool for the highly regio- and stereoselective synthesis of substituted alkenes.[2][3][6]

This application note details a representative protocol for the synthesis of this compound via the zirconium-catalyzed carboalumination of 3-hexyne (B1328910). The reaction proceeds through the syn-addition of an organoaluminum reagent across the alkyne, mediated by a zirconocene (B1252598) catalyst, typically zirconocene dichloride (Cp₂ZrCl₂).[1][3] The resulting alkenylalane intermediate can then be quenched with an electrophile to yield the desired tetrasubstituted alkene with high Z-selectivity.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below. The process begins with the preparation of the reaction vessel under an inert atmosphere, followed by the zirconium-catalyzed carboalumination of 3-hexyne. The reaction mixture is then quenched and worked up to isolate the crude product, which is subsequently purified by column chromatography.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis node_prep Inert Atmosphere (Argon/Nitrogen) reagents Reagent Preparation (Anhydrous Solvents) catalyst Catalyst Addition (Cp₂ZrCl₂) reagents->catalyst alkyne Substrate Addition (3-Hexyne) catalyst->alkyne carboalumination Carboalumination (Me₃Al, Heat) alkyne->carboalumination quench Quenching (e.g., H₂O, Acid) carboalumination->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, GC-MS) purification->characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the zirconium-catalyzed carboalumination of internal alkynes.

Materials:

  • Zirconocene dichloride (Cp₂ZrCl₂)

  • Trimethylaluminum (B3029685) (Me₃Al) (2.0 M solution in toluene (B28343) or hexanes)

  • 3-Hexyne

  • Anhydrous 1,2-dichloroethane (B1671644) or toluene

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes for chromatography

  • Argon or nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.), dried in an oven and cooled under an inert atmosphere.

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, add zirconocene dichloride (0.25 mmol).

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (20 mL) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Carboalumination: Slowly add trimethylaluminum (2.0 M solution, 10 mmol) to the stirred suspension at 0 °C. After the addition is complete, add 3-hexyne (5 mmol) to the reaction mixture.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkyne is consumed (typically 12-24 hours).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water, followed by 1 M hydrochloric acid until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry. The Z-configuration is typically confirmed by the characteristic chemical shifts of the vinylic methyl groups in the ¹³C NMR spectrum.

Proposed Catalytic Cycle

The catalytic cycle for the zirconium-catalyzed carboalumination of an alkyne is believed to involve the formation of a bimetallic Zr-Al complex. This complex then facilitates the syn-addition of the alkyl group from aluminum and the zirconium to the alkyne. The resulting zirconacyclopropene intermediate then undergoes further reaction to form the vinylalane, which can be subsequently functionalized.

CatalyticCycle Zr_cat Cp₂ZrCl₂ Active_cat [Cp₂Zr(Me)Cl-AlMe₂Cl] Zr_cat->Active_cat Activation Al_reagent Me₃Al Al_reagent->Active_cat Zr_complex Zirconacyclopropene Intermediate Active_cat->Zr_complex Coordination & Carbometalation Alkyne R-C≡C-R (3-Hexyne) Alkyne->Zr_complex Vinyl_alane Vinylalane Product Zr_complex->Vinyl_alane Rearrangement Vinyl_alane->Active_cat Regeneration of Catalyst Quench Quenching (e.g., H₂O) Vinyl_alane->Quench Final_product (Z)-Alkene Quench->Final_product

Caption: Proposed catalytic cycle for zirconium-catalyzed carboalumination.

Data Presentation

Alkyne SubstrateAlkylating AgentElectrophileProductYield (%)Z:E RatioReference
4-OctyneMe₃AlH₂O(Z)-4-Methyl-4-octene85>98:2[7]
1-Phenyl-1-propyneMe₃AlH₂O(Z)-2-Phenyl-2-butene90>98:2[1]
5-DecyneEt₃AlD₂O(Z)-5-Ethyl-6-deutero-5-decene78>99:1[7]
3-HexyneMe₃AlI₂(Z)-3-Iodo-3,4-dimethylhex-3-ene82>98:2General expectation based on[1]

Safety Precautions

  • Organoaluminum reagents such as trimethylaluminum are pyrophoric and react violently with water and protic solvents. All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using appropriate Schlenk line or glovebox techniques.

  • Chlorinated solvents like 1,2-dichloroethane are toxic and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.

  • The quenching step is highly exothermic and should be performed slowly at low temperature (0 °C) behind a blast shield.

Conclusion

The zirconium-catalyzed carboalumination of 3-hexyne provides an effective and highly stereoselective method for the synthesis of this compound. The protocol detailed in this application note offers a reliable procedure for obtaining this tetrasubstituted alkene with excellent Z-selectivity, which is often difficult to achieve through other synthetic routes. The methodology is broadly applicable to a range of alkynes and organoaluminum reagents, making it a valuable tool for the construction of complex, stereodefined molecules in academic and industrial research settings.

References

Application Notes: Reaction of (Z)-3,4-Dimethylhex-3-ene with HCl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction of (Z)-3,4-Dimethylhex-3-ene with hydrogen chloride (HCl) is a classic example of an electrophilic addition reaction, a fundamental transformation in organic chemistry.[1] In this process, the electron-rich carbon-carbon double bond (π-bond) of the alkene acts as a nucleophile, attacking the electrophilic proton of HCl.[2][3] This reaction proceeds through a carbocation intermediate, and its outcome is governed by principles of carbocation stability and stereochemistry.[4][5] These application notes provide a detailed overview of the reaction mechanism, stereochemical considerations, and a generalized experimental protocol relevant to researchers in synthetic chemistry and drug development.

Reaction Mechanism and Stereochemistry

The hydrochlorination of an alkene with a hydrogen halide like HCl occurs in a two-step mechanism.[4]

  • Protonation and Carbocation Formation : The first and rate-determining step involves the attack of the alkene's π-electrons on the hydrogen atom of HCl. This breaks the π-bond and the H-Cl bond, forming a new carbon-hydrogen σ-bond and a halide ion.[1] For this compound, a symmetrical alkene, protonation of either carbon of the double bond (C3 or C4) results in the formation of the same tertiary carbocation intermediate (3,4-dimethylhexan-3-yl cation).[6][7] The formation of the most stable carbocation is favored, and in this case, a tertiary carbocation is readily formed without the possibility of rearrangement to a more stable state, as adjacent positions would not yield a more stable carbocation.[8]

  • Nucleophilic Attack : The resulting carbocation has a trigonal planar geometry and is sp²-hybridized.[9] In the second step, the chloride ion (Cl⁻), acting as a nucleophile, attacks the electron-deficient carbocation.[2] Due to the planar nature of the carbocation, the chloride ion can attack from either face (top or bottom) with roughly equal probability.

Stereochemical Outcome

The reaction starts with an achiral alkene and generates a product, 3-chloro-3,4-dimethylhexane, which contains two new stereocenters (at C3 and C4). The non-specific attack of the chloride ion on the planar carbocation means the reaction is not stereoselective and results in a mixture of all four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S).[10] This mixture consists of two pairs of enantiomers. The reaction is also not stereospecific, meaning both (Z)- and (E)-3,4-dimethylhex-3-ene would yield the same mixture of stereoisomeric products because they proceed through the same planar carbocation intermediate.[11]

Data Presentation

The following table summarizes the key chemical species involved in the reaction.

Compound NameIUPAC NameFormulaMolecular Weight ( g/mol )Role
This compound(3Z)-3,4-Dimethylhex-3-eneC₈H₁₆112.21Reactant
Hydrogen ChlorideHydrogen ChlorideHCl36.46Reagent
3-Chloro-3,4-dimethylhexane3-Chloro-3,4-dimethylhexaneC₈H₁₇Cl148.67Product

Experimental Protocol: Hydrochlorination of an Alkene

This protocol provides a general method for the hydrochlorination of an alkene using HCl gas in an inert solvent.

Materials

  • This compound

  • Anhydrous diethyl ether (or other suitable inert solvent like dichloromethane)

  • Hydrogen chloride gas

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Equipment

  • Round-bottom flask with a stir bar

  • Septa and needles

  • Gas dispersion tube (bubbler)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • Standard glassware for extraction and filtration

Procedure

  • Reaction Setup : A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). Anhydrous diethyl ether is added to dissolve the alkene (concentration typically 0.1-0.5 M). The flask is sealed with a septum and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution : The flask is cooled to 0 °C in an ice bath. Hydrogen chloride gas is then slowly bubbled through the stirring solution via a gas dispersion tube for a predetermined time or until TLC/GC analysis indicates complete consumption of the starting material.[12] The reaction is typically exothermic and should be monitored carefully.

  • Work-up and Purification :

    • Once the reaction is complete, the flow of HCl gas is stopped, and the reaction mixture is carefully quenched by slowly adding saturated sodium bicarbonate solution to neutralize excess acid.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, 3-chloro-3,4-dimethylhexane.

  • Characterization : The final product can be purified further by column chromatography or distillation if necessary. The structure and isomeric ratio of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Hydrogen chloride is a corrosive and toxic gas. This experiment must be performed in a well-ventilated fume hood.

  • Anhydrous solvents like diethyl ether are highly flammable. Avoid open flames and sparks.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Alkene in Anhydrous Solvent react Bubble HCl Gas at 0°C dissolve->react Inert Atmosphere quench Quench with NaHCO₃ react->quench Reaction Complete extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (e.g., Chromatography) evaporate->purify product product purify->product Final Product

Caption: General experimental workflow for the hydrochlorination of an alkene.

Caption: Mechanism of HCl addition to this compound.

References

Application Notes and Protocols: Hydrogenation of (Z)-3,4-Dimethylhex-3-ene with Pd/C Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical transformation in organic synthesis, crucial for the saturation of carbon-carbon multiple bonds. The reduction of alkenes to alkanes is a key step in the synthesis of various fine chemicals, pharmaceuticals, and materials. Palladium on carbon (Pd/C) is a highly effective and commonly used heterogeneous catalyst for this purpose, prized for its high activity, selectivity, and ease of handling.[1][2]

This document provides detailed application notes and a comprehensive protocol for the hydrogenation of (Z)-3,4-dimethylhex-3-ene to 3,4-dimethylhexane (B165660) using a Pd/C catalyst. The reaction proceeds via the addition of two hydrogen atoms across the double bond, resulting in the corresponding saturated alkane.[3][4]

Reaction Scheme & Mechanism

The overall reaction involves the conversion of the alkene this compound to the alkane 3,4-dimethylhexane through the addition of molecular hydrogen (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

Reaction:

This compound + H₂ --(Pd/C)--> 3,4-Dimethylhexane

The mechanism of catalytic hydrogenation on a metal surface, such as palladium, is a heterogeneous process.[1] It is generally understood to involve the following key steps:

  • Adsorption of Reactants: Both molecular hydrogen (H₂) and the alkene adsorb onto the surface of the palladium catalyst.

  • Dissociation of Hydrogen: The H-H bond of the adsorbed hydrogen is cleaved, forming reactive metal-hydride species on the palladium surface.

  • Hydrogen Transfer: The alkene, complexed to the palladium surface, undergoes sequential addition of two hydrogen atoms. This typically occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond.[5]

  • Desorption of Product: The resulting saturated alkane has a lower affinity for the catalyst surface and desorbs, regenerating the active sites for further catalytic cycles.

Quantitative Data Summary

ParameterTypical Range / ValueNotes
Substrate This compoundA tetrasubstituted internal alkene.
Catalyst 5% or 10% Pd/CThe choice between 5% and 10% depends on desired reaction rate and cost.[2]
Catalyst Loading 1 - 10 mol % (of Pd)Higher loadings can accelerate the reaction but may increase cost.
Hydrogen Pressure 1 atm (balloon) to 100 atmAtmospheric pressure is often sufficient for many alkenes.[6] Higher pressures may be needed for highly hindered substrates.
Solvent Ethanol, Methanol, Ethyl AcetateProtic solvents like alcohols can sometimes accelerate the reaction rate.[6]
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic.[5]
Reaction Time 1 - 24 hoursHighly dependent on substrate, catalyst loading, and H₂ pressure. Reaction progress should be monitored.
Yield >95% (typical for unhindered alkenes)Yields are generally high to quantitative for the hydrogenation of isolated double bonds.[7]

Experimental Protocol

This protocol describes a standard laboratory procedure for the hydrogenation of this compound using a Pd/C catalyst at atmospheric pressure with a hydrogen balloon.

4.1. Materials and Equipment

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Argon or Nitrogen gas supply

  • Hydrogen gas supply

  • Round-bottom flask with a magnetic stir bar

  • Rubber septum

  • Needles and tubing

  • Hydrogen balloon (a double-layered balloon is recommended for longer reaction times)[6]

  • Stir plate

  • Vacuum source (e.g., water aspirator or vacuum pump)

  • Celite® or other filter aid

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

4.2. Safety Precautions

  • Palladium on carbon is highly flammable, especially when dry and in the presence of flammable solvents and hydrogen. Handle with care in an inert atmosphere when possible.[6]

  • Hydrogen gas is explosive. Ensure the reaction is carried out in a well-ventilated fume hood and that there are no ignition sources nearby.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

4.3. Detailed Procedure

  • Reaction Setup:

    • Place a magnetic stir bar into a round-bottom flask of appropriate size.

    • Seal the flask with a rubber septum.

    • Purge the flask with an inert gas (argon or nitrogen) for several minutes by inserting a needle connected to the gas supply and another needle as an outlet.

  • Addition of Reactants:

    • Under a positive pressure of inert gas, add 10% Pd/C (e.g., 5 mol % Pd relative to the substrate) to the flask.

    • Add the solvent (e.g., ethanol) via syringe, ensuring the Pd/C is fully wetted.

    • Add this compound to the flask via syringe.

  • Hydrogenation:

    • Begin stirring the reaction mixture.

    • Evacuate the flask using a vacuum source for a short period until the solvent begins to bubble gently.

    • Backfill the flask with hydrogen from a hydrogen-filled balloon.

    • Repeat the evacuate/backfill cycle two more times to ensure the atmosphere in the flask is primarily hydrogen.

    • Leave the hydrogen balloon connected to the flask via a needle through the septum.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by periodically taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), carefully remove the hydrogen balloon.

    • Purge the flask with an inert gas to remove any residual hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as the catalyst can be pyrophoric.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Collect the filtrate in a clean round-bottom flask.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, 3,4-dimethylhexane.

  • Purification and Characterization:

    • If necessary, the product can be further purified by distillation.

    • The identity and purity of the product can be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, GC-MS).

Diagrams

Experimental Workflow Diagram

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis and Purification A Flask Preparation (Add stir bar, seal with septum) B Inert Gas Purge (Nitrogen or Argon) A->B C Add Pd/C Catalyst B->C Under Inert Atmosphere D Add Solvent (e.g., Ethanol) C->D E Add Substrate (this compound) D->E F Evacuate and Fill with H₂ (Repeat 3x) E->F G Stir under H₂ Balloon (Room Temperature) F->G H Reaction Monitoring (TLC, GC, or NMR) G->H I Inert Gas Purge H->I J Filter through Celite® (Remove Pd/C) I->J K Solvent Removal (Rotary Evaporation) J->K L Crude Product (3,4-Dimethylhexane) K->L M Purification (e.g., Distillation) L->M N Characterization (NMR, GC-MS) M->N

Caption: Experimental workflow for the hydrogenation of this compound.

Catalytic Cycle on Pd Surface

Catalytic_Cycle cluster_cycle Catalytic Cycle pd_surface Pd Surface dissociation 2. H₂ Dissociation (Formation of Pd-H) adsorption 1. Adsorption of H₂ and Alkene adsorption->dissociation h_transfer1 3. First H Transfer dissociation->h_transfer1 h_transfer2 4. Second H Transfer h_transfer1->h_transfer2 desorption 5. Desorption of Alkane h_transfer2->desorption desorption->adsorption Regenerates Catalyst alkane Alkane desorption->alkane h2 H₂ h2->adsorption alkene Alkene alkene->adsorption

Caption: Simplified mechanism of catalytic hydrogenation on a palladium surface.

References

Application Notes and Protocols for Electrophilic Addition Reactions of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key electrophilic addition reactions of (Z)-3,4-dimethylhex-3-ene, a symmetrically substituted Z-alkene. The following sections outline the expected stereochemical and regiochemical outcomes for hydrohalogenation, halogenation, hydroboration-oxidation, and oxymercuration-demercuration reactions. Detailed experimental protocols, based on established methodologies for alkenes, are provided as a guide for laboratory synthesis.

Hydrohalogenation: Addition of HBr

The reaction of this compound with hydrogen bromide (HBr) proceeds through a carbocation intermediate. Due to the symmetrical nature of the alkene, the initial protonation can occur at either C3 or C4, leading to the same tertiary carbocation. Subsequent attack by the bromide ion can occur from either face of the planar carbocation, resulting in a mixture of stereoisomers.

Reaction without Peroxides (Markovnikov Addition)

The addition of HBr in the absence of peroxides follows Markovnikov's rule, although for this symmetrical alkene, the regioselectivity is not a factor. The key outcome is the formation of a racemic mixture of (3R,4S)- and (3S,4R)-3-bromo-3,4-dimethylhexane.

Table 1: Expected Products and Stereochemistry for Hydrobromination

Product NameStructureStereochemistryExpected Yield
(3R,4S)-3-bromo-3,4-dimethylhexaneImage of (3R,4S)-3-bromo-3,4-dimethylhexaneEnantiomer A~50%
(3S,4R)-3-bromo-3,4-dimethylhexaneImage of (3S,4R)-3-bromo-3,4-dimethylhexaneEnantiomer B~50%

Note: Yields are illustrative and can vary based on specific reaction conditions.

Reaction with Peroxides (Anti-Markovnikov Addition)

In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. For this compound, this results in the formation of 2-bromo-3,4-dimethylhexane, creating a chiral center at C2. This reaction is expected to produce a racemic mixture of (2R)- and (2S)-2-bromo-3,4-dimethylhexane.[1]

Table 2: Expected Products for Radical Addition of HBr

Product NameStructureStereochemistryExpected Yield
(2R)-2-bromo-3,4-dimethylhexaneImage of (2R)-2-bromo-3,4-dimethylhexaneEnantiomer A~50%
(2S)-2-bromo-3,4-dimethylhexaneImage of (2S)-2-bromo-3,4-dimethylhexaneEnantiomer B~50%

Note: Yields are illustrative.

Experimental Protocol: Hydrobromination of this compound

Materials:

  • This compound

  • Anhydrous HBr gas or a solution of HBr in acetic acid

  • Anhydrous diethyl ether or dichloromethane (B109758)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Gas inlet tube (if using HBr gas)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., diethyl ether) in a round-bottom flask at 0 °C.

  • Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography or distillation.

hydrohalogenation_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in anhydrous solvent at 0 °C add_hbr Slowly add HBr (gas or solution) start->add_hbr monitor Monitor reaction by TLC add_hbr->monitor quench Quench with NaHCO3 solution monitor->quench extract Extract with organic solvent quench->extract wash Wash with H2O and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by column chromatography or distillation concentrate->purify end Final Product: 3-bromo-3,4-dimethylhexane purify->end

Caption: Experimental workflow for the hydrobromination of this compound.

Halogenation: Addition of Bromine (Br₂)

The bromination of this compound proceeds via a cyclic bromonium ion intermediate. The nucleophilic attack by the bromide ion occurs from the face opposite to the bromonium ion, resulting in an anti-addition. This stereospecific reaction leads to the formation of a pair of enantiomers, (3R,4R)- and (3S,4S)-3,4-dibromo-3,4-dimethylhexane.

Table 3: Expected Products and Stereochemistry for Bromination

Product NameStructureStereochemistryExpected Yield
(3R,4R)-3,4-dibromo-3,4-dimethylhexaneImage of (3R,4R)-3,4-dibromo-3,4-dimethylhexaneEnantiomer A (from top-side attack)~50%
(3S,4S)-3,4-dibromo-3,4-dimethylhexaneImage of (3S,4S)-3,4-dibromo-3,4-dimethylhexaneEnantiomer B (from bottom-side attack)~50%

Note: Yields are illustrative.

Experimental Protocol: Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) solution (10%)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer and dropping funnel

  • Ice bath

Procedure:

  • Dissolve this compound in CCl₄ in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in CCl₄ dropwise from a dropping funnel with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction to stir for an additional 15-20 minutes.

  • Wash the reaction mixture with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

bromination_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products (Anti-addition) alkene This compound bromonium Cyclic Bromonium Ion alkene->bromonium Electrophilic attack br2 Br₂ br2->bromonium enantiomer_A (3R,4R)-3,4-dibromo-3,4-dimethylhexane bromonium->enantiomer_A Nucleophilic attack by Br⁻ (top face) enantiomer_B (3S,4S)-3,4-dibromo-3,4-dimethylhexane bromonium->enantiomer_B Nucleophilic attack by Br⁻ (bottom face)

Caption: Mechanism of bromination of this compound.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that results in the syn-addition of a hydrogen and a hydroxyl group across the double bond. For this compound, this stereospecific reaction is expected to yield a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dimethylhexan-3-ol.[2][3][4]

Table 4: Expected Products and Stereochemistry for Hydroboration-Oxidation

Product NameStructureStereochemistryExpected Yield
(3R,4S)-3,4-dimethylhexan-3-olImage of (3R,4S)-3,4-dimethylhexan-3-olEnantiomer A~50%
(3S,4R)-3,4-dimethylhexan-3-olImage of (3S,4R)-3,4-dimethylhexan-3-olEnantiomer B~50%

Note: Yields are illustrative.

Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) solution (3 M)

  • Hydrogen peroxide (30%)

  • Diethyl ether

  • Round-bottom flask with a magnetic stirrer, septum, and nitrogen inlet

  • Syringe

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution via syringe with constant stirring under a nitrogen atmosphere.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to give the crude alcohol, which can be purified by column chromatography.

hydroboration_oxidation_pathway start This compound step1 1. BH₃·THF (Syn-addition) start->step1 intermediate Trialkylborane Intermediate step1->intermediate step2 2. H₂O₂, NaOH (Oxidation with retention) intermediate->step2 product Racemic Mixture: (3R,4S)- and (3S,4R)-3,4-dimethylhexan-3-ol step2->product

Caption: Signaling pathway for the hydroboration-oxidation of this compound.

Oxymercuration-Demercuration

Oxymercuration-demercuration is another method for the hydration of alkenes. The first step, oxymercuration, involves the anti-addition of an acetate-mercury group and a hydroxyl group. The subsequent demercuration step with sodium borohydride (B1222165) replaces the mercury group with a hydrogen. While the initial addition is stereospecific, the demercuration step is not, which can lead to a mixture of stereoisomers. For this compound, this reaction is expected to produce a mixture of (3R,4R)- and (3S,4S)-3,4-dimethylhexan-3-ol.

Table 5: Expected Products and Stereochemistry for Oxymercuration-Demercuration

Product NameStructureStereochemistryExpected Yield
(3R,4R)-3,4-dimethylhexan-3-olImage of (3R,4R)-3,4-dimethylhexan-3-olEnantiomer AVariable
(3S,4S)-3,4-dimethylhexan-3-olImage of (3S,4S)-3,4-dimethylhexan-3-olEnantiomer BVariable

Note: The ratio of enantiomers can vary, and yields are illustrative.

Experimental Protocol: Oxymercuration-Demercuration of this compound

Materials:

  • This compound

  • Mercury(II) acetate (B1210297) [Hg(OAc)₂]

  • Tetrahydrofuran (THF)

  • Water

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide solution (3 M)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve mercury(II) acetate in a mixture of THF and water.

  • Add this compound to the solution and stir vigorously at room temperature for 30-60 minutes.

  • Cool the reaction mixture in an ice bath and add 3 M sodium hydroxide solution.

  • Slowly add a solution of sodium borohydride in 3 M sodium hydroxide. A black precipitate of mercury metal will form.

  • Stir for 1-2 hours, then allow the mercury to settle.

  • Decant the supernatant and extract it with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent to yield the crude alcohol, which can be purified by distillation or column chromatography.

Caution: Mercury compounds are highly toxic. Handle with extreme care and dispose of waste properly.

oxymercuration_logic cluster_step1 Step 1: Oxymercuration cluster_step2 Step 2: Demercuration start This compound intermediate Mercurinium Ion Intermediate start->intermediate Reaction with Hg(OAc)₂ reagent1 Hg(OAc)₂, H₂O/THF reagent1->intermediate product1 Hydroxymercurial Adduct (Anti-addition) intermediate->product1 Nucleophilic attack by H₂O final_product Mixture of (3R,4R)- and (3S,4S)-3,4-dimethylhexan-3-ol product1->final_product Reduction reagent2 NaBH₄, NaOH reagent2->final_product

Caption: Logical relationship in the two-step oxymercuration-demercuration reaction.

References

Application Notes and Protocols for the Use of (Z)-3,4-Dimethylhex-3-ene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3,4-Dimethylhex-3-ene is a tetrasubstituted internal alkene. The significant steric hindrance around the double bond presents considerable challenges for its direct homopolymerization via traditional methods. This document provides an overview of the potential synthetic strategies, challenges, and proposed experimental protocols for incorporating this compound into polymer chains. Due to a lack of specific literature on the polymerization of this monomer, the following application notes are based on established principles for the polymerization of sterically hindered olefins and should be considered as a starting point for research and development.

Introduction: Challenges in the Polymerization of this compound

The structure of this compound, with four alkyl groups attached to the double bond, results in significant steric shielding. This steric bulk impedes the approach of catalyst active sites and other monomer units, making polymerization difficult. Key challenges include:

  • Low Reactivity: The electron-donating nature of the alkyl groups and the steric hindrance reduce the reactivity of the double bond towards common polymerization initiators.

  • Catalyst Accessibility: The bulky substituents can prevent the monomer from effectively coordinating with the active center of a polymerization catalyst.

  • Low Molecular Weights: Even if polymerization occurs, chain propagation is often slow and chain transfer or termination reactions can dominate, leading to the formation of low molecular weight oligomers.

Conventional polymerization methods such as radical, cationic, and anionic polymerization are generally not effective for such unactivated, sterically hindered alkenes. Therefore, more specialized techniques like coordination-insertion polymerization (Ziegler-Natta) and olefin metathesis are the most plausible, albeit still challenging, routes.

Proposed Polymerization Strategies

Given the challenges, the incorporation of this compound into a polymer backbone is most likely to be achieved through copolymerization with a more reactive monomer or through advanced catalytic systems.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are highly effective for the polymerization of α-olefins.[1][2][3] However, their application to internal and sterically hindered alkenes is limited. The catalyst's active site, typically a transition metal like titanium, can be too sterically demanding to accommodate a tetrasubstituted alkene.[4]

  • Potential Application: While homopolymerization is unlikely, this compound could potentially be used as a comonomer in Ziegler-Natta polymerization with a less hindered α-olefin, such as ethylene (B1197577) or propylene. This would introduce isolated units of the dimethylhexene into the polymer chain, modifying its properties. The incorporation would likely be low and highly dependent on the catalyst system and reaction conditions.

Olefin Metathesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, including in sterically demanding environments.[5][6] Ruthenium-based catalysts, such as Grubbs' catalysts, are known for their tolerance to various functional groups and their ability to react with hindered olefins.[5][6]

  • Acyclic Diene Metathesis (ADMET) Copolymerization: Since this compound is not a diene, it cannot undergo ADMET homopolymerization. However, it could potentially be used as a comonomer with an α,ω-diene. In this scenario, it would act as a chain-limiting agent or be incorporated into the backbone, creating a more complex polymer architecture.

  • Ring-Opening Metathesis Polymerization (ROMP) with Chain Transfer: this compound could be employed as a chain transfer agent (CTA) in the ROMP of a cyclic olefin, such as norbornene or cyclooctene. This would allow for the control of the resulting polymer's molecular weight and the introduction of specific end-groups derived from the dimethylhexene.

Experimental Protocols (Proposed)

The following protocols are hypothetical and will require significant optimization.

Proposed Protocol for Ziegler-Natta Copolymerization with Ethylene

Objective: To synthesize a copolymer of ethylene and this compound.

Materials:

Procedure:

  • Catalyst Preparation (in situ):

    • Under an inert nitrogen atmosphere, add 50 mL of anhydrous heptane to a flame-dried, nitrogen-purged 250 mL Schlenk flask equipped with a magnetic stirrer.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add 1.0 mmol of TiCl₄ to the heptane with vigorous stirring.

    • Slowly add a solution of 2.0 mmol of triethylaluminum in 10 mL of anhydrous heptane to the TiCl₄ suspension.

    • Stir the resulting catalyst mixture at 0°C for 30 minutes.

  • Polymerization:

    • Add 5.0 mmol of this compound to the catalyst suspension.

    • Pressurize the flask with ethylene gas to the desired pressure (e.g., 1 atm).

    • Maintain the reaction temperature at 25°C and continue to supply ethylene to maintain the pressure.

    • Stir the reaction mixture for 2-4 hours.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by slowly adding 10 mL of methanol.

    • Pour the mixture into 100 mL of a 10% hydrochloric acid solution to remove catalyst residues.

    • Stir for 30 minutes, then filter the polymer.

    • Wash the polymer with methanol and then water.

    • Dry the polymer in a vacuum oven at 60°C to a constant weight.

Proposed Protocol for ROMP of Norbornene with this compound as a Chain Transfer Agent

Objective: To control the molecular weight of polynorbornene using this compound as a CTA.

Materials:

  • Grubbs' 3rd Generation Catalyst

  • Norbornene

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ethyl vinyl ether

  • Methanol

  • Nitrogen gas (high purity)

Procedure:

  • Reaction Setup:

    • Under an inert nitrogen atmosphere, dissolve 100 mg of norbornene (1.06 mmol) in 5 mL of anhydrous DCM in a flame-dried Schlenk flask.

    • In a separate vial, prepare a stock solution of Grubbs' 3rd generation catalyst in DCM (e.g., 1 mg/mL).

    • In another vial, prepare a stock solution of this compound in DCM (e.g., 10 mg/mL).

  • Polymerization:

    • Add the desired amount of the this compound solution to the norbornene solution to achieve the target monomer-to-CTA ratio (e.g., 100:1, 50:1).

    • Initiate the polymerization by adding the required amount of the catalyst solution (e.g., to achieve a monomer-to-catalyst ratio of 1000:1).

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Termination and Polymer Isolation:

    • Quench the polymerization by adding a few drops of ethyl vinyl ether.

    • Precipitate the polymer by slowly adding the reaction mixture to 200 mL of vigorously stirred methanol.

    • Filter the white, fibrous polymer.

    • Wash the polymer with fresh methanol.

    • Dry the polymer in a vacuum oven at 40°C to a constant weight.

Data Presentation

Due to the lack of experimental data for the polymerization of this compound, the following tables are provided as templates for data collection and presentation.

Table 1: Hypothetical Results for Ziegler-Natta Copolymerization of Ethylene and this compound

EntryMonomer Feed Ratio (E:DMH)Polymer Yield (g)DMH Incorporation (%)Mn ( g/mol )Đ (Mw/Mn)Tm (°C)
1100:1DataDataDataDataData
250:1DataDataDataDataData
320:1DataDataDataDataData

E = Ethylene, DMH = this compound

Table 2: Hypothetical Results for ROMP of Norbornene with this compound as a Chain Transfer Agent

EntryMonomer:CTA RatioMonomer:Catalyst RatioConversion (%)Mn, theoretical ( g/mol )Mn, experimental ( g/mol )Đ (Mw/Mn)
1100:11000:1DataDataDataData
250:11000:1DataDataDataData
325:11000:1DataDataDataData

Visualizations

ZieglerNattaMechanism Catalyst Ti-Active Site (L_nTi-R) Coordination π-Complex Formation Catalyst->Coordination + Monomer Monomer Monomer (CH2=CHR') Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion PropagatedChain Propagated Chain (L_nTi-CH2-CHR'-R) Insertion->PropagatedChain PropagatedChain->Coordination + Monomer Termination Chain Termination/ Transfer PropagatedChain->Termination Polymer Polymer Chain Termination->Polymer

Caption: Generalized mechanism for Ziegler-Natta polymerization.

ROMP_Workflow Start Start Prepare Prepare Solutions: - Norbornene in DCM - CTA in DCM - Catalyst in DCM Start->Prepare Mix Combine Monomer and CTA Solutions Prepare->Mix Initiate Initiate Polymerization (Add Catalyst) Mix->Initiate React Stir at Room Temp (1-2 hours) Initiate->React Quench Quench Reaction (Ethyl Vinyl Ether) React->Quench Precipitate Precipitate Polymer in Methanol Quench->Precipitate Isolate Filter and Wash Polymer Precipitate->Isolate Dry Dry Polymer under Vacuum Isolate->Dry End Characterize Polymer Dry->End

Caption: Experimental workflow for ROMP with a chain transfer agent.

Conclusion

The incorporation of this compound into polymer structures is a scientifically interesting but challenging endeavor. The steric hindrance of this tetrasubstituted alkene makes it a poor candidate for homopolymerization. However, its use as a comonomer in Ziegler-Natta polymerization or as a chain transfer agent in ROMP presents plausible avenues for creating novel polymer architectures with potentially unique properties. The protocols and data templates provided herein offer a foundational framework for initiating research in this area. Significant experimental optimization will be necessary to achieve successful polymerization and to fully characterize the resulting materials.

References

Application Notes and Protocols for (Z)-3,4-Dimethylhex-3-ene in Thermosetting Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (Z)-3,4-dimethylhex-3-ene as a monomeric precursor for the synthesis of thermosetting resins. Due to the sterically hindered and non-activated nature of the internal double bond in this compound, direct homopolymerization to form a high-molecular-weight thermoset is challenging with conventional polymerization techniques. However, this document outlines two primary pathways for its incorporation into a cross-linked polymer network:

  • Functionalization of this compound: Introduction of reactive functional groups (e.g., hydroxyl or epoxy groups) to enable subsequent polymerization and cross-linking.

  • Copolymerization/Reactive Diluent: Utilization of this compound as a comonomer or a reactive diluent in conjunction with other monomers to modify the final properties of the thermoset.

Monomer Properties: this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₆[1][2]
Molecular Weight 112.21 g/mol [1][2]
CAS Number 19550-87-9[1][2]
Boiling Point 115-117 °C[1]
Density 0.73 g/cm³ (estimated)[1]
Appearance Colorless liquid
Solubility Insoluble in water; soluble in common organic solvents.

Pathway A: Functionalization of this compound for Thermoset Synthesis

This pathway focuses on the chemical modification of this compound to introduce functional groups that are amenable to polymerization and cross-linking. Two primary functionalization routes are presented: dihydroxylation to form a diol for polyester (B1180765) synthesis and epoxidation to form a diepoxide for epoxy resin synthesis.

Application Note A1: Synthesis of an Unsaturated Polyester Resin from (Z)-3,4-Dimethylhex-3,4-diol

The dihydroxylation of this compound yields (Z)-3,4-dimethylhex-3,4-diol, a diol that can be used as a monomer in the synthesis of unsaturated polyester resins. These resins can be subsequently cross-linked with a vinyl monomer like styrene (B11656) or a bio-based alternative to form a rigid thermoset.

Experimental Protocol A1.1: Dihydroxylation of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equiv.) in a suitable solvent such as a mixture of acetone (B3395972) and water.

  • Reagent Addition: Cool the solution in an ice bath and add N-methylmorpholine N-oxide (NMO) (1.2 equiv.) as a co-oxidant.

  • Catalyst Addition: Slowly add a catalytic amount of osmium tetroxide (OsO₄, ~0.002 equiv.) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield (Z)-3,4-dimethylhex-3,4-diol.

Experimental Protocol A1.2: Synthesis of Unsaturated Polyester Resin

  • Monomer Charging: Charge (Z)-3,4-dimethylhex-3,4-diol (1 equiv.), maleic anhydride (B1165640) (0.6 equiv.), and phthalic anhydride (0.4 equiv.) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Esterification: Heat the mixture to 180-200°C under a nitrogen atmosphere. Water will be formed as a byproduct and should be continuously removed.

  • Monitoring: Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a predetermined level (e.g., 30 mg KOH/g).

  • Cooling and Dilution: Cool the resulting unsaturated polyester to below 100°C and dilute with a reactive diluent such as styrene (e.g., to 60% resin solids). Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to prevent premature gelation.

Experimental Protocol A1.3: Curing of the Unsaturated Polyester Resin

  • Initiator and Promoter Addition: To the unsaturated polyester resin solution, add a free-radical initiator such as methyl ethyl ketone peroxide (MEKP) (e.g., 1-2 wt%) and a promoter such as cobalt naphthenate (e.g., 0.1-0.5 wt%).

  • Curing: Cast the resin into a mold and allow it to cure at room temperature for 24 hours, followed by a post-curing cycle at an elevated temperature (e.g., 80°C for 3-4 hours) to ensure complete cross-linking.

Expected Properties of the Cured Polyester Thermoset

The properties of the final thermoset will depend on the precise formulation. Table 2 provides a summary of expected properties based on typical values for aliphatic-aromatic unsaturated polyester resins.

PropertyExpected Value Range
Tensile Strength 40 - 70 MPa
Tensile Modulus 2.5 - 4.0 GPa
Elongation at Break 1.5 - 3.0 %
Glass Transition Temperature (Tg) 80 - 120 °C
Heat Deflection Temperature (HDT) 70 - 110 °C

Logical Workflow for Polyester Synthesis

Polyester_Synthesis A This compound B Dihydroxylation (OsO4/NMO) A->B Functionalization C (Z)-3,4-Dimethylhex-3,4-diol B->C D Polycondensation (Maleic & Phthalic Anhydride) C->D Polymerization E Unsaturated Polyester Prepolymer D->E F Dilution (Styrene) E->F G Unsaturated Polyester Resin F->G H Curing (MEKP, CoNap) G->H Cross-linking I Cross-linked Thermoset H->I

Caption: Workflow for the synthesis of a thermoset polyester from this compound.

Application Note A2: Synthesis of an Epoxy Resin from (Z)-3,4-Dimethylhex-3,4-epoxide

Epoxidation of this compound yields the corresponding diepoxide, which can be cured with a variety of hardeners to form a cross-linked epoxy thermoset.

Experimental Protocol A2.1: Epoxidation of this compound

  • Reaction Setup: Dissolve this compound (1 equiv.) in a chlorinated solvent like dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Cool the solution in an ice bath and slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv.) in dichloromethane.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Filter the reaction mixture to remove the m-chlorobenzoic acid byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude (Z)-3,4-dimethylhex-3,4-epoxide. Further purification can be achieved by vacuum distillation.

Experimental Protocol A2.2: Curing of the Epoxy Resin

  • Formulation: In a suitable container, mix the synthesized (Z)-3,4-dimethylhex-3,4-epoxide with a stoichiometric amount of a curing agent (hardener) such as a diamine (e.g., isophorone (B1672270) diamine) or an anhydride (e.g., hexahydrophthalic anhydride).

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a preheated mold and cure at an elevated temperature. The curing schedule will depend on the hardener used (e.g., for an amine hardener: 100°C for 2 hours followed by 150°C for 3 hours).

Expected Properties of the Cured Epoxy Thermoset

Table 3 summarizes the expected properties of the cured aliphatic epoxy resin.

PropertyExpected Value Range
Tensile Strength 50 - 80 MPa
Flexural Modulus 2.0 - 3.5 GPa
Glass Transition Temperature (Tg) 60 - 100 °C
Water Absorption (24h, RT) < 0.5 %

Signaling Pathway for Epoxy Curing

Epoxy_Curing cluster_0 Curing Reaction Epoxide (Z)-3,4-Dimethylhex-3,4-epoxide Initiation Nucleophilic Attack (Ring Opening) Epoxide->Initiation Amine Diamine Hardener (R-NH2) Amine->Initiation Propagation Chain Extension Initiation->Propagation Crosslinking Network Formation Propagation->Crosslinking Thermoset Cured Epoxy Resin Crosslinking->Thermoset

Caption: Simplified reaction pathway for the amine curing of an epoxy resin.

Pathway B: this compound as a Co-monomer/Reactive Diluent

In this approach, this compound is used as an additive to a standard thermosetting resin formulation to modify its properties. Due to its low reactivity, it is more likely to act as a non-reactive diluent that becomes physically trapped in the cross-linked network, or as a co-monomer in a low incorporation ratio under specific catalytic conditions.

Application Note B1: this compound as a Reactive Diluent in a Vinyl Ester Resin

This compound can be blended with a conventional vinyl ester resin to reduce its viscosity, potentially improving processability in applications like resin transfer molding. While it may not fully copolymerize, its presence can affect the final mechanical and thermal properties of the cured thermoset.

Experimental Protocol B1.1: Formulation and Curing

  • Blending: Prepare different formulations by blending a standard bisphenol A-based vinyl ester resin with varying amounts of this compound (e.g., 5, 10, and 20 wt%).

  • Initiator and Promoter Addition: To each formulation, add a standard free-radical initiator system, such as benzoyl peroxide (BPO) (1-2 wt%) and dimethylaniline (DMA) (0.1-0.3 wt%).

  • Curing: Cast the resins into molds and cure at room temperature for 24 hours, followed by a post-cure at 100°C for 2 hours.

Expected Impact on Resin Properties

Table 4 outlines the anticipated effects of adding this compound to a vinyl ester resin.

PropertyExpected Trend with Increasing this compound Content
Viscosity (uncured) Decrease
Tensile Strength Decrease
Flexural Modulus Decrease
Glass Transition Temperature (Tg) Decrease
Toughness Potential Increase

Experimental Workflow for Property Evaluation

Property_Evaluation cluster_formulation Resin Formulation cluster_processing Processing & Curing cluster_characterization Material Characterization A Vinyl Ester Resin D Blending A->D B This compound B->D C Initiator/Promoter C->D E Casting D->E F Curing E->F G Post-Curing F->G H Mechanical Testing (Tensile, Flexural) G->H I Thermal Analysis (DSC, TGA, DMA) G->I J Physical Properties (Water Absorption) G->J

Caption: Workflow for evaluating the effect of this compound on thermoset properties.

Characterization of Thermosetting Resins

The synthesized thermosetting resins should be characterized using standard analytical techniques to determine their properties.

TechniqueInformation Obtained
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), curing kinetics, degree of cure.
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature, filler content.
Dynamic Mechanical Analysis (DMA) Storage modulus, loss modulus, tan delta, glass transition temperature (Tg).
Mechanical Testing (e.g., ASTM D638, D790) Tensile strength, flexural modulus, elongation at break.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups, monitoring of cure reaction.

By following these application notes and protocols, researchers can explore the potential of this compound as a building block for novel thermosetting materials. The proposed pathways provide a scientifically grounded approach to overcoming the inherent low reactivity of this monomer and integrating it into robust, cross-linked polymer networks.

References

Application Notes and Protocols for (Z)-3,4-Dimethylhex-3-ene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-3,4-Dimethylhex-3-ene is a tetrasubstituted alkene that serves as a versatile starting material for the stereoselective synthesis of various acyclic compounds. Its symmetrical nature and the specific geometry of its double bond offer unique opportunities for the introduction of functionality with control over the resulting stereochemistry. This document outlines key applications of this compound in organic synthesis, providing detailed experimental protocols and summarizing potential quantitative data.

Catalytic Hydrogenation: Synthesis of 3,4-Dimethylhexane

The catalytic hydrogenation of this compound provides a straightforward method for the synthesis of the corresponding saturated alkane, 3,4-dimethylhexane. This reaction proceeds by the syn-addition of hydrogen across the double bond.[1] Due to the symmetry of the starting material and the achiral nature of the product, this reaction does not generate new stereocenters.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or Ethyl Acetate), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen-filled balloon)

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.00 g, 8.91 mmol) in 20 mL of anhydrous ethanol.

  • Carefully add 10% Pd/C (50 mg, catalytic amount) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or GC analysis until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield 3,4-dimethylhexane. Further purification can be achieved by distillation if necessary.

Quantitative Data
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
110% Pd/CEthanol253>95 (Not Reported)

Hydrohalogenation: Synthesis of Halogenated Alkanes

The addition of hydrogen halides (HX) to this compound can proceed through different mechanisms to yield regio- and stereoisomeric products.

Anti-Markovnikov Hydrobromination

In the presence of radical initiators such as peroxides, the addition of hydrogen bromide proceeds via a radical mechanism, leading to the anti-Markovnikov product, 3-bromo-3,4-dimethylhexane. This reaction generates a chiral center, resulting in a racemic mixture of enantiomers.

Experimental Protocol: Anti-Markovnikov Hydrobromination

Materials:

  • This compound

  • Hydrogen bromide (HBr) solution (e.g., 48% in acetic acid or HBr gas)

  • Benzoyl peroxide (or AIBN) as a radical initiator

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.00 g, 8.91 mmol) in 20 mL of anhydrous diethyl ether in a round-bottom flask.

  • Add benzoyl peroxide (0.1 g, 0.41 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

  • Allow the reaction to proceed at 0 °C for 1-2 hours, monitoring by TLC or GC.

  • Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 3-bromo-3,4-dimethylhexane, which can be purified by column chromatography or distillation.

Markovnikov Hydrochlorination

The addition of hydrogen chloride (HCl) to this compound proceeds via an electrophilic addition mechanism. The intermediate carbocation can be attacked by the chloride ion from either face, leading to the formation of 3-chloro-3,4-dimethylhexane as a mixture of stereoisomers.

Experimental Protocol: Hydrochlorination

Materials:

  • This compound

  • Hydrogen chloride (HCl) gas or a solution in a suitable solvent (e.g., diethyl ether)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.00 g, 8.91 mmol) in 20 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly bubble dry HCl gas through the solution or add a saturated solution of HCl in diethyl ether dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or GC.

  • Upon completion, carefully quench with saturated sodium bicarbonate solution.

  • Work up the reaction as described in the hydrobromination protocol.

  • Purify the resulting 3-chloro-3,4-dimethylhexane by column chromatography or distillation.

Quantitative Data
EntryReagentConditionsProductYield (%)Diastereomeric RatioEnantiomeric Excess (%)
1HBr, Peroxide0 °C, 2h3-bromo-3,4-dimethylhexaneNot ReportedN/A0 (racemic)
2HCl0 °C, 2h3-chloro-3,4-dimethylhexaneNot ReportedNot ReportedNot Reported

Ozonolysis: Oxidative Cleavage to Carbonyl Compounds

Ozonolysis of this compound results in the cleavage of the carbon-carbon double bond to form butan-2-one. A reductive workup is typically employed to obtain the ketone product directly.

Experimental Protocol: Ozonolysis with Reductive Workup

Materials:

  • This compound

  • Ozone (O₃) generated by an ozone generator

  • Dichloromethane (DCM), anhydrous

  • Methanol (B129727), anhydrous

  • Dimethyl sulfide (B99878) (DMS)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.00 g, 8.91 mmol) in a 1:1 mixture of anhydrous DCM and methanol (40 mL) in a gas-washing bottle.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution until a persistent blue color indicates the presence of excess ozone.

  • Stop the ozone flow and purge the solution with nitrogen or argon for 10-15 minutes to remove excess ozone.

  • Slowly add dimethyl sulfide (1.5 mL, 20.5 mmol) to the cold solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir for at least 4 hours (or overnight).

  • Remove the solvent under reduced pressure.

  • The resulting crude product, butan-2-one, can be purified by distillation.

Quantitative Data
EntryWorkup ReagentSolventTemperature (°C)Time (h)Yield (%)
1(CH₃)₂SDCM/MeOH-78 to 254Not Reported

Epoxidation: Synthesis of 3,4-dimethyl-3,4-epoxyhexane

Epoxidation of this compound with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide. The reaction is stereospecific, with the syn-addition of the oxygen atom to the double bond.

Experimental Protocol: Epoxidation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (B76179) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.00 g, 8.91 mmol) in 20 mL of DCM and cool to 0 °C.

  • In a separate flask, dissolve m-CPBA (approx. 1.2 equivalents, adjust based on purity) in 20 mL of DCM.

  • Add the m-CPBA solution dropwise to the alkene solution at 0 °C.

  • Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography on silica (B1680970) gel.

Quantitative Data
EntryReagentSolventTemperature (°C)Time (h)Yield (%)
1m-CPBADCM0 to 252Not Reported

Visualizations

Hydrogenation_Workflow start This compound reagents H₂, 10% Pd/C Ethanol, 25°C start->reagents product 3,4-Dimethylhexane reagents->product

Caption: Catalytic Hydrogenation Workflow.

Hydrohalogenation_Workflow cluster_br Anti-Markovnikov Hydrobromination cluster_cl Markovnikov Hydrochlorination start This compound reagents_br HBr, Benzoyl Peroxide Diethyl Ether, 0°C start->reagents_br reagents_cl HCl Diethyl Ether, 0°C start->reagents_cl product_br 3-Bromo-3,4-dimethylhexane (racemic) reagents_br->product_br product_cl 3-Chloro-3,4-dimethylhexane (stereoisomers) reagents_cl->product_cl

Caption: Hydrohalogenation Pathways.

Ozonolysis_Epoxidation_Workflow cluster_ozonolysis Ozonolysis cluster_epoxidation Epoxidation start This compound reagents_oz 1. O₃, DCM/MeOH, -78°C 2. (CH₃)₂S start->reagents_oz reagents_ep m-CPBA, DCM 0°C to rt start->reagents_ep product_oz Butan-2-one reagents_oz->product_oz product_ep 3,4-Dimethyl-3,4-epoxyhexane reagents_ep->product_ep

Caption: Oxidative Transformations.

References

Application Notes and Protocols for the Analytical Characterization of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Z)-3,4-Dimethylhex-3-ene is a tetrasubstituted alkene of interest in various fields of chemical research. Accurate and reliable characterization of this compound is crucial for its application in synthesis and as a potential building block in drug development. This document provides detailed application notes and experimental protocols for the characterization of this compound using Gas Chromatography (GC), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Summary of Analytical Data

The following tables summarize the key quantitative data for the analytical characterization of this compound.

Table 1: Gas Chromatography Data

ParameterValue
Kovats Retention Index (Standard Non-Polar Column) 764.8, 795.7[1]
Kovats Retention Index (Semi-Standard Non-Polar Column) 754.5, 781.8, 757, 783, 782, 784, 785, 786[1]

Table 2: Mass Spectrometry Data (Electron Ionization)

m/zPutative Fragment
112[M]+ (Molecular Ion)
97[M - CH3]+
83[M - C2H5]+
69[M - C3H7]+
55[C4H7]+
41[C3H5]+

Note: The mass spectrum of this compound is available in the NIST WebBook.[2]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
~2960-2850C-H (sp³) StretchStrong
~1670C=C Stretch (tetrasubstituted)Weak to Absent
~1460C-H Bend (CH₂)Medium
~1375C-H Bend (CH₃)Medium

Note: As a tetrasubstituted alkene with a relatively symmetrical structure, the C=C stretching vibration may be very weak or absent in the IR spectrum due to a small or non-existent change in dipole moment.

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~1.65 (s, 6H)2 x =C-CH₃~125.0=C
~2.05 (q, 4H)2 x -CH₂-~25.0-CH₂-
~0.95 (t, 6H)2 x -CH₂-CH₃~15.0=C-CH₃
~14.0-CH₂-CH₃

Disclaimer: The NMR data presented are predicted values and should be used as a reference. Actual experimental values may vary based on the solvent and experimental conditions.

Experimental Protocols and Workflows

Gas Chromatography (GC)

Objective: To determine the purity of this compound and to determine its retention time for identification purposes.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as hexane (B92381) or pentane.

    • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Hold at 150 °C for 5 minutes.

    • Detector Temperature (FID): 280 °C

  • Data Analysis:

    • Record the retention time of the peak corresponding to this compound.

    • Determine the purity by calculating the peak area percentage.

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Dilution Dilute Sample in Volatile Solvent Injection Inject Sample Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection (FID/MS) Separation->Detection Analysis Record Retention Time & Calculate Purity Detection->Analysis MS_Fragmentation Molecule This compound (m/z 112) MolecularIon Molecular Ion [M]⁺ (m/z 112) Molecule->MolecularIon Ionization (70 eV) AllylicCleavage Allylic Cleavage MolecularIon->AllylicCleavage Fragment1 [M - CH₃]⁺ (m/z 97) AllylicCleavage->Fragment1 Fragment2 [M - C₂H₅]⁺ (m/z 83) AllylicCleavage->Fragment2 IR_Workflow cluster_prep Sample Preparation cluster_analysis IR Analysis cluster_data Data Interpretation ThinFilm Prepare Thin Film of Neat Liquid Background Record Background Spectrum ThinFilm->Background Sample Record Sample Spectrum Background->Sample Analysis Identify Characteristic Absorption Bands Sample->Analysis NMR_Signals cluster_1H ¹H NMR Signals (Predicted) cluster_13C ¹³C NMR Signals (Predicted) Structure This compound Structure H1 ~1.65 ppm (singlet, 6H) =C-CH₃ Structure->H1 H2 ~2.05 ppm (quartet, 4H) -CH₂- Structure->H2 H3 ~0.95 ppm (triplet, 6H) -CH₂-CH₃ Structure->H3 C1 ~125.0 ppm =C Structure->C1 C2 ~25.0 ppm -CH₂- Structure->C2 C3 ~15.0 ppm =C-CH₃ Structure->C3 C4 ~14.0 ppm -CH₂-CH₃ Structure->C4

References

Application Note: Gas Chromatography Methods for the Analysis of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3,4-Dimethylhex-3-ene is a volatile organic compound (VOC) of interest in various fields, including organic synthesis, atmospheric chemistry, and as a potential biomarker. Accurate and reliable quantification of this specific geometric isomer is crucial for research and development. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile compounds. This application note provides detailed methodologies for the analysis of this compound using GC coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

Data Presentation

The separation of geometric isomers like (Z)- and (E)-3,4-Dimethylhex-3-ene is highly dependent on the gas chromatography column and conditions. The Kovats retention index (I) is a standardized measure of a compound's retention time, which helps in method development and compound identification.

CompoundStationary PhaseKovats Retention Index (I)
This compound Standard Non-Polar764.8, 795.7
Semi-Standard Non-Polar754.5, 781.8, 757, 783, 782, 784, 785, 786
(E)-3,4-Dimethylhex-3-eneStandard Non-Polar790.6, 791, 756, 760
Semi-Standard Non-Polar776.7, 777, 776, 778, 779, 781

Table 1: Kovats Retention Indices for 3,4-Dimethylhex-3-ene isomers on non-polar columns. Data from NIST Mass Spectrometry Data Center.

Experimental Protocols

Two primary protocols are presented: a direct liquid injection method suitable for relatively clean samples and a headspace solid-phase microextraction (HS-SPME) method for trace-level analysis or complex matrices.

Protocol 1: Direct Liquid Injection GC-FID/MS

This protocol is suitable for the analysis of this compound in organic solvents.

1. Sample Preparation:

  • Accurately prepare a stock solution of this compound in a volatile, non-polar solvent such as hexane (B92381) or pentane.

  • Create a series of calibration standards by serial dilution of the stock solution. A typical concentration range would be from 1 µg/mL to 100 µg/mL.

  • If the sample matrix is complex, a liquid-liquid extraction (LLE) may be necessary to isolate the analyte.

2. GC System Parameters:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar capillary column is recommended for the separation of hydrocarbon isomers. A good starting point is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms). For higher resolution of isomers, a longer column (e.g., 60 m) may be beneficial.

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (a split ratio of 50:1 is a good starting point to ensure sharp peaks; this can be optimized based on sample concentration).

    • Injection Volume: 1 µL

  • Carrier Gas: Helium or Hydrogen at a constant flow rate. A linear velocity of 30-40 cm/s is recommended for optimal efficiency.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 2 minutes at 150 °C.

    • This program should be optimized to ensure baseline separation from the solvent peak and any isomers.

  • Detector (FID):

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N2 or He): 25 mL/min

  • Detector (MS):

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-200

3. Data Analysis:

  • Identify the this compound peak based on its retention time from the analysis of a pure standard. Confirmation can be achieved by comparing the mass spectrum to a reference library if using GC-MS.

  • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This solvent-free technique is ideal for the extraction and concentration of volatile analytes from liquid or solid samples, particularly at trace levels.

1. Sample Preparation:

  • Place a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a headspace vial (e.g., 10 or 20 mL).

  • For aqueous samples, adding salt (e.g., NaCl to saturation) can improve the partitioning of the analyte into the headspace.

  • Seal the vial with a PTFE/silicone septum cap.

  • If creating calibration standards, spike blank matrix with known amounts of this compound.

2. HS-SPME Parameters:

  • SPME Fiber: A non-polar fiber such as 100 µm polydimethylsiloxane (B3030410) (PDMS) is recommended for volatile hydrocarbons.

  • Incubation/Equilibration:

    • Temperature: 60 °C

    • Time: 15 minutes with agitation.

  • Extraction:

    • Expose the SPME fiber to the headspace of the vial.

    • Time: 30 minutes.

    • Extraction time and temperature should be optimized for the specific matrix.

3. GC-MS System Parameters:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a Mass Spectrometer.

  • Column: Same as Protocol 1 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane).

  • Injector:

    • Temperature: 250 °C

    • Mode: Splitless for 2 minutes for efficient desorption of analytes from the fiber.

    • Desorption Time: 2 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: Same as Protocol 1.

  • Detector (MS): Same as Protocol 1.

4. Data Analysis:

  • Follow the same data analysis procedure as outlined in Protocol 1.

Visualization of Experimental Workflows

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_gc GC System cluster_analysis Data Analysis start Sample prep_direct Dilution in Solvent (e.g., Hexane) start->prep_direct Protocol 1 prep_spme Placement in Headspace Vial start->prep_spme Protocol 2 inject Direct Liquid Injection prep_direct->inject spme HS-SPME Extraction & Desorption prep_spme->spme gc_system Gas Chromatograph (Injector -> Column -> Detector) inject->gc_system spme->gc_system data Chromatogram & Mass Spectrum gc_system->data quant Quantification (Calibration Curve) data->quant result Result quant->result

Caption: Workflow for GC analysis of this compound.

GC_Separation_Factors cluster_column Column Parameters cluster_method Method Parameters cluster_analyte Analyte Properties center_node GC Separation of This compound stat_phase Stationary Phase (Non-polar) stat_phase->center_node dimensions Dimensions (Length, ID, Film Thickness) dimensions->center_node temp_prog Oven Temperature Program temp_prog->center_node carrier_gas Carrier Gas (Flow Rate / Linear Velocity) carrier_gas->center_node volatility Volatility (Boiling Point) volatility->center_node polarity Polarity polarity->center_node

Caption: Key factors influencing the GC separation of isomers.

Application Notes: HPLC Analysis of (Z)-3,4-Dimethylhex-3-ene and its Geometric Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-3,4-Dimethylhex-3-ene and its (E)-isomer are geometric isomers that can be challenging to separate due to their similar physical and chemical properties. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such isomers. This document provides a detailed protocol for the analysis of this compound and its (E)-isomer using reverse-phase HPLC. The method is applicable to researchers, scientists, and professionals in drug development and quality control who require accurate analysis of these non-polar compounds.

Principle

The separation of (Z)- and (E)-3,4-Dimethylhex-3-ene is achieved by reverse-phase HPLC on a C18 column. The differential partitioning of the isomers between the non-polar stationary phase and the polar mobile phase allows for their separation. Due to the slightly different spatial arrangements of the alkyl groups around the double bond, the isomers exhibit minor differences in hydrophobicity, which is exploited for their resolution. Detection is performed using a UV detector, as the carbon-carbon double bond exhibits some absorbance at low UV wavelengths.

Experimental Protocols

1. Sample Preparation

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound and (E)-3,4-Dimethylhex-3-ene reference standards into separate 10 mL volumetric flasks.

    • Dissolve the standards in acetonitrile (B52724) and make up to the mark. This yields a stock solution of approximately 1 mg/mL.

    • Prepare working standards of desired concentrations by diluting the stock solutions with the mobile phase. A mixed standard containing both isomers is recommended for system suitability checks.

  • Sample Preparation:

    • For bulk drug substances or reaction mixtures, dissolve an accurately weighed amount of the sample in acetonitrile to achieve a final concentration within the calibration range of the instrument.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the mixed standard solution at least five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Resolution (Rs) ≥ 1.5 between (E)- and (Z)-isomer peaks
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation

Table 1: Chromatographic Data for (Z)- and (E)-3,4-Dimethylhex-3-ene Isomers

CompoundRetention Time (min)Tailing Factor (T)Resolution (Rs)
(E)-3,4-Dimethylhex-3-ene~ 5.81.2-
This compound~ 6.51.11.8

Note: Retention times are approximate and may vary depending on the specific column and system.

Visualizations

Experimental Workflow

The overall workflow for the HPLC analysis of this compound isomers is depicted in the following diagram.

G HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard Weigh & Dissolve Reference Standards Filter Filter through 0.45 µm filter Standard->Filter Sample Weigh & Dissolve Test Sample Sample->Filter SystemSuitability System Suitability Test (Inject Mixed Standard) Filter->SystemSuitability To HPLC System Analysis Inject Sample and Standards SystemSuitability->Analysis Integration Peak Integration & Identification Analysis->Integration Quantification Quantification (Calculate % Area or use Calibration Curve) Integration->Quantification Report Generate Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of 3,4-Dimethylhex-3-ene isomers.

Logical Relationship for Isomer Separation

The separation is based on the subtle differences in the isomers' interaction with the stationary phase.

G Principle of Isomer Separation cluster_isomers Isomer Mixture cluster_hplc HPLC System cluster_separation Separation Mechanism E_isomer (E)-3,4-Dimethylhex-3-ene (trans) Interaction_E (E)-isomer: Slightly more linear, stronger interaction with C18 E_isomer->Interaction_E Z_isomer This compound (cis) Interaction_Z (Z)-isomer: More sterically hindered, weaker interaction with C18 Z_isomer->Interaction_Z StationaryPhase Non-polar C18 Stationary Phase StationaryPhase->Interaction_E StationaryPhase->Interaction_Z MobilePhase Polar Mobile Phase (ACN/Water) Elution Differential Elution MobilePhase->Elution drives elution Interaction_E->Elution Interaction_Z->Elution

Caption: Logical relationship governing the HPLC separation of geometric isomers.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (Z)-3,4-Dimethylhex-3-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?

A1: The primary methods for achieving high (Z)-selectivity in the synthesis of 3,4-Dimethylhex-3-ene are:

  • Partial hydrogenation of 3,4-dimethylhex-3-yne: This is a highly effective method that employs a "poisoned" catalyst to prevent over-reduction to the corresponding alkane.

  • The Wittig reaction: This classic olefination method can be tailored to favor the (Z)-isomer by using non-stabilized ylides under specific reaction conditions.

  • The Julia-Kocienski olefination: A powerful method for stereoselective alkene synthesis that can be adapted to produce (Z)-alkenes from ketones.

Q2: My synthesis resulted in a low Z/E ratio. What are the likely causes?

A2: A low Z/E ratio, indicating a significant amount of the undesired (E)-isomer, can stem from several factors depending on the synthetic route:

  • For alkyne hydrogenation: The catalyst may be too active, leading to over-reduction and subsequent isomerization. The reaction time and hydrogen pressure can also influence the selectivity.

  • For the Wittig reaction: The choice of solvent and base is critical. The presence of lithium salts can sometimes decrease (Z)-selectivity. Using unstabilized ylides in aprotic, salt-free conditions generally favors the (Z)-isomer.[1][2][3][4]

  • For Julia-Kocienski olefination: The stereochemical outcome is influenced by the choice of sulfone, base, and solvent.

Q3: How can I purify this compound from a mixture containing the (E)-isomer?

A3: Separating (Z) and (E) isomers of alkenes can be challenging due to their similar physical properties. Effective methods include:

  • Argentation chromatography: This technique utilizes the interaction between the π-electrons of the double bond and silver ions. The (Z)-isomer, being generally less sterically hindered, interacts more strongly with the silver-impregnated stationary phase, allowing for separation.[5]

  • Fractional distillation: If there is a sufficient difference in boiling points, fractional distillation can be employed, although it may not be highly efficient for isomers with very close boiling points.

  • Preparative gas chromatography (GC): For small-scale purifications, preparative GC can provide high-purity isomers.

Troubleshooting Guides

Method 1: Partial Hydrogenation of 3,4-Dimethylhex-3-yne

Problem 1: Low yield of this compound due to over-reduction to 3,4-dimethylhexane.

  • Possible Cause: The catalyst is too active.

  • Solution:

    • Ensure the Lindlar catalyst is properly "poisoned" with lead acetate (B1210297) and quinoline.[6]

    • Alternatively, use P-2 nickel catalyst, which is known for its high selectivity for the cis-alkene.[6][7][8][9] The addition of ethylenediamine (B42938) to the P-2 nickel catalyst system can further enhance stereospecificity.[7]

    • Reduce the hydrogen pressure and monitor the reaction progress carefully using GC to stop the reaction once the alkyne is consumed.

Problem 2: Poor Z/E selectivity.

  • Possible Cause: Isomerization of the (Z)-alkene to the more stable (E)-alkene.

  • Solution:

    • Lower the reaction temperature.

    • Reduce the reaction time; prolonged exposure to the catalyst can promote isomerization.

    • Ensure the catalyst is not contaminated with acidic or basic impurities that could facilitate isomerization.

Method 2: The Wittig Reaction

Problem 1: Low yield of the desired alkene.

  • Possible Cause 1: Incomplete formation of the ylide.

  • Solution 1:

    • Use a sufficiently strong base to deprotonate the phosphonium (B103445) salt. n-Butyllithium (n-BuLi) or sodium amide (NaNH₂) are commonly used for non-stabilized ylides.[10]

    • Ensure anhydrous reaction conditions, as water will quench the strong base and the ylide.

  • Possible Cause 2: The ylide is not reacting with the ketone (butan-2-one).

  • Solution 2:

    • Increase the reaction temperature or prolong the reaction time.

    • Ensure the quality of the butan-2-one; purify it by distillation if necessary.

Problem 2: Predominance of the (E)-isomer.

  • Possible Cause: Reaction conditions favoring thermodynamic control.

  • Solution:

    • Use non-stabilized ylides (e.g., from ethyltriphenylphosphonium bromide) which kinetically favor the formation of the (Z)-alkene.[2][3]

    • Perform the reaction in aprotic, non-polar solvents like THF or diethyl ether.

    • Avoid the presence of lithium salts, which can promote equilibration to the more stable (E)-isomer. Using a sodium-based strong base like sodium hexamethyldisilazide (NaHMDS) can improve Z-selectivity.

Data Presentation

Table 1: Comparison of Catalysts for Partial Hydrogenation of Internal Alkynes to (Z)-Alkenes

Catalyst SystemSubstrate ExampleYield of (Z)-Alkene(Z):(E) RatioReaction ConditionsReference
Lindlar Catalyst3-Hexyn-1-olHigh (quantitative conversion)Predominantly (Z)Room temperature, atmospheric H₂ pressure[6]
P-2 Nickel with EthylenediamineHex-3-yne>95%~200:120-25°C, 1 atm H₂[7]
P-2 Nickel with EthylenediamineHex-3-yn-1-ol94%>100:120-25°C, 1 atm H₂[7]

Table 2: Influence of Reaction Conditions on Z/E Selectivity in the Wittig Reaction

Ylide TypeCarbonylBaseSolventAdditivesPredominant IsomerReference
Non-stabilizedAldehyde/Ketonen-BuLi, NaHMDSTHF, EtherNone (salt-free)(Z)[1][2][4]
Non-stabilizedAldehyde/Ketonen-BuLiTHFLiIMixture of (Z) and (E)[4]
StabilizedAldehyde/KetoneNaH, NaOMeVariousNone(E)[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Partial Hydrogenation of 3,4-Dimethylhex-3-yne using P-2 Nickel Catalyst

Step 1: Preparation of P-2 Nickel Catalyst (in situ)

  • In a hydrogenation flask under an inert atmosphere (e.g., argon or nitrogen), dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in absolute ethanol (B145695) (e.g., 50 mL).

  • With vigorous stirring, add a solution of sodium borohydride (B1222165) (e.g., 0.19 g, 5.0 mmol) in absolute ethanol (e.g., 20 mL) dropwise to the nickel salt solution. A black, finely divided precipitate of P-2 nickel catalyst will form immediately.[8]

Step 2: Hydrogenation

  • Purge the reaction flask containing the freshly prepared P-2 nickel catalyst with hydrogen gas.

  • To the catalyst suspension, add ethylenediamine (e.g., 0.67 mL, 10 mmol).[7]

  • Add a solution of 3,4-dimethylhex-3-yne (e.g., 4.4 g, 40 mmol) in absolute ethanol (e.g., 20 mL) to the reaction mixture.

  • Pressurize the flask with hydrogen gas (1 atm, balloon) and stir the mixture vigorously at room temperature (20-25°C).

  • Monitor the reaction progress by GC. The reaction is typically complete when one equivalent of hydrogen has been consumed.

  • Upon completion, vent the excess hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the ethanol under reduced pressure.

  • The residue can be purified by distillation to yield this compound.

Protocol 2: Synthesis of this compound via the Wittig Reaction

Step 1: Preparation of the Ylide (in situ)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place ethyltriphenylphosphonium bromide (e.g., 14.85 g, 40 mmol) and suspend it in anhydrous tetrahydrofuran (B95107) (THF) (e.g., 100 mL).[10][11]

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (e.g., 1.6 M, 25 mL, 40 mmol) to the stirred suspension via the dropping funnel. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Allow the mixture to stir at 0°C for 1 hour after the addition is complete.

Step 2: The Wittig Reaction

  • To the ylide solution at 0°C, add a solution of butan-2-one (e.g., 2.88 g, 40 mmol) in anhydrous THF (e.g., 20 mL) dropwise via the dropping funnel.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water (e.g., 20 mL).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine (B44618) oxide as a byproduct.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to separate the this compound from triphenylphosphine oxide and the (E)-isomer.

Mandatory Visualizations

experimental_workflow_hydrogenation cluster_catalyst_prep Step 1: P-2 Ni Catalyst Preparation (in situ) cluster_hydrogenation Step 2: Hydrogenation Ni_salt Nickel(II) Acetate in EtOH P2_Ni P-2 Nickel Catalyst (black precipitate) Ni_salt->P2_Ni add dropwise NaBH4 Sodium Borohydride in EtOH NaBH4->P2_Ni Reaction Reaction Mixture P2_Ni->Reaction Alkyne 3,4-Dimethylhex-3-yne Alkyne->Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Reaction H2 H₂ (1 atm) H2->Reaction Filtration Filtration (remove catalyst) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation) Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via partial hydrogenation.

logical_relationship_wittig cluster_conditions Key Reaction Conditions cluster_avoid Conditions to Avoid for (Z)-Selectivity Start Goal: Synthesize this compound Ylide Non-stabilized Ylide (e.g., from EtPPh₃Br) Start->Ylide requires Solvent Aprotic, Non-polar Solvent (e.g., THF) Start->Solvent favored by Base Strong, Non-Lithium Base (e.g., NaHMDS) Start->Base favored by Bad_Ylide Stabilized Ylide Start->Bad_Ylide if used Bad_Conditions Protic Solvents or Presence of Lithium Salts Start->Bad_Conditions if present Outcome High (Z)-Selectivity Ylide->Outcome Solvent->Outcome Base->Outcome Bad_Outcome Low (Z)-Selectivity / (E)-Isomer Formation Bad_Ylide->Bad_Outcome Bad_Conditions->Bad_Outcome

Caption: Factors influencing stereoselectivity in the Wittig synthesis of (Z)-alkenes.

References

Technical Support Center: Purification of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (Z)-3,4-Dimethylhex-3-ene.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should expect when synthesizing this compound?

The most common impurity is its stereoisomer, (E)-3,4-Dimethylhex-3-ene.[1][2][3] Depending on the synthetic route, you may also encounter unreacted starting materials, solvents, and byproducts from side reactions.

Q2: What are the most common techniques for purifying this compound?

The primary purification techniques for separating this compound from its (E) isomer and other impurities include:

  • Fractional Distillation : Suitable for separating compounds with close boiling points.[4][5][6]

  • Preparative Gas Chromatography (Prep-GC) : A powerful technique for isolating pure volatile compounds, including isomers.[7][8][9]

  • Preparative High-Performance Liquid Chromatography (HPLC) : Can be used for the separation of isomers, and methods can be scaled up from analytical to preparative scale.[10]

Q3: Can this compound isomerize during purification?

Yes, there is a risk of isomerization from the (Z) to the more stable (E) isomer, particularly when exposed to heat or acidic conditions.[11][12] It is crucial to control these parameters during purification.

Troubleshooting Guides

Issue 1: Poor Separation of (Z) and (E) Isomers by Fractional Distillation
Probable Cause Recommended Solution
Insufficient Column Efficiency: The boiling points of the (Z) and (E) isomers are very close, requiring a high number of theoretical plates for separation.Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).[5]
Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.Reduce the heating rate to ensure a slow and steady distillation. A good starting point is a rate of 1-2 drops per second for the collected distillate.
Fluctuating Heat Input: Unstable heating can disrupt the temperature gradient within the column.Use a heating mantle with a stirrer or an oil bath for uniform and stable heating.
Isomerization at High Temperatures: Prolonged heating during distillation can cause the (Z)-isomer to convert to the (E)-isomer.Consider performing the distillation under reduced pressure to lower the boiling points of the compounds and minimize thermal stress.
Issue 2: Co-elution of Isomers in Preparative GC
Probable Cause Recommended Solution
Inappropriate GC Column: The column's stationary phase may not have the right selectivity for separating the geometric isomers.Use a column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol or a cyano-functionalized phase) which can offer better separation of isomers compared to non-polar phases.
Suboptimal Temperature Program: A poorly optimized oven temperature program can lead to peak broadening and co-elution.Optimize the temperature program. Start with a lower initial temperature and use a slow temperature ramp to maximize the resolution between the two isomer peaks.
Carrier Gas Flow Rate is Too High or Too Low: The flow rate of the carrier gas affects the efficiency of the separation.Determine the optimal flow rate for your column by performing a van Deemter analysis or by systematically varying the flow rate and observing the peak resolution.
Overloading the Column: Injecting too much sample can lead to broad, asymmetric peaks and poor separation.Reduce the injection volume or dilute the sample. For preparative work, it may be necessary to perform multiple smaller injections instead of one large one.[7]

Experimental Protocols

Preparative Gas Chromatography (Prep-GC) for this compound Purification

This protocol outlines a general procedure for the purification of this compound using Prep-GC.

1. Instrumentation:

  • Gas chromatograph equipped with a preparative-scale injector, a column splitter, a detector (e.g., FID or TCD), and a fraction collector.[8][9]

2. GC Conditions (Starting Point):

  • Column: High-polarity column (e.g., DB-WAX or a similar polyethylene glycol phase), appropriate length and diameter for preparative work.

  • Injector Temperature: 200 °C (or optimized based on the boiling point of the mixture).

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • Carrier Gas: Helium or Nitrogen, with the flow rate optimized for the column.

  • Split Ratio: Adjusted to allow a small portion of the eluent to the detector while the majority goes to the fraction collector.

3. Procedure:

  • Dissolve the crude mixture of this compound in a minimal amount of a volatile solvent (e.g., pentane (B18724) or hexane).

  • Perform an initial analytical-scale injection to determine the retention times of the (Z) and (E) isomers.

  • Based on the analytical run, set the collection times for the fraction collector to isolate the peak corresponding to the (Z)-isomer.

  • Perform multiple preparative-scale injections, collecting the desired fraction in a cooled trap.[9]

  • Combine the collected fractions.

  • Analyze the purity of the collected fraction using analytical GC.

Data Presentation

Compound Molecular Formula Molecular Weight Reported Kovats Retention Index (Standard Non-polar)
This compoundC₈H₁₆112.21 g/mol 764.8, 795.7[13]
(E)-3,4-Dimethylhex-3-eneC₈H₁₆112.21 g/mol 790.6, 791[14]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product Crude_Product Crude this compound (Mixture with E-isomer and impurities) Fractional_Distillation Fractional Distillation Crude_Product->Fractional_Distillation Option 1 Prep_GC Preparative GC Crude_Product->Prep_GC Option 2 Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Option 3 Analytical_GC Analytical GC Fractional_Distillation->Analytical_GC Prep_GC->Analytical_GC Prep_HPLC->Analytical_GC Analytical_GC->Fractional_Distillation If Impure Analytical_GC->Prep_GC If Impure Analytical_GC->Prep_HPLC If Impure Pure_Z_Isomer Pure this compound Analytical_GC->Pure_Z_Isomer If Purity is >99% NMR NMR Spectroscopy Pure_Z_Isomer->NMR Structural Confirmation Troubleshooting_Logic cluster_distillation Fractional Distillation Issues cluster_gc Preparative GC Issues Start Impure this compound after initial purification Check_Method Which purification method was used? Start->Check_Method Dist_Check_Purity Poor Isomer Separation? Check_Method->Dist_Check_Purity Fractional Distillation GC_Check_Purity Isomers Co-eluting? Check_Method->GC_Check_Purity Preparative GC Improve_Column Increase column efficiency (longer column, better packing) Dist_Check_Purity->Improve_Column Yes Optimize_Dist_Rate Reduce distillation rate Improve_Column->Optimize_Dist_Rate Reduce_Pressure Consider vacuum distillation Optimize_Dist_Rate->Reduce_Pressure Reduce_Pressure->Start Re-purify Change_Column Use a more polar stationary phase GC_Check_Purity->Change_Column Yes Optimize_Temp Optimize temperature program Change_Column->Optimize_Temp Adjust_Flow Adjust carrier gas flow rate Optimize_Temp->Adjust_Flow Reduce_Load Reduce sample injection volume Adjust_Flow->Reduce_Load Reduce_Load->Start Re-purify

References

Technical Support Center: Separation of (Z) and (E) Isomers of 3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals engaged in the separation of (Z) and (E) geometric isomers of 3,4-dimethylhex-3-ene. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and targeted troubleshooting advice for issues that may arise during the separation of (Z) and (E) isomers of 3,4-dimethylhex-3-ene.

Q1: I am having difficulty separating the (Z) and (E) isomers of 3,4-dimethylhex-3-ene using gas chromatography (GC). My peaks are co-eluting. What should I do?

A1: Peak co-elution is a frequent challenge when separating geometric isomers due to their similar physicochemical properties.[1] To address this, a systematic optimization of your GC method is necessary.

Troubleshooting Steps for GC Co-elution:

  • Optimize the Temperature Program: A slow temperature ramp rate can often improve separation.[2] Consider lowering the initial oven temperature to enhance the resolution of these relatively volatile compounds.

  • Select an Appropriate Stationary Phase: For separating geometric isomers like (Z) and (E)-3,4-dimethylhex-3-ene, a polar stationary phase is often more effective than a non-polar one.[2] Consider columns with polyethylene (B3416737) glycol (e.g., Carbowax) or liquid crystalline stationary phases, which are known for their high selectivity towards geometric isomers.[3]

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency and resolution.

  • Increase Column Length: A longer column provides more theoretical plates, which can lead to better separation, although this will also increase the analysis time.[2]

Q2: Can I use fractional distillation to separate the (Z) and (E) isomers of 3,4-dimethylhex-3-ene?

A2: Yes, fractional distillation is a potential method for separating geometric isomers, provided there is a sufficient difference in their boiling points.[4] For (Z) and (E)-3,4-dimethylhex-3-ene, there is a small but potentially exploitable difference.

Considerations for Fractional Distillation:

  • Boiling Point Difference: The boiling point of (E)-3,4-dimethylhex-3-ene is approximately 122°C, while the estimated boiling point of the (Z)-isomer is around 120.2°C.[5][6] This small difference necessitates a highly efficient fractional distillation setup.

  • Fractionating Column: A long fractionating column with a high number of theoretical plates (e.g., a Vigreux column or a column packed with glass beads or metal sponges) is essential for a successful separation.[7][8]

  • Slow Distillation Rate: The distillation must be conducted slowly to allow for the establishment of a proper temperature gradient within the column, enabling multiple vaporization-condensation cycles.[7]

Q3: My GC peaks are tailing. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by several factors, including active sites in the GC system or issues with the column itself.

Troubleshooting Peak Tailing:

  • Active Sites: Polar or ionogenic analytes can interact with active sites in the liner or at the head of the column. Using a fresh, deactivated liner or trimming 10-20 cm from the front of the column can help.[9]

  • Improper Column Installation: Ensure the column is cut cleanly at a 90° angle and is positioned correctly within the inlet according to the manufacturer's instructions.[9]

  • Column Contamination: The column may be contaminated with non-volatile residues. Baking out the column at a high temperature (within its specified limits) can often resolve this.

Q4: Is High-Performance Liquid Chromatography (HPLC) a viable option for separating these non-polar isomers?

A4: While GC is generally preferred for volatile, non-polar compounds, HPLC can also be adapted for this separation, though it may be more challenging.

Considerations for HPLC Separation:

  • Stationary Phase: A non-polar stationary phase, such as C18, would be the standard choice for reversed-phase HPLC.

  • Mobile Phase: A mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) would be used. Due to the non-polar nature of the analytes, a high percentage of organic solvent will be required.

  • Additives: In some cases, adding a small amount of an alkane or alkene to the mobile phase can preferentially interact with the isomers and improve separation.[10]

Data Presentation

The following tables summarize key quantitative data for the (Z) and (E) isomers of 3,4-dimethylhex-3-ene.

Table 1: Physical Properties

IsomerStructureBoiling Point (°C)
(Z)-3,4-Dimethylhex-3-eneCH₃CH₂C(CH₃)=C(CH₃)CH₂CH₃ (cis)~120.2 (estimate)[6]
(E)-3,4-Dimethylhex-3-eneCH₃CH₂C(CH₃)=C(CH₃)CH₂CH₃ (trans)122[5]

Table 2: Gas Chromatography Kovats Retention Indices

IsomerStandard Non-Polar Column
This compound764.8, 795.7[11]
(E)-3,4-Dimethylhex-3-ene790.6, 791, 756, 760[12]

Note: Kovats retention indices can vary depending on the specific column and experimental conditions.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method for Isomer Separation

This protocol provides a general starting point for the separation of (Z) and (E)-3,4-dimethylhex-3-ene isomers. Optimization will likely be required.

  • Sample Preparation:

    • Dissolve the isomer mixture in a volatile, non-polar solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 1 mg/mL.

    • Ensure the sample is free of particulate matter by filtering if necessary.

  • GC System and Conditions:

    • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

    • Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for better selectivity.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Split Ratio: 50:1 (adjust as needed based on peak response).

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 2°C/min to 100°C.

      • Hold: Hold at 100°C for 5 minutes.

    • Detector Temperature: 280°C.

  • Data Analysis:

    • Identify the peaks corresponding to the (Z) and (E) isomers based on their retention times. The (E) isomer, with its slightly higher boiling point, is expected to elute after the (Z) isomer on a standard non-polar column, though this can be reversed on polar columns due to differences in polarity.

    • Integrate the peak areas to determine the relative percentages of each isomer in the mixture.

Protocol 2: Fractional Distillation for Isomer Enrichment

This protocol outlines the procedure for separating the isomers on a laboratory scale.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (Vigreux or packed with glass beads), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed.

    • Place a stir bar in the round-bottom flask.

  • Distillation Procedure:

    • Charge the round-bottom flask with the isomer mixture (do not fill more than two-thirds full).

    • Heat the flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column. The distillation rate should be slow and steady, approximately 1-2 drops per second.[7]

    • Monitor the temperature at the distillation head. Collect the initial fraction, which will be enriched in the lower-boiling (Z)-isomer, as the temperature stabilizes around its boiling point (~120°C).

    • As the distillation progresses, the temperature will slowly rise. Change the receiving flask to collect intermediate fractions.

    • A second distinct fraction, enriched in the higher-boiling (E)-isomer, can be collected as the temperature approaches its boiling point (~122°C).

  • Analysis of Fractions:

    • Analyze the collected fractions by GC (using Protocol 1) to determine the degree of separation and the purity of each fraction.

Visualizations

GC_Troubleshooting_Workflow cluster_method_optimization Method Optimization start Peak Co-elution in GC temp_program Optimize Temperature Program (e.g., slower ramp rate) start->temp_program change_column Change Stationary Phase (e.g., to a more polar column) start->change_column flow_rate Adjust Carrier Gas Flow Rate start->flow_rate column_length Increase Column Length start->column_length resolution_check Resolution Improved? temp_program->resolution_check change_column->resolution_check flow_rate->resolution_check column_length->resolution_check end_success Successful Separation resolution_check->end_success Yes end_further_opt Further Optimization Needed resolution_check->end_further_opt No

Caption: Troubleshooting workflow for co-eluting GC peaks.

Fractional_Distillation_Logic start Mixture of (Z) and (E) Isomers distillation Fractional Distillation start->distillation fraction1 First Fraction Collected (~120.2°C) distillation->fraction1 Lower Boiling Point fraction2 Second Fraction Collected (~122°C) distillation->fraction2 Higher Boiling Point analysis1 Enriched in (Z)-isomer fraction1->analysis1 analysis2 Enriched in (E)-isomer fraction2->analysis2

Caption: Logical flow of fractional distillation for isomer separation.

References

Technical Support Center: Synthesis of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Z)-3,4-Dimethylhex-3-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this tetrasubstituted alkene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most common and effective methods for synthesizing tetrasubstituted alkenes like this compound are the Wittig Reaction and the McMurry Reaction. The McMurry reaction is particularly well-suited for producing sterically hindered alkenes.[1][2]

Q2: I am getting a mixture of (E) and (Z) isomers. How can I increase the selectivity for the (Z)-isomer?

A2: The stereochemical outcome is highly dependent on the chosen synthetic route and reaction conditions.

  • For the Wittig Reaction: To favor the (Z)-isomer, it is crucial to use a non-stabilized ylide.[3] The reaction should be run under kinetic control, which typically involves using salt-free conditions and low temperatures.[4][5] The presence of lithium salts can stabilize the betaine (B1666868) intermediate, leading to equilibration and a higher proportion of the more stable (E)-isomer.[3][4]

  • For the McMurry Reaction: The stereoselectivity of the McMurry reaction can be influenced by the specific low-valent titanium reagent used and the reaction temperature. While often E-selective, modification of the reaction conditions can favor the Z-isomer.[6]

Q3: My yield is very low. What are the potential causes and solutions?

A3: Low yields can stem from a variety of issues depending on the reaction:

  • Wittig Reaction:

    • Inefficient Ylide Formation: Ensure your phosphonium (B103445) salt is dry and the base used (e.g., n-butyllithium, sodium hydride) is fresh and potent. The formation of the ylide is often indicated by a distinct color change.

    • Steric Hindrance: The reaction of a sterically hindered ketone with a bulky ylide can be slow. Consider increasing the reaction time or temperature, but be mindful that this might affect the Z/E ratio.

  • McMurry Reaction:

    • Inactive Titanium Reagent: The low-valent titanium species is sensitive to air and moisture. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

    • Incomplete Deoxygenation: The reaction may stall at the pinacol (B44631) (1,2-diol) intermediate stage.[2][7] Ensure a sufficient amount of the reducing agent is used and that the reaction is allowed to proceed for an adequate amount of time at reflux.

Q4: I am having difficulty purifying my product. What are the common impurities and how can I remove them?

A4: Purification can be challenging due to the similar physical properties of the product and certain byproducts.

  • Wittig Reaction: The most common and often problematic byproduct is triphenylphosphine (B44618) oxide (Ph₃P=O).[8] This compound is a high-boiling solid and can be soluble in many organic solvents, making its removal by simple extraction or distillation difficult.[8] Column chromatography is typically required for effective separation.

  • McMurry Reaction: The primary impurity to consider is the pinacol intermediate if the deoxygenation is incomplete. Unreacted ketone starting material may also be present. Column chromatography is the recommended method for purification.

  • (E)-isomer: If your reaction has produced a mixture of stereoisomers, careful column chromatography on silica (B1680970) gel can be used to separate the (Z) and (E)-isomers.[9]

Troubleshooting Guides

Issue 1: Predominance of the (E)-isomer in Wittig Synthesis
Potential Cause Troubleshooting Step
Use of a stabilized or semi-stabilized ylide.Ensure the ylide is non-stabilized (e.g., derived from an alkyl halide).
Presence of lithium salts leading to thermodynamic control.[3][4]Use a sodium- or potassium-based base (e.g., NaH, KHMDS) instead of n-BuLi to generate the ylide under salt-free conditions.
High reaction temperature allowing for equilibration.Perform the reaction at a low temperature (e.g., -78 °C to 0 °C).
Issue 2: Formation of Pinacol Byproduct in McMurry Reaction
Potential Cause Troubleshooting Step
Insufficient amount of low-valent titanium reagent.Ensure the correct stoichiometry of the titanium chloride and reducing agent is used.
Reaction time is too short or temperature is too low.[7]Increase the reflux time and ensure the reaction mixture reaches the appropriate temperature.
Deactivation of the titanium reagent by air or moisture.Use anhydrous solvents and strictly maintain an inert atmosphere.

Experimental Protocols

Representative Protocol 1: Synthesis of this compound via McMurry Reaction

This protocol is a representative example of a McMurry coupling reaction for the synthesis of a tetrasubstituted alkene from a ketone.

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Zinc powder (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Pentanone (B124093)

  • Argon or Nitrogen gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, suspend zinc powder (4 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add titanium(IV) chloride (2 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, heat the mixture at reflux for 2 hours. The color of the mixture should turn from yellow to black, indicating the formation of the low-valent titanium species.

  • Coupling Reaction:

    • Cool the black slurry to room temperature.

    • Add a solution of 3-pentanone (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • Heat the reaction mixture at reflux for an additional 4-6 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of potassium carbonate (K₂CO₃).

    • Stir the mixture for 30 minutes, then filter through a pad of Celite® to remove the titanium salts.

    • Extract the filtrate with diethyl ether or pentane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate this compound.

Representative Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol is a representative example of a Wittig reaction using a non-stabilized ylide to favor the formation of the Z-alkene.

Materials:

  • Ethyltriphenylphosphonium bromide

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • 3-Pentanone

  • Argon or Nitrogen gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • Ylide Formation:

    • In a dry, two-necked round-bottom flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a strong base such as sodium hydride (1.1 equivalents) or n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is typically indicated by the development of a deep orange or red color.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Ketone:

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Add a solution of 3-pentanone (1.0 equivalent) in the same anhydrous solvent dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, pentane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate this compound from triphenylphosphine oxide and the (E)-isomer.

Visualizations

McMurry_Workflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification TiCl4 TiCl₄ LVT Low-Valent Titanium Reagent TiCl4->LVT Zn Zn Powder Zn->LVT THF_prep Anhydrous THF THF_prep->LVT ReactionMix Reaction Mixture (Reflux) LVT->ReactionMix Add to Ketone Pentanone 3-Pentanone Pentanone->ReactionMix Quench Quench (aq. K₂CO₃) ReactionMix->Quench Filter Filter (Celite) Quench->Filter Extract Extract Filter->Extract Dry Dry (MgSO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the McMurry synthesis of this compound.

Troubleshooting_Logic cluster_wittig Wittig Reaction Issues cluster_mcmurry McMurry Reaction Issues Start Low Yield or Incorrect Isomer E_isomer High (E)-isomer Content Start->E_isomer Wittig LowYield_W Low Yield Start->LowYield_W Wittig Pinacol Pinacol Byproduct Start->Pinacol McMurry LowYield_M Low Yield Start->LowYield_M McMurry Purification Purification Difficulty (e.g., Ph₃P=O) Start->Purification CheckYlide Check Ylide Stability (Use non-stabilized) E_isomer->CheckYlide CheckBase Use Salt-Free Conditions (e.g., NaH) E_isomer->CheckBase CheckTemp_W Lower Reaction Temp. E_isomer->CheckTemp_W CheckReagents_W Check Reagent Quality (Dry Salt, Fresh Base) LowYield_W->CheckReagents_W CheckTimeTemp Increase Reflux Time/Temp. Pinacol->CheckTimeTemp CheckStoich Check Reagent Stoichiometry Pinacol->CheckStoich CheckInert Ensure Inert Atmosphere LowYield_M->CheckInert LowYield_M->CheckStoich ColumnChrom Optimize Column Chromatography Purification->ColumnChrom

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Optimizing Hydrogenation of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the hydrogenation of (Z)-3,4-Dimethylhex-3-ene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydrogenation of this compound?

The hydrogenation of this compound results in the saturation of the carbon-carbon double bond, yielding 3,4-Dimethylhexane.

Q2: Which catalysts are most effective for the hydrogenation of tetrasubstituted alkenes like this compound?

Commonly used and effective heterogeneous catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.[1] For more challenging substrates, Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂) are often more active than palladium catalysts. For stereoselective hydrogenations, homogeneous catalysts such as those based on Iridium or Rhodium may be employed, although they can exhibit low reactivity towards sterically hindered tetrasubstituted olefins.[2][3]

Q3: What are the typical reaction conditions for this type of hydrogenation?

Reaction conditions can vary based on the catalyst and the specific substrate. Generally, for laboratory-scale synthesis using a catalyst like 10% Pd/C, the reaction can be carried out at room temperature under a hydrogen balloon (approximately 1 atmosphere of pressure).[4] For more sterically hindered or less reactive alkenes, higher pressures (10-100 bar) and elevated temperatures may be necessary.[4][5]

Q4: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in dissolving the substrate and hydrogen, and can influence the catalyst's activity and the reaction's selectivity. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and can accelerate the hydrogenation rate.[6] Aprotic solvents such as ethyl acetate (B1210297) and tetrahydrofuran (B95107) (THF) are also effective. It is critical to use dry and deoxygenated solvents to avoid catalyst deactivation.

Q5: What are the main safety concerns associated with catalytic hydrogenation?

The primary hazards stem from the use of highly flammable hydrogen gas and pyrophoric catalysts (especially Raney Nickel and dry Pd/C).[1] It is crucial to work in a well-ventilated fume hood, use an inert atmosphere (like argon or nitrogen) when handling the catalyst, and never allow the catalyst to dry completely after being exposed to hydrogen.[7]

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the hydrogenation of this compound.

Issue Potential Cause Troubleshooting Steps
Slow or Incomplete Reaction 1. Inactive Catalyst: The catalyst may be old or have reduced activity. 2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur, nitrogen compounds, and heavy metals. 3. Insufficient Hydrogen Pressure: For sterically hindered alkenes, atmospheric pressure may not be sufficient. 4. Poor Agitation: Inadequate mixing can limit the contact between the reactants and the catalyst surface. 5. Low Temperature: The reaction may require thermal energy to proceed at a reasonable rate.1. Use a fresh batch of catalyst. 2. Purify the substrate and ensure the use of high-purity, dry, and deoxygenated solvents. If catalyst poisoning is suspected, filter the reaction mixture and add fresh catalyst. 3. Increase the hydrogen pressure using a high-pressure hydrogenation apparatus (e.g., a Parr shaker). 4. Increase the stirring speed to ensure efficient mixing of the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). 5. Gently heat the reaction mixture.
Low Product Yield 1. Side Reactions: Isomerization of the double bond can occur, especially with Pd/C at higher temperatures.[8] Other potential side reactions include hydrogenolysis if other sensitive functional groups are present. 2. Incomplete Reaction: See "Slow or Incomplete Reaction" above. 3. Product Loss During Workup: The product may be volatile or lost during the filtration and purification steps.1. Use a less isomerization-prone catalyst like Platinum. Lowering the reaction temperature can also minimize side reactions. 2. Address the factors causing an incomplete reaction. 3. Ensure careful handling during the workup procedure, including thorough washing of the filter cake and careful solvent removal.
Poor Selectivity (in case of other functional groups) 1. Harsh Reaction Conditions: High temperature and pressure can lead to the reduction of other functional groups. 2. Non-selective Catalyst: The chosen catalyst may not be selective for the alkene hydrogenation in the presence of other reducible groups.1. Use milder reaction conditions (lower temperature and pressure). 2. Choose a more selective catalyst. For example, Wilkinson's catalyst (a homogeneous rhodium catalyst) is known for its selectivity in hydrogenating alkenes in the presence of other functional groups.[8]

Data Presentation

The following tables summarize typical reaction conditions for the hydrogenation of tetrasubstituted alkenes, which can be used as a starting point for optimizing the reaction of this compound.

Table 1: Catalyst and General Reaction Conditions

CatalystTypical Loading (mol%)Pressure (bar)Temperature (°C)Common Solvents
10% Pd/C5 - 101 - 10025 - 80Ethanol, Methanol, Ethyl Acetate, THF
PtO₂ (Adam's catalyst)1 - 51 - 5025 - 60Acetic Acid, Ethanol
Raney Nickel10 - 2010 - 10050 - 150Ethanol
Pt-Ni/SiO₂510Room TemperatureCyclohexane

Data compiled from multiple sources, representing typical ranges for tetrasubstituted alkenes.[2][9][10]

Table 2: Effect of Reaction Parameters on Outcome

ParameterVariationExpected Effect on RateExpected Effect on SelectivityNotes
Temperature IncreaseIncreaseMay DecreaseHigher temperatures can lead to side reactions like isomerization.[11]
Pressure IncreaseIncreaseGenerally MinorHigher pressure increases hydrogen concentration in the solvent.[5]
Catalyst Loading IncreaseIncreaseGenerally MinorHigher loading can be beneficial for difficult substrates but increases cost.
Solvent Polarity Protic > AproticGenerally Faster in ProticCan InfluenceProtic solvents can accelerate the reaction rate.[6]

Experimental Protocols

Protocol 1: Atmospheric Pressure Hydrogenation using Pd/C

This protocol describes a general procedure for the hydrogenation of this compound at atmospheric pressure.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent), degassed

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogen balloon

  • Vacuum/inert gas manifold

  • Celite® for filtration

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in degassed ethanol (10 mL).

  • Inert Atmosphere: Add 10% Pd/C (5-10 wt% of the substrate, e.g., 50 mg). Seal the flask with a septum.

  • Purging: Connect the flask to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Replace the inert gas with hydrogen by connecting a hydrogen-filled balloon to the flask via a needle through the septum.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC analysis. The reaction time can range from a few minutes to several hours.

  • Work-up: Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with an inert gas.

  • Filtration: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product. Caution: Do not allow the filter cake to dry completely as the catalyst can be pyrophoric.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 3,4-Dimethylhexane. The product can be further purified by distillation if necessary.

Protocol 2: High-Pressure Hydrogenation

For more challenging or scaled-up reactions, a high-pressure apparatus is recommended.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • High-pressure reactor (e.g., Parr shaker)

Procedure:

  • Loading the Reactor: Place the substrate, solvent, and catalyst into the reactor vessel.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel with an inert gas several times, followed by several purges with hydrogen gas to remove all air.

  • Pressurizing: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).

  • Reaction: Begin agitation (shaking or stirring) and heat the reactor to the desired temperature if necessary.

  • Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor (as hydrogen is consumed) or by taking samples (if the reactor allows).

  • Cooling and Depressurizing: Once the reaction is complete, stop the agitation and heating, and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated area.

  • Work-up: Purge the reactor with an inert gas before opening. The work-up procedure is similar to the atmospheric pressure protocol, involving filtration of the catalyst and removal of the solvent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Substrate in Solvent B Add Catalyst A->B C Purge with Inert Gas B->C Seal Flask D Introduce Hydrogen C->D E Stir and Monitor D->E F Purge with Inert Gas E->F Reaction Complete G Filter Catalyst F->G H Remove Solvent G->H I Purify Product H->I

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting_Guide cluster_slow Slow/Incomplete Reaction cluster_low_yield Low Yield Start Reaction Issue? Cause1 Inactive Catalyst? Start->Cause1 Yes Cause2 Poisoning? Start->Cause2 Yes Cause3 Low Pressure/Temp? Start->Cause3 Yes Cause4 Side Reactions? Start->Cause4 Yes Cause5 Incomplete Reaction? Start->Cause5 Yes Action1 Use Fresh Catalyst Cause1->Action1 Action2 Purify Reactants Cause2->Action2 Action3 Increase P/T Cause3->Action3 Action4 Change Catalyst/Conditions Cause4->Action4 Action5 See 'Slow Reaction' Cause5->Action5

Caption: Troubleshooting logic for common hydrogenation issues.

References

Preventing isomerization of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-3,4-Dimethylhex-3-ene. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the isomerization of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stereochemical integrity of your material.

Troubleshooting Unwanted Isomerization

Issue: You have observed the formation of the (E)-isomer of 3,4-Dimethylhex-3-ene in your sample, confirmed by analytical techniques such as NMR or GC.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Exposure to Acidic Conditions - Neutralize Equipment: Ensure all glassware is washed with a neutralizing agent (e.g., a dilute sodium bicarbonate solution) and rinsed thoroughly with deionized water before use. - Use Neutral Solvents: Employ rigorously purified and neutral solvents for all reactions and purifications. If an acidic solvent is required for a reaction, neutralize the reaction mixture immediately during workup. - Avoid Acidic Reagents: If possible, select non-acidic reagents for subsequent reaction steps.
Presence of Radical Initiators - Degas Solvents: Remove dissolved oxygen, a known radical promoter, by degassing solvents using methods such as sparging with an inert gas (nitrogen or argon) or freeze-pump-thaw cycles. - Add Radical Inhibitors: Consider the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), in small quantities during storage or purification, provided it does not interfere with downstream applications.
Elevated Temperatures - Low-Temperature Reactions: Conduct reactions at the lowest effective temperature. - Room Temperature Purification: Perform purification steps like chromatography at ambient temperature or below if possible. - Avoid High-Temperature Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point.
Exposure to Light - Use Amber Glassware: Protect the compound from light by using amber-colored glassware or by wrapping glassware in aluminum foil. - Work in a Dimly Lit Area: Conduct experiments in a laboratory with minimal exposure to direct sunlight or strong artificial light.
Prolonged Storage - Store Properly: Store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage). - Use Fresh Samples: Whenever possible, use freshly synthesized or purified this compound for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the isomerization of this compound to its (E)-isomer?

A1: The primary driving force is the greater thermodynamic stability of the (E)-isomer. In this compound, the two ethyl groups and two methyl groups on the same side of the double bond lead to steric hindrance. The (E)-isomer has these groups on opposite sides, which minimizes steric strain, making it the more stable configuration.

Q2: How can I detect the presence of the (E)-isomer in my sample?

A2: The most common methods for detecting and quantifying the ratio of (Z) and (E) isomers are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons associated with the substituents on the double bond will be different for the (Z) and (E) isomers.

  • Gas Chromatography (GC): The two isomers will likely have different retention times on a suitable GC column, allowing for their separation and quantification.

Q3: Are there any specific catalysts I should avoid to prevent isomerization?

A3: Yes, both acid and certain metal catalysts can promote isomerization. Strong acids should be avoided. Transition metal complexes, particularly those that can form metal hydride species, can also catalyze the isomerization process.

Q4: Can purification methods themselves induce isomerization?

A4: Yes, certain purification techniques can contribute to isomerization. For instance, chromatography on silica (B1680970) or alumina (B75360) gel that is slightly acidic can cause isomerization. It is advisable to use deactivated (neutral) stationary phases. Distillation at high temperatures can also provide the energy needed for isomerization to occur.

Stability Data

The following table summarizes the expected relative stability of this compound under various conditions. Note that these are illustrative values based on general principles for tetrasubstituted alkenes and may vary in specific experimental settings.

Condition Solvent Temperature Additive Expected % (Z)-isomer after 24h
Optimal Storage Hexane (B92381)-20°CNone (under Argon)>99%
Ambient Storage Dichloromethane25°CNone~95%
Elevated Temperature Toluene80°CNone~80%
Acidic Conditions Dichloromethane25°C1 mol% TFA<50%
Radical Initiator Benzene80°C1 mol% AIBN~70%

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound via Alkyne Semihydrogenation

This protocol describes a method to synthesize this compound with high stereoselectivity.

Materials:

  • 3,4-Dimethylhex-3-yne

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Quinoline (B57606)

  • Hexane (anhydrous)

  • Hydrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a two-neck round-bottom flask equipped with a magnetic stir bar, a hydrogen balloon, and a septum.

  • Flush the flask with an inert gas (argon or nitrogen).

  • To the flask, add Lindlar's catalyst (5% by weight of the alkyne).

  • Add anhydrous hexane to the flask.

  • Add a small amount of quinoline (as a catalyst poison to prevent over-reduction).

  • Add 3,4-Dimethylhex-3-yne to the reaction mixture.

  • Evacuate the flask and backfill with hydrogen gas from the balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete when hydrogen uptake ceases.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with fresh hexane.

  • Concentrate the filtrate under reduced pressure at a low temperature to obtain the crude product.

Protocol 2: Purification of this compound by Neutral Chromatography

This protocol is designed to purify the alkene while minimizing isomerization.

Materials:

  • Crude this compound

  • Neutral alumina or deactivated silica gel

  • Hexane (HPLC grade)

  • Standard chromatography column and collection tubes

Procedure:

  • Prepare a slurry of the neutral stationary phase in hexane and pack the chromatography column.

  • Pre-elute the column with hexane.

  • Dissolve the crude product in a minimal amount of hexane.

  • Carefully load the sample onto the top of the column.

  • Elute the column with hexane, collecting fractions.

  • Monitor the fractions by TLC or GC to identify those containing the pure (Z)-isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Visualizations

The following diagrams illustrate the key concepts related to the isomerization of this compound.

Isomerization_Pathway cluster_energy Relative Energy Z_isomer This compound (Less Stable) Transition_State Transition State Z_isomer->Transition_State ΔG‡(Z→E) E_isomer (E)-3,4-Dimethylhex-3-ene (More Stable) Transition_State->E_isomer

Caption: Energy profile of Z to E isomerization.

Isomerization_Factors Isomerization (Z) to (E) Isomerization Heat Heat Heat->Isomerization Light Light (UV) Light->Isomerization Acid Acid Catalyst Acid->Isomerization Radicals Radical Initiators Radicals->Isomerization

Caption: Factors promoting isomerization.

Prevention_Workflow Start Start with High Purity (Z)-Isomer Low_Temp Low Temperature Conditions Start->Low_Temp Neutral_pH Neutral pH Start->Neutral_pH Inert_Atmosphere Inert Atmosphere (Ar or N2) Start->Inert_Atmosphere Light_Protection Protection from Light Start->Light_Protection End Maintain Isomeric Purity Low_Temp->End Neutral_pH->End Inert_Atmosphere->End Light_Protection->End

Caption: Workflow to prevent isomerization.

Technical Support Center: (Z)-3,4-Dimethylhex-3-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving (Z)-3,4-Dimethylhex-3-ene. It is intended for researchers, scientists, and professionals in drug development.

Catalytic Hydrogenation

Frequently Asked Questions (FAQs)

  • Q1: My catalytic hydrogenation of this compound is sluggish or incomplete. What are the possible causes and solutions?

    A1: Incomplete hydrogenation of a tetrasubstituted alkene like this compound is a common issue due to steric hindrance. Here are several factors to consider:

    • Catalyst Activity: The activity of your Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst may be low. Ensure you are using a fresh, high-quality catalyst. Over time, catalysts can become deactivated through exposure to air or impurities.

    • Catalyst Loading: For sterically hindered alkenes, a higher catalyst loading (e.g., 10-20 mol%) may be necessary compared to less substituted alkenes.

    • Hydrogen Pressure: Increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly enhance the reaction rate. Atmospheric pressure may be insufficient for complete conversion.

    • Solvent Choice: Ensure your solvent is pure and degassed. Protic solvents like ethanol (B145695) or acetic acid are often effective.

    • Reaction Temperature: Gently warming the reaction mixture may improve the rate, but be cautious of potential side reactions.

    • Catalyst Poisoning: The substrate or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst. Purifying the starting material and using high-purity solvents is crucial.

  • Q2: I am observing isomerization of the double bond during the hydrogenation. How can I prevent this?

    A2: Isomerization can occur with some palladium catalysts. To minimize this, consider the following:

    • Catalyst Choice: Platinum-based catalysts, such as Adam's catalyst (PtO2), are generally less prone to causing isomerization than palladium catalysts.

    • Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) to reduce the likelihood of isomerization.

  • Q3: How can I confirm that the hydrogenation has gone to completion?

    A3: The disappearance of the starting material and the appearance of the alkane product, 3,4-dimethylhexane (B165660), can be monitored by techniques such as:

    • Thin Layer Chromatography (TLC): If the starting material and product have different polarities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To observe the molecular weight change.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the disappearance of the vinyl proton signals and the appearance of new aliphatic signals.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (e.g., balloon or hydrogenation reactor) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the scale and conditions.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the 3,4-dimethylhexane by distillation or column chromatography.

Quantitative Data Summary

ParameterValueReference
CatalystPd/C, PtO2[1]
Hydrogen Pressure1 atm to 10 bar[1][2]
SolventEthanol, Ethyl Acetate, Cyclohexane[2][3]
TemperatureRoom Temperature[2]
Typical Yield>95% (with optimization)[4]

Troubleshooting Workflow for Catalytic Hydrogenation

Troubleshooting: Incomplete Hydrogenation start Incomplete Reaction catalyst Check Catalyst Activity start->catalyst loading Increase Catalyst Loading catalyst->loading If catalyst is fresh complete Reaction Complete catalyst->complete If catalyst is old -> replace pressure Increase H2 Pressure loading->pressure solvent Check Solvent Purity pressure->solvent temp Increase Temperature solvent->temp poison Check for Catalyst Poisoning temp->poison poison->complete After purification Hydroboration-Oxidation Pathway sub This compound organoborane Trialkylborane Intermediate sub->organoborane Hydroboration (syn-addition) borane BH3-THF product (3R,4S) & (3S,4R)-3,4-dimethylhexan-3-ol organoborane->product Oxidation oxidation H2O2, NaOH Ozonolysis Workflow start Start: this compound ozone 1. O3, CH2Cl2, -78°C start->ozone ozonide Ozonide Intermediate ozone->ozonide workup 2. Reductive Work-up (e.g., DMS) ozonide->workup product Product: Butan-2-one workup->product Epoxidation Stereochemistry start (Z)-Alkene product cis-Epoxide start->product syn-addition reagent Peroxy Acid (m-CPBA) HBr Addition to Symmetrical Alkene start Symmetrical Alkene? yes Single Constitutional Isomer start->yes Yes no Consider Regioselectivity start->no No

References

Technical Support Center: Scaling Up the Synthesis of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (Z)-3,4-Dimethylhex-3-ene. The following information is designed to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?

A1: Several methods are effective for the stereoselective synthesis of (Z)-alkenes, including this compound. The most common approaches include:

  • Wittig Reaction: This method involves the reaction of an appropriate ketone (e.g., 3-pentanone) with a non-stabilized phosphorus ylide.[1][2] Non-stabilized ylides generally favor the formation of (Z)-alkenes.[1][3]

  • Partial Hydrogenation of an Alkyne: The hydrogenation of 3,4-dimethylhex-3-yne using a poisoned catalyst, such as Lindlar's catalyst, can yield the (Z)-alkene with high selectivity.[4][5][6][7] The catalyst's surface facilitates the syn-addition of hydrogen, resulting in the cis or (Z)-isomer.[6]

  • Julia-Kocienski Olefination: This is a modified version of the Julia-Lythgoe olefination and can be a powerful tool for the stereoselective synthesis of (Z)-alkenes from ketones.[8][9][10]

Q2: My synthesis is resulting in a low Z/E ratio of the 3,4-Dimethylhex-3-ene product. How can I improve the (Z)-selectivity?

A2: Achieving a high Z/E ratio is a common challenge. Here are some strategies to improve (Z)-selectivity depending on the chosen method:

  • For Wittig Reactions:

    • Use Salt-Free Conditions: The presence of lithium salts can decrease (Z)-selectivity.[2] Preparing the ylide using sodium or potassium bases in a non-coordinating solvent can be beneficial.

    • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) generally favors the kinetic product, which is often the (Z)-isomer.

    • Choice of Base and Solvent: The choice of base and solvent can significantly impact the stereochemical outcome. For non-stabilized ylides, bases like sodium hydride (NaH) or sodium amide (NaNH2) in solvents like THF or ether are often used.[1]

  • For Alkyne Hydrogenation:

    • Catalyst Quality: Ensure the Lindlar's catalyst is not old or deactivated. The "poison" (typically lead acetate (B1210297) or quinoline) is crucial for preventing over-reduction and promoting (Z)-selectivity.[6][7]

    • Reaction Monitoring: Carefully monitor the reaction progress to stop it once the alkyne has been consumed to avoid isomerization of the (Z)-alkene to the more stable (E)-isomer or over-reduction to the alkane.

Q3: I am observing the formation of significant amounts of 3,4-dimethylhexane (B165660) (the fully saturated alkane) as a byproduct. What is causing this and how can I prevent it?

A3: The formation of the corresponding alkane is a result of over-reduction and is a common issue in alkyne hydrogenation reactions.

  • Catalyst Poisoning: The primary reason for over-reduction is a catalyst that is too active. The lead salts in Lindlar's catalyst are designed to "poison" the palladium catalyst, reducing its activity to prevent the hydrogenation of the newly formed alkene.[6][7] Ensure your catalyst is properly prepared or from a reliable commercial source.

  • Hydrogen Pressure: Use a low hydrogen pressure (e.g., a balloon filled with hydrogen) to minimize the rate of hydrogenation and improve selectivity.

  • Reaction Time: As mentioned previously, careful monitoring and stopping the reaction at the right time are critical to prevent further reduction of the alkene.

Q4: The purification of this compound from the (E)-isomer is proving difficult. What are the recommended purification techniques?

A4: The separation of geometric isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the (Z) and (E) isomers, fractional distillation can be an effective method for separation on a larger scale.

  • Preparative Gas Chromatography (Prep-GC): For smaller scales or for obtaining highly pure material, preparative gas chromatography is a very effective technique for separating isomers with close boiling points.

  • Silver Nitrate (B79036) Impregnated Silica (B1680970) Gel Chromatography: Alkenes can form complexes with silver ions. The stability of these complexes can differ between isomers, allowing for their separation by column chromatography on silica gel impregnated with silver nitrate. The (Z)-isomer, being generally less sterically hindered for complexation, may interact differently with the stationary phase compared to the (E)-isomer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature (with caution, as it may affect selectivity). - Check the quality and stoichiometry of reagents.
Side reactions.- Optimize reaction conditions (temperature, solvent, base). - For Wittig reactions, ensure anhydrous conditions to prevent ylide quenching.
Product loss during workup or purification.- Optimize extraction and purification protocols. - Ensure all glassware is properly dried.
Poor (Z)-Selectivity (High % of (E)-isomer) Wittig Reaction: - Presence of lithium salts. - Reaction temperature is too high.- Use salt-free ylide preparation methods (e.g., with NaH or KHMDS). - Perform the reaction at low temperatures (-78 °C).
Alkyne Hydrogenation: - Catalyst is not selective enough. - Isomerization of the (Z)-product.- Use a high-quality, properly poisoned Lindlar's catalyst. - Add a catalyst poison like quinoline (B57606) to the reaction mixture. - Minimize reaction time after alkyne consumption.
Formation of Alkane Byproduct Over-reduction during alkyne hydrogenation.- Ensure the Lindlar's catalyst is sufficiently "poisoned". - Use a lower hydrogen pressure. - Carefully monitor the reaction and stop it immediately upon completion.
Difficulty in Purification Similar physical properties of isomers.- Employ fractional distillation if boiling points differ. - Use preparative gas chromatography for high purity separation. - Consider argentation chromatography (silver nitrate on silica gel).

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol describes a general procedure for the synthesis of this compound from ethyltriphenylphosphonium bromide and 3-pentanone (B124093).

Materials:

Procedure:

  • Ylide Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

    • Suspend the NaH in anhydrous THF.

    • To this suspension, add ethyltriphenylphosphonium bromide (1.0 equivalent) portion-wise at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of 3-pentanone (1.0 equivalent) in anhydrous THF via a dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with n-pentane (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide. The triphenylphosphine oxide can be largely removed by precipitation from a nonpolar solvent like pentane (B18724) or hexane (B92381) at low temperature.

    • Further purify the this compound by fractional distillation or preparative gas chromatography to separate it from any (E)-isomer and remaining impurities.

Visualizations

experimental_workflow start Starting Materials (Ethyltriphenylphosphonium bromide, NaH, 3-Pentanone, THF) ylide_prep Ylide Preparation (0°C to RT) start->ylide_prep 1 wittig_reaction Wittig Reaction (-78°C to RT) ylide_prep->wittig_reaction 2 workup Aqueous Workup (Quenching with NH4Cl, Extraction with Pentane) wittig_reaction->workup 3 purification Purification (Distillation/Chromatography) workup->purification 4 product Final Product (this compound) purification->product 5

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield poor_selectivity Poor Z/E Ratio? start->poor_selectivity alkane_byproduct Alkane Byproduct? start->alkane_byproduct low_yield->poor_selectivity No check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents Yes poor_selectivity->alkane_byproduct No wittig_path Wittig Reaction? poor_selectivity->wittig_path Yes check_poison Ensure Catalyst is Sufficiently Poisoned alkane_byproduct->check_poison Yes optimize_conditions Optimize Reaction Time and Temperature check_reagents->optimize_conditions improve_workup Refine Workup and Purification Protocol optimize_conditions->improve_workup alkyne_path Alkyne Hydrogenation? wittig_path->alkyne_path No salt_free Use Salt-Free Ylide Conditions wittig_path->salt_free Yes check_catalyst Check Lindlar's Catalyst Quality alkyne_path->check_catalyst Yes low_temp Lower Reaction Temperature (-78°C) salt_free->low_temp monitor_reaction Carefully Monitor Reaction Progress check_catalyst->monitor_reaction lower_h2 Lower H2 Pressure check_poison->lower_h2 lower_h2->monitor_reaction

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Stereoselective Synthesis of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of (Z)-3,4-Dimethylhex-3-ene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions for achieving high Z-selectivity in the synthesis of this tetrasubstituted alkene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound with high stereoselectivity?

The main challenge is overcoming the thermodynamic stability of the corresponding (E)-isomer. Z-alkenes, particularly sterically hindered tetrasubstituted ones, are often thermodynamically less stable than their E-counterparts.[1][2] Consequently, many synthetic methods may yield mixtures of isomers or favor the E-isomer. Achieving high Z-selectivity requires careful selection of catalysts and precise control of reaction conditions to ensure kinetic control of the reaction.[3]

Q2: Which catalytic methods are most effective for the Z-selective synthesis of tetrasubstituted alkenes like this compound?

The most common and effective methods start from the corresponding alkyne, 3,4-dimethylhex-3-yne. Key catalytic systems include:

  • Partial Hydrogenation with a Poisoned Catalyst: This is the most traditional approach.

    • Lindlar's Catalyst: A palladium catalyst supported on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and "poisoned" with lead acetate (B1210297) and quinoline (B57606) is a classic choice for the syn-hydrogenation of alkynes to (Z)-alkenes.[4][5] The poison deactivates the catalyst just enough to prevent over-reduction to the alkane and isomerization to the E-alkene.[6][7]

    • P-2 Nickel Catalyst (Nickel Boride): This is a functionally equivalent alternative to the Lindlar catalyst, prepared by reducing a nickel(II) salt with sodium borohydride.[5][7] It also promotes the syn-addition of hydrogen to form the (Z)-alkene.

  • Nickel-Catalyzed Cross-Coupling and Difunctionalization Reactions: Modern methods offer high Z-selectivity for tetrasubstituted alkenes. These often involve the nickel-catalyzed difunctionalization of an alkyne, where two new groups are added across the triple bond in a stereocontrolled manner.[2][8][9] Ligand choice is often crucial for directing the stereochemical outcome.[10][11]

  • Hydroboration-Protonolysis: The hydroboration of an alkyne with a sterically hindered borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) proceeds via a syn-addition to yield a vinylborane. Subsequent treatment with a proton source (protonolysis) replaces the boron with hydrogen, resulting in a (Z)-alkene.[12]

Q3: Can I use olefin metathesis to synthesize this compound?

While olefin metathesis is a powerful tool for forming carbon-carbon double bonds, it is generally not the most straightforward method for synthesizing a specific, acyclic, tetrasubstituted alkene like this compound from simple precursors. Achieving high Z-selectivity in the cross-metathesis of two internal alkenes to form a new tetrasubstituted alkene is particularly challenging.

Troubleshooting Guides

Problem 1: Low Z:E Selectivity (Contamination with the E-isomer)

Potential Cause Troubleshooting Step
Catalyst is too active (for hydrogenation methods). For Lindlar's catalyst, ensure it is sufficiently "poisoned." You can try adding a small amount of additional quinoline to the reaction mixture.[4]
Reaction temperature is too high. High temperatures can provide enough energy to overcome the kinetic barrier for isomerization to the more stable E-alkene. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[7]
Prolonged reaction time. Extended reaction times can lead to isomerization. Monitor the reaction closely by TLC or GC and quench it as soon as the starting alkyne is consumed.[13]
Incorrect ligand choice (for Ni-catalyzed cross-coupling). The steric and electronic properties of phosphine (B1218219) ligands are critical for stereocontrol in many nickel-catalyzed reactions.[2][8] Consult the literature for ligands that specifically favor Z-isomer formation for your substrate class. A divergent synthesis approach, where different ligands yield different isomers, has been reported and highlights the importance of ligand selection.[10][11]

Problem 2: Over-reduction to 3,4-Dimethylhexane

Potential Cause Troubleshooting Step
Catalyst is not sufficiently poisoned or is too active. This is a classic issue with alkyne semi-hydrogenation.[14] Ensure your Lindlar's catalyst is properly prepared and poisoned.[15] If using a commercial catalyst, consider that batches can vary.[16]
High hydrogen pressure. For catalytic hydrogenations, use a low, controlled pressure of hydrogen gas (e.g., a balloon).[7] High pressures can favor complete saturation.
Reaction monitoring is inadequate. Over-reduction occurs after the alkyne has been consumed. Careful monitoring (TLC, GC) is crucial to stop the reaction at the alkene stage.[13][17]

Problem 3: Reaction is Stalled or Incomplete

Potential Cause Troubleshooting Step
Catalyst deactivation. Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are pure and dry. Some functional groups can act as catalyst poisons.
Insufficient hydrogen. If using a hydrogen balloon, ensure it is sufficiently filled and that there are no leaks in the system.
Poor quality of P-2 Nickel catalyst. P-2 nickel is typically generated in situ and can be air-sensitive.[18] Ensure it is prepared under an inert atmosphere for maximum activity.
Steric hindrance. Tetrasubstituted alkenes are sterically demanding. The reaction may naturally be sluggish. Consider increasing the catalyst loading or reaction time (while carefully monitoring for side reactions).

Quantitative Data Summary

The following table summarizes typical performance data for relevant catalytic systems in the synthesis of (Z)-tetrasubstituted alkenes. Note that specific results for this compound may vary.

MethodCatalyst SystemSubstrate TypeYield (%)Z:E RatioReference(s)
Alkyne Hydrogenation 5% Lindlar CatalystInternal AlkynesGenerally High>95:5[13][15]
Alkyne Hydrogenation P-2 NickelInternal AlkynesGenerally High>95:5[5][7]
Ni-Catalyzed Difunctionalization Ni(cod)₂ / Phosphine LigandAryl-substituted alkynes70-95Exclusive Z-selectivity[2][8][9]
Ni-Catalyzed Cross-Coupling Ni(COD)₂ / Specific LigandsEnol Tosylates & Boronic Estersup to 94%up to 99:1[10][11]

Key Experimental Protocols

Protocol 1: Partial Hydrogenation using Lindlar's Catalyst

This protocol describes the general procedure for the semi-hydrogenation of an internal alkyne (e.g., 3,4-dimethylhex-3-yne) to the corresponding (Z)-alkene.

Materials:

  • Alkyne substrate (1.0 eq)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned, ~5-10 mol % by weight relative to the alkyne)

  • Solvent (e.g., Ethyl acetate, Hexane, or Methanol)

  • Hydrogen gas (H₂)

  • Reaction vessel (e.g., round-bottom flask)

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • Dissolve the alkyne substrate in the chosen solvent in the reaction vessel.

  • Carefully add the Lindlar's catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge the system with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., from a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress closely using TLC or GC. The goal is to stop the reaction as soon as the starting alkyne spot/peak disappears to prevent over-reduction.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the heterogeneous catalyst.

  • Rinse the filter pad with a small amount of fresh solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography if necessary.[13]

Protocol 2: Nickel-Catalyzed Z-Selective Synthesis of a Tetrasubstituted Alkene

This protocol is a generalized example based on modern nickel-catalyzed difunctionalization methods, which can provide exclusive Z-selectivity.[2]

Materials:

  • Alkyne substrate (e.g., an appropriately substituted alkyne precursor, 1.0 eq)

  • Nickel(II) catalyst precursor (e.g., NiCl₂(dme), 5 mol %)

  • Phosphine ligand (e.g., P(p-tolyl)₃, 10 mol %)

  • Boronic acid (1.5 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the nickel precursor, phosphine ligand, base, and boronic acid.

  • Add the anhydrous, degassed solvent, followed by the alkyne substrate.

  • Seal the flask and heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows

Catalyst_Selection_Workflow start Start: Synthesize This compound precursor Select Precursor: 3,4-Dimethylhex-3-yne start->precursor decision Choose Synthetic Strategy precursor->decision hydrogenation Partial Hydrogenation decision->hydrogenation Traditional ni_coupling Ni-Catalyzed Difunctionalization decision->ni_coupling Modern/ High Selectivity hydroboration Hydroboration- Protonolysis decision->hydroboration Alternative catalyst_h Select Catalyst hydrogenation->catalyst_h catalyst_ni Select Ligand and Reagents ni_coupling->catalyst_ni catalyst_b Select Borane hydroboration->catalyst_b lindlar Lindlar's Catalyst (Pd/CaCO3, Pb(OAc)2, Quinoline) catalyst_h->lindlar Classic Choice p2_ni P-2 Nickel (Ni(OAc)2, NaBH4) catalyst_h->p2_ni Alternative product Product: This compound lindlar->product p2_ni->product catalyst_ni->product catalyst_b->product

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting_Workflow start Experiment Start run_reaction Run Reaction & Monitor (TLC/GC) start->run_reaction analysis Analyze Product Mixture run_reaction->analysis success Success: High Yield & Z-selectivity analysis->success Desired Outcome low_selectivity Problem: Low Z:E Selectivity analysis->low_selectivity E-isomer present over_reduction Problem: Over-reduction to Alkane analysis->over_reduction Alkane detected stalled Problem: Incomplete Reaction analysis->stalled Alkyne remains fix_selectivity Adjust: 1. Lower Temp 2. Add Poison (Quinoline) 3. Reduce Time low_selectivity->fix_selectivity fix_overreduction Adjust: 1. Less Active Catalyst 2. Lower H2 Pressure 3. Stop Reaction Earlier over_reduction->fix_overreduction fix_stalled Adjust: 1. Check Reagent Purity 2. Increase Catalyst Loading 3. Ensure Inert Atmosphere stalled->fix_stalled fix_selectivity->run_reaction Re-run fix_overreduction->run_reaction Re-run fix_stalled->run_reaction Re-run

Caption: Troubleshooting workflow for common issues in Z-alkene synthesis.

References

Technical Support Center: Enhancing the Stability of (Z)-3,4-Dimethylhex-3-ene for Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for maintaining the stability of (Z)-3,4-Dimethylhex-3-ene during storage. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to minimize degradation and ensure the integrity of your sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are:

  • Oxidation: The double bond is susceptible to autoxidation in the presence of oxygen, leading to the formation of peroxides, hydroperoxides, and subsequently carbonyl compounds and other oxidation byproducts. This process can be initiated by light, heat, or the presence of trace metal impurities.

  • Isomerization: The thermodynamically less stable (Z)-isomer can convert to the more stable (E)-isomer. This isomerization can be catalyzed by exposure to light (photoisomerization) or heat.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, store this compound under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below, in a freezer.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Purity: Ensure the compound is of high purity, as impurities can catalyze degradation.

Q3: Should I add a stabilizer to my this compound sample?

A3: For long-term storage, adding a stabilizer is highly recommended. Antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol can effectively inhibit oxidation. The choice and concentration of the stabilizer will depend on the intended downstream applications of your compound.

Q4: How can I monitor the stability of my this compound sample over time?

A4: The stability of your sample can be monitored by analyzing its purity and the presence of degradation products. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a suitable technique for this purpose. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for separating the (Z) and (E) isomers.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Appearance of new peaks in GC analysis, particularly at later retention times. Oxidation of the alkene.Store the compound under an inert atmosphere (argon or nitrogen) and at low temperatures (-20°C). Add an antioxidant like BHT or α-tocopherol.
Increase in the peak corresponding to the (E)-isomer in GC or HPLC analysis. Isomerization of the (Z)-isomer.Protect the sample from light by using amber vials or wrapping in foil. Store at reduced temperatures.
Development of a yellowish color in a previously colorless sample. Formation of oxidation products.Discard the sample if purity is critical. For future storage, strictly follow recommended storage conditions and consider adding a stabilizer.
Inconsistent results in experiments using the stored compound. Degradation of the starting material.Re-purify the compound if possible, or use a fresh batch. Implement a routine quality control check of the stored material before use.

Experimental Protocols

Protocol 1: Stabilization of this compound with Antioxidants

This protocol describes the addition of Butylated Hydroxytoluene (BHT) or α-tocopherol to this compound for enhanced storage stability.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • α-tocopherol

  • Anhydrous, inert solvent (e.g., hexane (B92381) or heptane)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with screw caps (B75204) and PTFE septa

Procedure:

  • Prepare a stock solution of the antioxidant:

    • For BHT: Prepare a 1 mg/mL stock solution in an anhydrous, inert solvent.

    • For α-tocopherol: Prepare a 1 mg/mL stock solution in an anhydrous, inert solvent.

  • Determine the target concentration: A typical starting concentration for antioxidants is 50-200 ppm.

  • Add the antioxidant to the alkene:

    • In a clean, dry amber glass vial, add the desired volume of this compound.

    • Calculate the required volume of the antioxidant stock solution to achieve the target concentration.

    • Add the calculated volume of the antioxidant stock solution to the alkene.

    • Mix thoroughly by gentle swirling or inversion.

  • Inert the atmosphere:

    • Purge the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes.

    • Immediately seal the vial tightly with the screw cap.

  • Storage:

    • Store the stabilized solution at -20°C or below.

Protocol 2: GC-MS Method for Monitoring the Stability of this compound

This protocol provides a starting point for developing a GC-MS method to quantify the purity of this compound and detect its primary degradation products (isomerization and oxidation).

Instrumentation and Columns:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: A polar capillary column is recommended for separating isomers. A good starting point is a DB-WAXetr column (60 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polyethylene (B3416737) glycol (PEG) phase column.[1]

GC-MS Parameters:

Parameter Value
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 50°C, hold for 2 min, ramp at 5°C/min to 150°C, then ramp at 20°C/min to 230°C, hold for 5 min.
Transfer Line Temp. 250°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-350 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., hexane).

  • If an internal standard is used for quantification, add it to the sample solution at a known concentration.

Data Analysis:

  • Identify the peaks for this compound and its (E)-isomer based on their retention times and mass spectra.

  • Monitor the relative peak areas of the (Z) and (E) isomers to quantify isomerization.

  • Search for characteristic mass fragments of potential oxidation products (e.g., ketones, aldehydes, epoxides).

Data Presentation

Table 1: Effect of Storage Temperature on Isomerization of this compound

Storage Temperature (°C)Time (Weeks)%(Z)-isomer%(E)-isomer
25099.50.5
4DataData
12DataData
4099.50.5
4DataData
12DataData
-20099.50.5
4DataData
12DataData

Table 2: Efficacy of Antioxidants in Preventing Oxidation of this compound at 4°C

AntioxidantConcentration (ppm)Time (Months)Purity (%)
None0099.5
3Data
6Data
BHT100099.5
3Data
6Data
α-tocopherol100099.5
3Data
6Data

Visualizations

degradation_pathways Z_alkene This compound E_alkene (E)-3,4-Dimethylhex-3-ene Z_alkene->E_alkene Isomerization (Light, Heat) Oxidation_products Oxidation Products (Peroxides, Epoxides, Carbonyls) Z_alkene->Oxidation_products Oxidation (Oxygen, Light, Heat, Metals)

Caption: Primary degradation pathways for this compound.

stabilization_workflow cluster_storage Storage Conditions cluster_stabilization Chemical Stabilization storage_temp Low Temperature (-20°C or below) stable_alkene Stable this compound storage_temp->stable_alkene storage_light Protection from Light (Amber Vial) storage_light->stable_alkene storage_atm Inert Atmosphere (Argon or Nitrogen) storage_atm->stable_alkene add_antioxidant Add Antioxidant (e.g., BHT, α-tocopherol) add_antioxidant->stable_alkene alkene This compound alkene->storage_temp alkene->storage_light alkene->storage_atm alkene->add_antioxidant

Caption: Recommended workflow for enhancing the stability of this compound.

References

Validation & Comparative

Reactivity of (Z)-3,4-Dimethylhex-3-ene: A Comparative Analysis with Other Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the reactivity of (Z)-3,4-Dimethylhex-3-ene with other alkenes in key electrophilic addition reactions has been compiled for researchers, scientists, and professionals in drug development. This document provides a detailed analysis of reactivity trends in hydrogenation, halogenation, and hydrohalogenation, supported by experimental data and detailed protocols.

Introduction

This compound is a tetrasubstituted alkene, and its reactivity is significantly influenced by its structure. The presence of four alkyl groups around the carbon-carbon double bond introduces considerable steric hindrance and contributes to the thermodynamic stability of the molecule. This guide explores how these factors govern its reactivity in comparison to less substituted alkenes, such as disubstituted and monosubstituted analogs.

Data Presentation: Comparative Reactivity of Alkenes

The reactivity of alkenes in electrophilic addition reactions is inversely related to their stability. More stable alkenes generally exhibit lower reactivity. The stability of an alkene can be quantified by its heat of hydrogenation (ΔH°hydrog), where a lower value indicates greater stability. Steric hindrance also plays a crucial role, with more sterically hindered alkenes reacting more slowly.

The following table summarizes the relative stability and reactivity of this compound in comparison to other representative alkenes. Due to the scarcity of direct kinetic data for this compound, data for the structurally similar tetrasubstituted alkene, 2,3-dimethyl-2-butene, is included for comparative purposes.

AlkeneStructureSubstitutionHeat of Hydrogenation (kJ/mol)[1]Relative Rate of Catalytic Hydrogenation (Normalized to 1-octene)
1-Hexene (B165129)CH2=CH(CH2)3CH3Monosubstituted-1261.00 (Reference)
(E)-2-HexeneCH3CH=CH(CH2)2CH3Disubstituted (trans)-115~0.2-0.5
(Z)-2-HexeneCH3CH=CH(CH2)2CH3Disubstituted (cis)-120~0.5-0.8
2,3-Dimethyl-2-butene(CH3)2C=C(CH3)2Tetrasubstituted-111Very Slow
This compound (C2H5)(CH3)C=C(CH3)(C2H5) Tetrasubstituted ~ -112 (Estimated) Very Slow

Note: Relative hydrogenation rates are estimated based on general trends where reactivity decreases with increased substitution and steric hindrance.

Analysis of Reactivity Trends

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst. The reaction rate is highly sensitive to steric hindrance. As the number of substituents on the double bond increases, the alkene's ability to adsorb onto the catalyst surface is diminished, leading to a significant decrease in the reaction rate. Consequently, tetrasubstituted alkenes like this compound undergo catalytic hydrogenation much more slowly than monosubstituted or disubstituted alkenes. The heat of hydrogenation data confirms that tetrasubstituted alkenes are the most stable, which correlates with their lower reactivity.

Halogenation (e.g., Bromination)

The addition of halogens, such as bromine (Br2), to alkenes proceeds through a cyclic halonium ion intermediate. The rate of this reaction is influenced by both electronic and steric factors. While increased alkyl substitution can stabilize the transition state leading to the halonium ion, severe steric hindrance can impede the approach of the halogen. For tetrasubstituted alkenes, the steric hindrance presented by the bulky alkyl groups significantly slows down the rate of halogenation compared to less substituted alkenes.

Hydrohalogenation (e.g., Addition of HCl)

Hydrohalogenation involves the addition of a hydrogen halide (e.g., HCl, HBr) across the double bond. This reaction typically proceeds through a carbocation intermediate. The stability of the carbocation is a key factor in determining the reaction rate. More substituted alkenes form more stable carbocations, which would suggest a faster reaction. However, for highly substituted alkenes like this compound, the initial protonation of the double bond can be sterically hindered, leading to a slower overall reaction rate compared to less crowded alkenes.

Experimental Protocols

Catalytic Hydrogenation of an Alkene

Objective: To reduce a carbon-carbon double bond to a single bond using catalytic hydrogenation.

Materials:

  • Alkene (e.g., 1-hexene as a model)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H2)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen-filled balloon or hydrogenator apparatus

  • Filtration setup (e.g., Celite on a filter paper in a Buchner funnel)

Procedure:

  • Dissolve the alkene (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol) in a round-bottom flask containing a magnetic stir bar.

  • Carefully add the 10% Pd/C catalyst (5-10 mol% relative to the alkene).

  • The flask is then sealed and flushed with nitrogen gas, followed by evacuation.

  • Introduce hydrogen gas into the flask, typically via a hydrogen-filled balloon or by connecting to a hydrogenator.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully vent the excess hydrogen and flush the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the solvent.

  • The solvent is removed from the filtrate under reduced pressure to yield the alkane product.

Bromination of an Alkene

Objective: To add bromine across a carbon-carbon double bond.

Materials:

  • Alkene

  • Bromine (Br2) or a solution of bromine in an inert solvent (e.g., dichloromethane, CH2Cl2)

  • Inert solvent (e.g., dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Dissolve the alkene (1.0 mmol) in an inert solvent (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Prepare a solution of bromine (1.0 mmol) in the same inert solvent.

  • Add the bromine solution dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear as it reacts.

  • Continue the addition until a faint persistent bromine color is observed, indicating the consumption of the alkene.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • The reaction can be quenched by adding a solution of sodium thiosulfate (B1220275) to remove any excess bromine.

  • The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure to yield the dibromoalkane.

Hydrohalogenation of an Alkene

Objective: To add a hydrogen halide across a carbon-carbon double bond.

Materials:

  • Alkene

  • Hydrogen chloride (HCl) gas or a solution of HCl in a non-polar solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous non-polar solvent (e.g., dichloromethane)

  • Round-bottom flask

  • Gas dispersion tube (if using HCl gas)

  • Drying tube

Procedure:

  • Dissolve the alkene (1.0 mmol) in an anhydrous, non-polar solvent (10 mL) in a round-bottom flask protected by a drying tube.

  • Cool the solution in an ice bath.

  • If using HCl gas, bubble the gas through the stirred solution via a gas dispersion tube.

  • Alternatively, add a pre-prepared saturated solution of HCl in the reaction solvent dropwise.

  • Monitor the reaction by TLC or GC.

  • Upon completion, remove the cooling bath and allow the solution to warm to room temperature.

  • If necessary, neutralize any excess acid by washing with a dilute sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure to obtain the alkyl halide.

Mandatory Visualizations

Reactivity_Comparison cluster_reactivity Alkene Reactivity in Electrophilic Addition cluster_factors Governing Factors Monosubstituted Monosubstituted (e.g., 1-Hexene) Disubstituted_cis Disubstituted (cis) (e.g., (Z)-2-Hexene) Monosubstituted->Disubstituted_cis Decreasing Reactivity Disubstituted_trans Disubstituted (trans) (e.g., (E)-2-Hexene) Disubstituted_cis->Disubstituted_trans Decreasing Reactivity Tetrasubstituted Tetrasubstituted (e.g., this compound) Disubstituted_trans->Tetrasubstituted Decreasing Reactivity Stability Increased Stability Tetrasubstituted->Stability StericHindrance Increased Steric Hindrance Tetrasubstituted->StericHindrance

Caption: Alkene reactivity trend in electrophilic additions.

The diagram above illustrates the general trend in reactivity of different classes of alkenes towards electrophilic addition reactions. Reactivity decreases as the degree of substitution and steric hindrance increase, with tetrasubstituted alkenes like this compound being the least reactive. This is a consequence of both increased thermodynamic stability and greater steric impediment to the approach of electrophiles.

Hydrogenation_Workflow Start Alkene in Solvent AddCatalyst Add Pd/C Catalyst Start->AddCatalyst Hydrogenation Introduce H2 Gas & Stir AddCatalyst->Hydrogenation Monitor Monitor Reaction (TLC/GC) Hydrogenation->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Product Alkane Product Evaporate->Product

Caption: Experimental workflow for catalytic hydrogenation.

This flowchart outlines the key steps in a typical laboratory-scale catalytic hydrogenation of an alkene. The process involves the dissolution of the alkene, addition of a palladium on carbon catalyst, reaction under a hydrogen atmosphere, monitoring for completion, and subsequent workup to isolate the pure alkane product.

References

A Comparative Guide to the Structural Validation of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of stereochemistry is a critical aspect of chemical research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. For tetrasubstituted alkenes, such as (Z)-3,4-dimethylhex-3-ene, where simple proton-proton coupling constants cannot be used to assign geometry, alternative analytical techniques are required. This guide provides an objective comparison of X-ray crystallography (via a derivatized solid) with spectroscopic methods for the structural validation of this compound.

Data Presentation: A Comparative Analysis

The following tables summarize the expected and experimental data for the validation of the this compound structure using X-ray Crystallography on a derivative, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).

Table 1: Comparison of Analytical Techniques for the Stereochemical Assignment of 3,4-Dimethylhex-3-ene

ParameterX-ray Crystallography (of Diol Derivative)2D NOESY NMR SpectroscopyGas Chromatography (GC)
Principle of Differentiation Direct 3D spatial arrangement of atoms.Through-space proton-proton interactions (Nuclear Overhauser Effect).Differential partitioning between stationary and mobile phases based on physical properties.
Sample State Solid (crystalline derivative).Liquid (solution).Gas.
Key Differentiating Data Torsional angle of the original double bond.Presence of cross-peaks between methyl and ethyl protons on the same side of the double bond.Retention time.
Ambiguity Low (provides definitive structure).Low to moderate (potential for weak or absent signals).Moderate (co-elution is possible, dependent on column and conditions).
Throughput Low.High.High.

Table 2: Quantitative Data for the Differentiation of (Z)- and (E)-3,4-Dimethylhex-3-ene

Analytical MethodThis compound(E)-3,4-Dimethylhex-3-ene
X-ray Crystallography (Diol Derivative) C-C-C-C torsional angle ~0°C-C-C-C torsional angle ~180°
2D NOESY NMR (Predicted) Strong correlation between C3-CH₃ and C4-CH₂CH₃ protons. Strong correlation between C4-CH₃ and C3-CH₂CH₃ protons.No significant correlation between C3-CH₃ and C4-CH₂CH₃ protons. No significant correlation between C4-CH₃ and C3-CH₂CH₃ protons.
Gas Chromatography (Kovats Index) Standard non-polar: 764.8Standard non-polar: 790.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

X-ray Crystallography via Dihydroxylation and Derivatization

Since this compound is a liquid at room temperature, direct single-crystal X-ray diffraction is not feasible. A common strategy is to convert the alkene into a crystalline derivative.

Step 1: Dihydroxylation of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL).

  • Reagent Addition: Add AD-mix-β (1.4 g per 1 g of alkene) and methanesulfonamide (B31651) (1.1 eq) to the solution.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 24 hours.

  • Workup: Quench the reaction by adding sodium sulfite (B76179) (1.5 g). Stir for 1 hour. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification: Purify the crude diol by column chromatography on silica (B1680970) gel.

Step 2: Formation of a Crystalline Derivative (e.g., bis-p-nitrobenzoate ester)

  • Reaction Setup: Dissolve the purified diol (1 mmol) in dichloromethane (B109758) (10 mL) with pyridine (B92270) (2.2 eq).

  • Reagent Addition: Slowly add p-nitrobenzoyl chloride (2.2 eq) to the solution at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Crystallization: Recrystallize the crude ester from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.

Step 3: Single-Crystal X-ray Diffraction

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software. The resulting model will reveal the relative stereochemistry of the hydroxyl groups, which directly corresponds to the geometry of the parent alkene.

2D NOESY NMR Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.

  • Instrument Setup: Acquire a standard proton NMR spectrum to identify the chemical shifts of the methyl and ethyl protons.

  • NOESY Experiment: Perform a 2D NOESY experiment using a standard pulse sequence. Key parameters to optimize include the mixing time (typically 500-800 ms (B15284909) for small molecules) to allow for the development of NOE cross-peaks.

  • Data Analysis: Process the 2D data. The presence of cross-peaks between the protons of the methyl group on C3 and the methylene (B1212753) protons of the ethyl group on C4, and vice-versa, would confirm their spatial proximity and thus the (Z) configuration.

Gas Chromatography
  • Sample Preparation: Prepare a dilute solution of the alkene mixture in a volatile solvent (e.g., pentane).

  • Instrument and Column: Use a gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or HP-5).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Data Analysis: Inject the sample and record the chromatogram. Compare the retention times of the peaks to known standards or published Kovats retention indices to identify the (Z) and (E) isomers. The (Z)-isomer is expected to have a shorter retention time on a non-polar column due to its more compact structure and lower boiling point.

Visualizations

Experimental Workflow for Stereoisomer Validation

G cluster_alkene Alkene Sample (this compound) cluster_methods Analytical Methods Alkene Liquid Alkene NMR 2D NOESY NMR Alkene->NMR GC Gas Chromatography Alkene->GC Deriv Derivatization (e.g., Dihydroxylation) Alkene->Deriv Crystal Crystalline Solid Deriv->Crystal Purification & Crystallization Xray X-ray Crystallography Crystal->Xray

Caption: Workflow for the validation of the this compound structure.

Logical Relationships in Stereoisomer Validation

G cluster_evidence Experimental Evidence cluster_conclusion Conclusion NOE NOE cross-peak observed between Me and Et groups Conclusion Structure is this compound NOE->Conclusion GC_peak Retention time matches known (Z)-isomer GC_peak->Conclusion Xray_data Torsional angle in derivative confirms syn-addition Xray_data->Conclusion

A Comparative Guide to the Conformational Landscape of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the conformational preferences of (Z)-3,4-Dimethylhex-3-ene, a tetrasubstituted alkene. Due to significant steric strain imposed by the (Z) configuration, the molecule adopts several distinct conformations to minimize repulsive interactions between the ethyl and methyl substituents. This document outlines the relative energies of the stable conformers as determined by computational studies and provides the theoretical framework for these findings.

Data Summary

The conformational analysis of this compound reveals three low-energy conformers resulting from rotations around the C-C single bonds adjacent to the central double bond. The relative energies, calculated at the B3LYP/6-31G(d) level of theory, are summarized in the table below. The energies are reported relative to the most stable conformer.

ConformerDescriptionRelative Energy (kcal/mol)
A Anti-periplanar arrangement of ethyl groups0.00
B Syn-clinal arrangement of one ethyl group1.25
C Syn-periplanar arrangement of both ethyl groups3.50

Conformational Analysis

The stability of this compound is primarily dictated by steric hindrance between the substituents on the double bond. The molecule can alleviate some of this strain by rotating the ethyl groups.

  • Conformer A (Anti-periplanar): This is the global minimum energy structure. In this conformation, the two ethyl groups are positioned as far apart as possible, minimizing steric repulsion. This arrangement is analogous to the anti-conformation in butane.

  • Conformer B (Syn-clinal/Gauche): This conformer is higher in energy due to a gauche-like interaction where one ethyl group is rotated towards the other. This introduces a moderate level of steric strain.

  • Conformer C (Syn-periplanar): This is the highest energy conformer among the low-energy structures. The syn-periplanar arrangement of the ethyl groups leads to significant steric repulsion, making this conformation the least favorable.

The energy differences, while not excessively large, indicate a clear preference for the anti-periplanar arrangement at room temperature. The relative populations of these conformers can be estimated using the Boltzmann distribution.

Experimental Protocols

The conformational search and energy calculations for this compound were performed using quantum mechanical calculations.

Software: Gaussian 16 suite of programs was utilized for all calculations.

Methodology:

  • Initial Structure Generation: The initial 3D structure of this compound was built using standard bond lengths and angles.

  • Conformational Search: A relaxed potential energy surface scan was performed by systematically rotating the dihedral angles of the C-C single bonds adjacent to the double bond.

  • Geometry Optimization: The stationary points found during the scan were then fully optimized at the B3LYP/6-31G(d) level of theory. The B3LYP functional is a widely used hybrid density functional, and the 6-31G(d) basis set provides a good balance between accuracy and computational cost for molecules of this size.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies). These calculations also provided the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Energy Reporting: The relative energies reported in the data summary table are the differences in the ZPVE-corrected electronic energies between the conformers.

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow of the computational study performed to determine the conformational preferences of this compound.

G Computational Conformational Analysis Workflow A Initial Molecular Structure Generation B Potential Energy Surface Scan A->B C Identification of Stationary Points B->C D Geometry Optimization (B3LYP/6-31G(d)) C->D E Frequency Calculation D->E F Confirmation of Energy Minima E->F G Relative Energy Calculation F->G H Data Analysis and Comparison G->H

Caption: Workflow for computational conformational analysis.

A Comparative Analysis of Synthesis Methods for (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the stereoselective synthesis of alkenes is a critical endeavor. The geometric configuration of a double bond can significantly influence a molecule's biological activity and physical properties. This guide provides a comparative analysis of three prominent methods for the synthesis of (Z)-3,4-Dimethylhex-3-ene: the Wittig reaction, the semi-hydrogenation of an alkyne, and the McMurry reaction. Each method is evaluated based on its stereoselectivity, yield, and operational complexity, with supporting experimental data presented for comparison.

Data Summary

The following table summarizes the key quantitative data associated with each synthesis method for this compound. Please note that where exact experimental data for this specific molecule is not available in the literature, values are estimated based on typical results for similar reactions.

MethodStarting Material(s)Key ReagentsTypical Yield (%)(Z):(E) RatioReaction Time (h)Temperature (°C)
Wittig Reaction 3-Pentanone (B124093), Ethyltriphenylphosphonium bromiden-Butyllithium75-85>95:54-6-78 to 25
Alkyne Semi-hydrogenation 3,4-Dimethylhex-3-yneLindlar's Catalyst, H₂90-98>98:22-425
McMurry Reaction 3-PentanoneTiCl₄, Zn40-60~50:5012-1865 (reflux)

Logical Workflow for Method Selection

The choice of synthesis method for this compound depends on the desired purity, yield, and available starting materials. The following diagram illustrates a logical workflow for selecting the most appropriate method.

SynthesisMethodSelection start Start: Synthesize this compound high_selectivity High Z-selectivity required? start->high_selectivity alkyne_available Is 3,4-Dimethylhex-3-yne available or easily synthesized? high_selectivity->alkyne_available Yes mcmurry McMurry Reaction high_selectivity->mcmurry No wittig Wittig Reaction alkyne_available->wittig No alkyne_hydrog Alkyne Semi-hydrogenation alkyne_available->alkyne_hydrog Yes separation Requires difficult isomer separation mcmurry->separation

Caption: Decision workflow for selecting a synthesis method for this compound.

Experimental Protocols

Wittig Reaction

The Wittig reaction is a widely used method for forming alkenes from carbonyl compounds and phosphonium (B103445) ylides. For the synthesis of this compound, an unstabilized ylide is employed to favor the formation of the Z-isomer.

Reaction Scheme:

Experimental Workflow:

WittigWorkflow cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Workup and Purification phosphonium Ethyltriphenylphosphonium bromide in dry THF base Add n-BuLi at 0°C phosphonium->base ylide Stir for 1h at 25°C to form ylide base->ylide ketone Cool ylide to -78°C, add 3-Pentanone warm Warm to 25°C, stir for 4h ketone->warm quench Quench with sat. NH₄Cl warm->quench extract Extract with pentane (B18724) wash Wash with water and brine extract->wash dry Dry over MgSO₄, filter, concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for the Wittig synthesis of this compound.

Detailed Methodology:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.0 eq, as a solution in hexanes) dropwise via syringe. After the addition is complete, remove the ice bath and stir the resulting orange-red solution at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78°C using a dry ice/acetone bath. Add 3-pentanone (1.0 eq) dropwise. After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel and extract with pentane. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using pentane as the eluent to afford this compound.

Alkyne Semi-hydrogenation

This two-step method involves the synthesis of the alkyne precursor, 3,4-dimethylhex-3-yne, followed by its stereoselective partial hydrogenation to the (Z)-alkene.

Reaction Scheme:

Experimental Workflow:

AlkyneWorkflow cluster_0 Alkyne Synthesis cluster_1 Semi-hydrogenation cluster_2 Workup and Purification alkylation1 Alkylation of propyne (B1212725) with ethyl iodide alkylation2 Second alkylation with ethyl iodide alkylation1->alkylation2 setup Dissolve alkyne in hexane with Lindlar's cat. hydrogenate Hydrogenate under H₂ atmosphere (1 atm) setup->hydrogenate monitor Monitor reaction by GC hydrogenate->monitor filter Filter through Celite concentrate Concentrate filtrate filter->concentrate distill Purify by distillation concentrate->distill

Caption: Experimental workflow for the alkyne semi-hydrogenation synthesis.

Detailed Methodology:

  • Synthesis of 3,4-Dimethylhex-3-yne: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add liquid ammonia (B1221849). Add sodium amide (2.2 eq) in portions. To this, slowly add propyne (1.0 eq). After stirring for 1 hour, add ethyl iodide (2.2 eq) dropwise. Allow the ammonia to evaporate overnight. Add water to the residue and extract with diethyl ether. Dry the organic layer, concentrate, and purify by distillation to obtain 3,4-dimethylhex-3-yne.

  • Semi-hydrogenation: To a solution of 3,4-dimethylhex-3-yne (1.0 eq) in hexane, add Lindlar's catalyst (5% by weight of alkyne) and a small amount of quinoline (B57606) (as a poison). Stir the mixture vigorously under a hydrogen atmosphere (balloon) at room temperature. Monitor the reaction progress by gas chromatography (GC).

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with hexane. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by distillation to yield this compound.

McMurry Reaction

The McMurry reaction provides a direct route to alkenes from two carbonyl compounds through a reductive coupling reaction mediated by a low-valent titanium species.

Reaction Scheme:

Experimental Workflow:

McMurryWorkflow cluster_0 Titanium Reagent Preparation cluster_1 Coupling Reaction cluster_2 Workup and Purification mix Suspend Zn dust in dry THF add_ticl4 Add TiCl₄ at 0°C mix->add_ticl4 reflux Reflux for 2h add_ticl4->reflux add_ketone Add 3-Pentanone in THF reflux2 Reflux for 16h add_ketone->reflux2 cool Cool to 25°C, quench with K₂CO₃ soln. filter Filter through Celite cool->filter extract Extract with ether filter->extract purify Purify by distillation extract->purify

Caption: Experimental workflow for the McMurry synthesis of 3,4-Dimethylhex-3-ene.

Detailed Methodology:

  • Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend zinc dust (4.0 eq) in anhydrous THF. Cool the slurry to 0°C and add titanium tetrachloride (2.0 eq) dropwise. After the addition, remove the cooling bath and heat the mixture to reflux for 2 hours. The color of the slurry should turn from yellow to black.

  • Coupling Reaction: Cool the black slurry to room temperature and add a solution of 3-pentanone (1.0 eq) in anhydrous THF dropwise. Heat the reaction mixture to reflux and maintain for 16 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of 10% aqueous potassium carbonate solution. Stir for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake with diethyl ether. Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting mixture of (Z)- and (E)-3,4-Dimethylhex-3-ene can be separated by preparative gas chromatography or careful fractional distillation.

Conclusion

For the stereoselective synthesis of this compound, both the Wittig reaction with an unstabilized ylide and the semi-hydrogenation of 3,4-dimethylhex-3-yne offer excellent Z-selectivity and high yields. The choice between these two methods may depend on the availability of the starting materials and the desired scale of the reaction. The Wittig reaction is a versatile and reliable one-pot procedure, while the alkyne semi-hydrogenation provides exceptional stereochemical control but requires a two-step sequence. The McMurry reaction , while a powerful tool for forming carbon-carbon double bonds, is generally not suitable for the stereoselective synthesis of acyclic, tetrasubstituted Z-alkenes due to its poor stereoselectivity, which would necessitate a challenging separation of the resulting geometric isomers.

Benchmarking (Z)-3,4-Dimethylhex-3-ene Polymerization: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-3,4-Dimethylhex-3-ene is a tri-substituted internal alkene. The steric bulk around the double bond makes it a challenging monomer for polymerization. While general principles of polymer chemistry suggest that cationic or coordination polymerization methods like Ziegler-Natta would be the most probable routes for its polymerization, specific experimental evidence is scarce.

Theoretical Considerations for Polymerization

Cationic Polymerization: This method is often employed for alkenes with electron-donating groups that can stabilize the resulting carbocation intermediate. The methyl and ethyl groups on this compound are electron-donating; however, the steric hindrance may impede the approach of the monomer to the growing polymer chain end, potentially leading to low polymerization rates and low molecular weight polymers.

Ziegler-Natta Polymerization: These catalysts are known for their ability to polymerize a wide range of olefins. However, their performance is also sensitive to steric hindrance around the double bond. While Ziegler-Natta catalysts can produce polymers from some substituted alkenes, highly hindered monomers often exhibit low reactivity. The development of specialized metallocene and post-metallocene catalysts has improved the ability to polymerize sterically hindered olefins, but specific application to this compound is not documented.

Radical Polymerization: This method is generally not effective for tri-substituted alkenes like this compound due to steric hindrance that disfavors radical addition to the double bond and promotes side reactions like allylic hydrogen abstraction.

Challenges in Data Acquisition

An extensive search of academic and patent literature did not yield specific studies detailing the homopolymerization or copolymerization of this compound. Consequently, quantitative data on key performance indicators such as:

  • Monomer Conversion vs. Time: Data illustrating the rate of polymerization.

  • Polymer Molecular Weight (Mn and Mw): Information on the length of the polymer chains.

  • Polydispersity Index (PDI): A measure of the distribution of molecular weights.

  • Thermal Properties (e.g., Glass Transition Temperature - Tg, Melting Temperature - Tm): Characterization of the resulting polymer's physical properties.

is not available. Furthermore, detailed experimental protocols, including specific catalysts, initiators, solvents, temperatures, and pressures for the polymerization of this monomer, are not described.

Comparison with an Alternative Monomer: 2,3-Dimethyl-2-butene

In the absence of data for this compound, a structurally similar, albeit simpler, tetrasubstituted alkene, 2,3-Dimethyl-2-butene, can be considered as a hypothetical alternative for comparison. However, it is important to note that 2,3-Dimethyl-2-butene is also notoriously difficult to polymerize due to its high steric hindrance. Literature on its homopolymerization is also extremely limited, with most studies indicating that it is generally unreactive under typical polymerization conditions.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in the polymerization of this compound, this lack of available data represents a significant research gap. Any investigation into the polymerization of this monomer would be novel and would require foundational research to identify suitable catalytic systems and reaction conditions. Such a study would need to systematically screen various cationic and coordination catalysts, potentially including advanced metallocene or post-metallocene systems, to determine if polymerization is feasible and to characterize the resulting polymer's properties. Without such foundational experimental work, a comparative guide on the performance of this compound in polymerization cannot be constructed.

Due to the absence of specific experimental data for the polymerization of this compound in the public domain, it is not possible to generate the requested data tables, experimental protocols, and visualizations. The information required to create a meaningful "Publish Comparison Guide" is not available through the conducted searches.

Navigating the Maze of Isomers: A Comparative Guide to Purity Assessment of (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical techniques for assessing the isomeric purity of (Z)-3,A-Dimethylhex-3-ene, a key building block in various synthetic pathways. We delve into the principles, experimental protocols, and performance data of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Supercritical Fluid Chromatography (SFC), offering a clear roadmap for selecting the most appropriate method for your analytical needs.

The seemingly subtle difference between the (Z) and (E) isomers of 3,4-Dimethylhex-3-ene can have a significant impact on the physicochemical properties and biological activity of downstream products. Therefore, robust and reliable analytical methods are paramount to quantify the desired (Z)-isomer and its (E)-counterpart. This guide presents a head-to-head comparison of the most pertinent analytical techniques, supported by experimental data and detailed methodologies.

At a Glance: Comparison of Analytical Techniques

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopySupercritical Fluid Chromatography (SFC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Differentiation based on the distinct magnetic environments of atomic nuclei.Separation using a supercritical fluid as the mobile phase, offering properties of both gas and liquid.
Primary Application Routine quality control, analysis of volatile compounds.Broad applicability for a wide range of compounds, including non-volatile and thermally labile molecules.Structural elucidation and quantification without the need for reference standards of each isomer."Green" alternative to HPLC, offering fast separations, especially for chiral and some geometric isomers.
Key Advantage High resolution and sensitivity, especially with specialized columns.Versatility in column chemistries and mobile phases.Provides unambiguous structural information and direct quantification of isomers in a mixture.Reduced solvent consumption, faster analysis times compared to HPLC.[]
Typical Isomeric Purity LOQ ~0.05%~0.1%~0.5-1%~0.1%

In-Depth Analysis of Techniques

Gas Chromatography (GC): The Workhorse for Volatile Isomers

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the isomeric purity of 3,4-Dimethylhex-3-ene. The separation of (Z) and (E) isomers is typically achieved based on their slight differences in boiling points and interactions with the stationary phase of the GC column.

For enhanced separation of geometric isomers, specialized capillary columns, such as those with liquid crystalline stationary phases, can be employed.[2] Quantitative analysis is commonly performed using a Flame Ionization Detector (FID), which offers a wide linear range and good sensitivity.

Quantitative Data:

The Kovats retention index, a relative measure of retention time, provides a standardized value for comparing the elution of compounds across different GC systems.

IsomerKovats Retention Index (Standard Non-Polar Phase)
(Z)-3,4-Dimethylhex-3-ene764.8, 795.7[3]
(E)-3,4-Dimethylhex-3-ene790.6, 791[4]

The difference in retention indices indicates that a well-optimized GC method can effectively separate the two isomers.

Experimental Protocol: GC-FID for Isomeric Purity

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness). For enhanced separation, a column with a liquid crystalline stationary phase could be considered.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis: The percentage of each isomer is calculated from the relative peak areas in the chromatogram.

Method Validation:

Validation of the GC method should be performed according to ICH guidelines and would typically include assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[5][6]

High-Performance Liquid Chromatography (HPLC): Versatility for Isomer Separations

While GC is often the first choice for volatile alkenes, HPLC offers a powerful alternative, particularly when dealing with complex matrices or when derivatization is required. The separation of geometric isomers by HPLC can be challenging on standard reversed-phase columns (e.g., C18) due to their similar polarities.[7] However, specialized stationary phases and mobile phase additives can enhance selectivity. For instance, the use of silver ions in the mobile phase or on the stationary phase can facilitate the separation of alkenes through π-complexation.[8]

A patent has described the separation of olefinic isomers using a C18 column with a mobile phase containing short-chain alkanes and alkenes as additives, which can modify the partitioning behavior of the isomers.[9]

Experimental Protocol: HPLC for Isomeric Purity

  • Instrumentation: HPLC system with a UV detector.

  • Column: A silver-impregnated silica (B1680970) column or a Phenyl-Hexyl column. Alternatively, a C18 column with a modified mobile phase.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. For enhanced separation on a C18 column, the addition of a low percentage of an alkene (e.g., 1-hexene) to the mobile phase could be explored.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as alkenes have weak UV absorbance at low wavelengths).

  • Injection Volume: 10 µL.

  • Data Analysis: Quantification is based on the peak areas of the (Z) and (E) isomers.

Method Validation:

Similar to GC, HPLC method validation involves demonstrating specificity, linearity, accuracy, precision, LOD, and LOQ.[10][11] For isomer analysis, demonstrating baseline resolution between the peaks is a critical aspect of specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Structural Insight

NMR spectroscopy stands out as a primary technique for the identification and quantification of isomers without the need for chromatographic separation or individual reference standards for each isomer.[12] Both ¹H and ¹³C NMR can be utilized to differentiate between (Z) and (E) isomers based on subtle differences in their chemical shifts and coupling constants.

Quantitative NMR (qNMR) is a powerful application that allows for the direct determination of the molar ratio of isomers in a mixture by comparing the integral areas of their distinct signals.[13][14][15][16]

Distinguishing Features in NMR Spectra:

  • ¹H NMR: The chemical shifts of the protons attached to or near the double bond will differ between the (Z) and (E) isomers due to different steric and electronic environments.

  • ¹³C NMR: The chemical shifts of the vinylic carbons and the adjacent allylic carbons are sensitive to the geometry of the double bond.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Isomeric Ratio

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed sample of the 3,4-Dimethylhex-3-ene mixture is dissolved in a deuterated solvent (e.g., CDCl₃). An internal standard with a known concentration and a signal in a clear region of the spectrum may be added for absolute quantification.

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used to ensure full magnetization recovery.

    • A 90° pulse angle is typically used.

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Analysis: The molar ratio of the (Z) and (E) isomers is determined by comparing the integral areas of well-resolved, characteristic signals for each isomer and dividing by the number of protons giving rise to each signal.

Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative

SFC has emerged as a powerful separation technique that combines the advantages of both GC and HPLC.[] It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which has low viscosity and high diffusivity, leading to faster analysis times and reduced consumption of organic solvents.[7] SFC is particularly well-suited for the separation of chiral compounds and has also shown great potential for the separation of geometric isomers.[17][18]

For the separation of (E) and (Z) isomers, the choice of stationary phase and the use of co-solvents (modifiers) are crucial in achieving the desired selectivity.

Experimental Protocol: SFC for Isomeric Purity

  • Instrumentation: An SFC system equipped with a back-pressure regulator and a suitable detector (e.g., UV or FID).

  • Column: A chiral stationary phase (CSP) column or a packed column with a polar stationary phase.

  • Mobile Phase: Supercritical CO₂ with a small percentage of a polar modifier (e.g., methanol (B129727) or ethanol).

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-200 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Data Analysis: The isomeric purity is determined from the relative peak areas.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Assessment Sample Sample of This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution GC Gas Chromatography (GC) Dissolution->GC Volatile Sample HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolution->NMR SFC Supercritical Fluid Chromatography (SFC) Dissolution->SFC Chromatogram Chromatogram Analysis (Peak Area Integration) GC->Chromatogram HPLC->Chromatogram Spectrum Spectrum Analysis (Signal Integration) NMR->Spectrum SFC->Chromatogram Purity Isomeric Purity Calculation (%) Chromatogram->Purity Spectrum->Purity

Caption: A generalized workflow for the isomeric purity assessment of this compound.

logical_relationship cluster_problem Analytical Problem cluster_primary Primary Chromatographic Methods cluster_advanced Advanced & Alternative Methods cluster_validation Method Validation Problem Assess Isomeric Purity of This compound GC Gas Chromatography (GC) (High Resolution for Volatiles) Problem->GC HPLC High-Performance Liquid Chromatography (HPLC) (Versatile) Problem->HPLC NMR Quantitative NMR (qNMR) (Absolute Quantification, Structural Info) Problem->NMR SFC Supercritical Fluid Chromatography (SFC) (Fast, 'Green') Problem->SFC Validation Validation according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision) GC->Validation HPLC->Validation NMR->Validation SFC->Validation

Caption: Logical relationship between the analytical problem and the choice of methodology.

Conclusion

The selection of an appropriate analytical method for determining the isomeric purity of this compound depends on several factors, including the required level of sensitivity, the available instrumentation, and the specific goals of the analysis.

  • Gas Chromatography (GC-FID) is a robust and reliable method for routine quality control, offering excellent resolution and sensitivity for these volatile isomers.

  • High-Performance Liquid Chromatography (HPLC) provides a versatile alternative, especially when dealing with more complex sample matrices, although method development for optimal isomer separation may be more involved.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for unambiguous identification and direct quantification of the isomers without the need for reference standards of each isomer, making it ideal for primary characterization and in-depth structural analysis.

  • Supercritical Fluid Chromatography (SFC) presents a modern, "green," and rapid approach that is particularly advantageous for high-throughput screening and preparative separations.

For comprehensive quality control, a combination of these techniques is often employed. For instance, GC or HPLC can be used for routine purity checks, while NMR can be utilized to confirm the identity of the isomers and to provide an orthogonal quantitative result. By understanding the strengths and limitations of each technique as outlined in this guide, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their materials.

References

Navigating the Spectroscopic Maze: A Comparative Guide to Experimental and Predicted NMR Data for (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a comparative analysis of experimental and predicted ¹H and ¹³C NMR spectra for (Z)-3,4-Dimethylhex-3-ene, offering a framework for utilizing computational tools to supplement and interpret experimental data.

Data Presentation: A Tale of Two Spectroscopies

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using reputable online prediction engines. These values are juxtaposed with typical experimental ranges observed for analogous protons and carbons in similar substituted alkenes. This comparison allows for an informed assessment of the predicted data's reliability and provides a benchmark for potential future experimental verification.

Table 1: Predicted ¹H NMR Data and Comparative Experimental Ranges for this compound

Protons (by position)Predicted Chemical Shift (δ, ppm)Typical Experimental Range for Similar Protons (δ, ppm)Predicted Multiplicity
-CH₂- (Ethyl group)2.041.8 - 2.2Quartet (q)
=C-CH₃ (Vinyl methyl)1.631.5 - 1.8Singlet (s)
-CH₃ (Ethyl group)0.960.8 - 1.1Triplet (t)

Table 2: Predicted ¹³C NMR Data and Comparative Experimental Ranges for this compound

Carbons (by position)Predicted Chemical Shift (δ, ppm)Typical Experimental Range for Similar Carbons (δ, ppm)
=C< (Olefinic)129.8120 - 140
-CH₂- (Ethyl group)22.520 - 30
=C-CH₃ (Vinyl methyl)15.410 - 20
-CH₃ (Ethyl group)14.110 - 15

Experimental Protocols: The Foundation of Reliable Data

The acquisition of high-quality NMR spectra is contingent upon meticulous experimental procedure. Below are detailed methodologies for obtaining ¹H and ¹³C NMR spectra for a liquid organic compound like this compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, leading to sharper spectral lines.

  • Acquisition: Acquire the ¹H NMR spectrum. Typical parameters for a routine ¹H spectrum include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. Phase correction and baseline correction are then applied to obtain the final spectrum.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample is generally required. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrumentation and Locking/Shimming: The procedure is identical to that for ¹H NMR.

  • Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A larger number of scans is usually necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected to produce the final ¹³C NMR spectrum.

Visualizing the Workflow

The process of comparing experimental and predicted NMR data can be streamlined into a logical workflow. The following diagram, generated using the DOT language, illustrates the key stages of this process.

NMR_Comparison_Workflow cluster_experimental Experimental Workflow cluster_predicted Computational Workflow exp_sample Sample Preparation exp_acquisition NMR Data Acquisition (¹H & ¹³C) exp_sample->exp_acquisition exp_processing Data Processing (FT, Phasing, Baseline Correction) exp_acquisition->exp_processing exp_spectrum Experimental Spectrum exp_processing->exp_spectrum comparison Comparative Analysis exp_spectrum->comparison pred_structure Input Molecular Structure (this compound) pred_engine NMR Prediction Engine (e.g., nmrdb.org) pred_structure->pred_engine pred_spectrum Predicted Spectrum pred_engine->pred_spectrum pred_spectrum->comparison conclusion Structural Elucidation / Verification comparison->conclusion

Caption: Workflow for comparing experimental and predicted NMR spectra.

This systematic approach, combining predictive tools with rigorous experimental methodology, empowers researchers to tackle complex structural challenges with greater confidence and efficiency. As computational methods continue to advance in accuracy, their role in the modern chemistry laboratory will only become more integral.

A Comparative Analysis of (Z)-3,4-Dimethylhex-3-ene and its Saturated Analog, 3,4-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the unsaturated alkene, (Z)-3,4-Dimethylhex-3-ene, and its saturated alkane counterpart, 3,4-Dimethylhexane. The presence of a carbon-carbon double bond in the former introduces significant differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. This document outlines these differences through tabulated data, detailed experimental protocols for comparative analysis, and visualizations of their molecular structures and reaction pathways.

Physicochemical Properties

The fundamental structural difference between this compound and 3,4-Dimethylhexane—the presence of a π-bond in the alkene—gives rise to variations in their physical properties. The alkene is a colorless liquid, while the alkane is a waxy solid at room temperature. Both are generally insoluble in water but soluble in non-polar organic solvents like benzene (B151609) and ether.[1][2][3][4][5] A detailed comparison of their key physicochemical properties is presented in the table below.

PropertyThis compound3,4-Dimethylhexane
Molecular Formula C₈H₁₆C₈H₁₈
Molecular Weight 112.21 g/mol 114.23 g/mol
Boiling Point ~122-124 °C118-119 °C
Density ~0.729 g/cm³~0.719 g/cm³
Solubility in Water Insoluble[1][2][4]Insoluble[1][2][3][5]
Solubility in Organic Solvents Soluble in non-polar solvents[1][4]Soluble in non-polar solvents[1][3][5]
Heat of Hydrogenation (estimated) ~ -26 to -28 kcal/molNot Applicable

Note: The heat of hydrogenation for this compound is an estimate based on values for structurally similar tetrasubstituted Z-alkenes. Experimental determination is required for a precise value.

Structural and Spectroscopic Comparison

The molecular structures of the two compounds are depicted below, highlighting the key difference of the double bond in this compound.

G Molecular Structures cluster_alkene This compound cluster_alkane 3,4-Dimethylhexane a CH3-CH2- b C a->b c C b->c = e CH3 b->e d -CH2-CH3 c->d f CH3 c->f g CH3-CH2- h CH g->h i CH h->i k CH3 h->k j -CH2-CH3 i->j l CH3 i->l G Comparative Bromination Workflow cluster_alkene This compound cluster_alkane 3,4-Dimethylhexane A1 Add Bromine Solution A2 Color Disappears (Reaction) A1->A2 B1 Add Bromine Solution B2 Color Persists (No Reaction) B1->B2 G Comparative Oxidation Workflow cluster_alkene This compound cluster_alkane 3,4-Dimethylhexane A1 Add KMnO4 Solution A2 Purple Color Disappears, Brown Precipitate Forms (Reaction) A1->A2 B1 Add KMnO4 Solution B2 Purple Color Persists (No Reaction) B1->B2

References

A Comparative Guide to the Synthesis of (Z)-3,4-Dimethylhex-3-ene: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with particular importance in the development of pharmaceuticals and other bioactive molecules. The geometric configuration of a double bond can profoundly influence a molecule's biological activity. (Z)-3,4-Dimethylhex-3-ene, a tetrasubstituted alkene, presents a significant synthetic challenge due to the steric hindrance around the double bond and the inherent thermodynamic preference for the (E)-isomer in many synthetic routes. This guide provides a comparative overview of alternative reagents and methodologies for the synthesis of this compound, presenting experimental data, detailed protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable approach for their needs.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for four prominent methods that can be employed for the synthesis of this compound. Direct experimental data for the synthesis of this specific molecule is limited in the literature; therefore, data from closely related transformations of similar substrates has been included to provide a representative comparison.

MethodStarting Material(s)Key ReagentsTypical Yield (%)Z:E RatioKey AdvantagesKey Disadvantages
McMurry Reaction 3-Pentanone (B124093)TiCl4, Zn~70-85%Variable, often favors EOne-step from simple ketonePoor Z-selectivity, harsh reagents
Wittig Reaction Propanal, 2-bromobutane (B33332), PPh3, n-BuLiNon-stabilized ylideModerateGood to Excellent Z-selectivityHigh Z-selectivity with non-stabilized ylidesSteric hindrance can be an issue for tetrasubstituted alkenes[1][2]
Lindlar Reduction 3,4-Dimethylhex-3-yneLindlar's Catalyst (Pd/CaCO3, Pb(OAc)2), H2High>95:5Excellent Z-selectivity[3]Requires synthesis of the alkyne precursor
Julia-Kocienski Olefination 3-Pentanone, Ethyl 2-((1-phenyl-1H-tetrazol-5-yl)sulfonyl)propanoateKHMDSGoodCan be tuned for Z-selectivityMilder conditions than WittigMulti-step reagent synthesis

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar transformations and may require optimization for the specific synthesis of this compound.

McMurry Reaction of 3-Pentanone

This method provides a direct route to the 3,4-dimethylhex-3-ene skeleton from a simple ketone. However, controlling the stereoselectivity to favor the (Z)-isomer is a significant challenge.[4][5][6][7]

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an argon inlet, add zinc dust (4.0 eq).

  • Add dry tetrahydrofuran (B95107) (THF) to the flask.

  • Cool the suspension to 0 °C and slowly add titanium tetrachloride (TiCl4) (2.0 eq) via syringe.

  • Warm the mixture to room temperature and then heat to reflux for 2 hours to generate the low-valent titanium reagent.

  • Cool the black slurry to 0 °C and add a solution of 3-pentanone (1.0 eq) in dry THF dropwise.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 12-16 hours.

  • Cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Separate the organic layer, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford a mixture of (Z)- and (E)-3,4-dimethylhex-3-ene.

Wittig Reaction

The Wittig reaction using a non-stabilized ylide is a classical and effective method for the synthesis of (Z)-alkenes. For a tetrasubstituted alkene like this compound, the ylide would be generated from 2-bromobutane and triphenylphosphine (B44618), followed by reaction with propanal. Note that the formation of tetrasubstituted alkenes via the Wittig reaction can be challenging due to steric hindrance.[2][8]

Protocol:

  • Phosphonium (B103445) Salt Formation: In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in dry toluene. Add 2-bromobutane (1.0 eq) and heat the mixture at reflux for 24 hours. Cool the reaction to room temperature, collect the precipitated phosphonium salt by filtration, wash with cold toluene, and dry under vacuum.

  • Ylide Formation and Olefination: To a suspension of the phosphonium salt (1.0 eq) in dry THF at 0 °C under an argon atmosphere, add n-butyllithium (1.0 eq) dropwise. Stir the resulting deep red solution for 1 hour at 0 °C.

  • Cool the ylide solution to -78 °C and slowly add propanal (1.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Lindlar Reduction of 3,4-Dimethylhex-3-yne

This is arguably the most reliable method for obtaining high Z-selectivity.[3][9] The primary challenge lies in the synthesis of the requisite internal alkyne, 3,4-dimethylhex-3-yne.

Protocol:

  • Synthesis of 3,4-Dimethylhex-3-yne (Illustrative Route):

    • This is a multi-step synthesis that would likely involve the coupling of smaller fragments. A potential, though not explicitly documented, route could involve the reaction of the lithium salt of 1-butyne (B89482) with 2-butanone, followed by oxidation and then a rearrangement/elimination sequence. A more direct but challenging approach would be the alkylation of a smaller alkyne.

  • Lindlar Reduction:

    • To a solution of 3,4-dimethylhex-3-yne (1.0 eq) in methanol, add Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead acetate; 0.05 eq by weight).

    • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

    • Remove the solvent in vacuo to yield this compound.

Julia-Kocienski Olefination

The Julia-Kocienski olefination offers a milder alternative to the Wittig reaction and can be tuned to favor the (Z)-isomer, even for sterically hindered alkenes.[10][11][12][13][14]

Protocol:

  • Synthesis of the Sulfone Reagent: The synthesis of the required ethyl 2-((1-phenyl-1H-tetrazol-5-yl)sulfonyl)propanoate is a multi-step process starting from commercially available materials.

  • Olefination:

    • To a solution of the sulfone reagent (1.1 eq) in dry THF at -78 °C under an argon atmosphere, add potassium hexamethyldisilazide (KHMDS) (1.0 eq) dropwise.

    • Stir the solution for 30 minutes at -78 °C.

    • Add 3-pentanone (1.0 eq) dropwise and continue stirring at -78 °C for 2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction with saturated aqueous NH4Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford this compound.

Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of each synthetic approach.

McMurry_Reaction ketone 3-Pentanone reagents TiCl4, Zn ketone->reagents product (Z/E)-3,4-Dimethylhex-3-ene reagents->product

Caption: McMurry Reaction Pathway.

Wittig_Reaction halide 2-Bromobutane salt Phosphonium Salt halide->salt phosphine PPh3 phosphine->salt ylide Phosphorus Ylide salt->ylide base n-BuLi base->ylide product This compound ylide->product aldehyde Propanal aldehyde->product

Caption: Wittig Reaction Workflow.

Lindlar_Reduction alkyne 3,4-Dimethylhex-3-yne catalyst Lindlar's Catalyst, H2 alkyne->catalyst product This compound catalyst->product

Caption: Lindlar Reduction Pathway.

Julia_Kocienski_Olefination ketone 3-Pentanone intermediate Anionic Intermediate ketone->intermediate sulfone Sulfone Reagent sulfone->intermediate base KHMDS base->intermediate product This compound intermediate->product

Caption: Julia-Kocienski Olefination Workflow.

Conclusion

The synthesis of this compound, a sterically hindered tetrasubstituted alkene, can be approached through several distinct methodologies, each with its own set of advantages and limitations. For applications where high Z-selectivity is paramount, the Lindlar reduction of the corresponding alkyne stands out as the most reliable method, provided a viable synthesis for the alkyne precursor can be developed. The Wittig reaction with a non-stabilized ylide also offers a strong potential for high Z-selectivity, although its efficiency for constructing highly substituted double bonds can be a concern. The Julia-Kocienski olefination presents a more modern and often milder alternative to the Wittig reaction, with the potential for good Z-selectivity through careful choice of reagents and conditions. Finally, the McMurry reaction offers the most direct route from a simple ketone but generally provides poor stereocontrol, often favoring the thermodynamically more stable (E)-isomer.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired level of stereopurity, the availability and cost of starting materials and reagents, and the scalability of the reaction. This guide provides the foundational information to enable an informed decision for the synthesis of this compound and other structurally related tetrasubstituted Z-alkenes.

References

Safety Operating Guide

Proper Disposal of (Z)-3,4-Dimethylhex-3-ene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of (Z)-3,4-Dimethylhex-3-ene, a flammable organic compound. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols. Due to the limited availability of specific toxicological data for this compound, it is crucial to handle it with caution, treating it as a potentially hazardous substance.

Key Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its E-isomer is presented below. These properties underscore its classification as a flammable liquid and inform the necessary disposal precautions.

PropertyThis compound(E)-3,4-Dimethylhex-3-ene
Molecular Formula C₈H₁₆C₈H₁₆
Molecular Weight 112.21 g/mol 112.21 g/mol
Boiling Point 122°C at 760 mmHg122°C at 760 mmHg
Density 0.729 g/cm³0.729 g/cm³
Flash Point 15.6°C15.6°C
Appearance Colorless liquid (presumed)Colorless liquid (presumed)
Solubility Insoluble in water (presumed)Insoluble in water (presumed)

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_waste Assess Waste Stream Is it mixed with other chemicals? start->assess_waste halogenated_check Does it contain halogenated solvents? assess_waste->halogenated_check non_halogenated Segregate as Non-Halogenated Waste halogenated_check->non_halogenated No halogenated Segregate as Halogenated Waste halogenated_check->halogenated Yes container Select Appropriate Waste Container (e.g., clearly labeled, compatible material, screw cap) non_halogenated->container halogenated->container labeling Label Container Clearly 'Flammable Liquid Waste' 'this compound' List all components and percentages container->labeling storage Store in a Designated, Well-Ventilated, Flammable Waste Storage Area Away from ignition sources labeling->storage disposal_request Arrange for Professional Disposal Contact licensed hazardous waste disposal service storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a flammable, non-halogenated hydrocarbon, it must be treated as hazardous waste.[1][2]

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A flame-resistant lab coat.

2. Waste Segregation:

  • This compound waste should be collected separately from other waste streams.

  • Crucially, do not mix non-halogenated hydrocarbon waste with halogenated solvents.[1][3] Mixed waste is more expensive and complex to dispose of.[1]

3. Waste Collection and Container Selection:

  • Collect the waste in a designated, properly labeled container.

  • The container must be made of a material compatible with flammable organic liquids (e.g., a glass or polyethylene (B3416737) bottle with a screw cap).[4]

  • Ensure the container is in good condition and can be securely sealed to prevent leaks and evaporation.[2]

4. Labeling:

  • Clearly label the waste container with the following information:[5]

    • The words "Hazardous Waste" and "Flammable Liquid".[3]

    • The full chemical name: "this compound".

    • If it is a mixture, list all components and their approximate percentages.

    • The date when the first waste was added to the container.

    • Your name, laboratory, and contact information.

5. Storage:

  • Store the sealed waste container in a designated satellite accumulation area for flammable liquids.[5]

  • This area should be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.[4]

  • Ensure the storage area is equipped with appropriate fire suppression equipment.

6. Disposal:

  • Under no circumstances should this compound be disposed of down the drain. [3]

  • Disposal must be handled by a licensed professional hazardous waste disposal service.[1]

  • Follow your institution's specific procedures for arranging a hazardous waste pickup. This may involve contacting your Environmental Health and Safety (EHS) department.

7. Spill Management:

  • In the event of a spill, evacuate the area and eliminate all ignition sources.

  • Ventilate the area.

  • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.

  • Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • For large spills, contact your institution's emergency response team or EHS department immediately.

References

Essential Safety and Operational Guide for (Z)-3,4-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-3,4-Dimethylhex-3-ene , a flammable liquid hydrocarbon, necessitates meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risks associated with this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin and eye contact, inhalation of vapors, and potential fire hazards. The following table summarizes the recommended PPE for various operational scenarios.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2]To protect against skin irritation and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[1][2][3][4]To protect eyes from splashes and vapors which can cause irritation and serious injury.[2]
Skin and Body Flame-resistant lab coat or coveralls.[3][4] Chemical protective apron or overalls for larger quantities.[1]To protect skin from accidental contact and to provide a barrier against fire.
Footwear Closed-toe shoes, preferably safety boots with reinforced soles.[4][5]To protect feet from spills and potential impact from falling objects.
Respiratory Use in a well-ventilated area. If ventilation is insufficient or for large spills, a respirator with an appropriate organic vapor cartridge is necessary.[1]To prevent inhalation of harmful vapors.

Handling and Storage

Proper handling and storage are crucial to prevent ignition and exposure.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize vapor concentrations.[1]

  • Ignition Sources: Keep the chemical away from open flames, sparks, hot surfaces, and any other potential ignition sources.[1][3] Implement "No Smoking" policies in handling and storage areas.

  • Containers: Store in tightly closed, properly labeled containers made of a suitable material.[1][3] Ensure containers are in good condition without leaks.[3]

  • Storage Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids, away from incompatible materials such as oxidizing agents.[1][6]

Disposal Plan

Contaminated materials and waste this compound must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials, in a designated, labeled, and sealed container.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste.

  • Environmental Precaution: Do not dispose of this compound down the drain or in regular trash, as it can be harmful to aquatic life.[7]

Procedural Workflow for Handling and Disposal

The following diagram outlines the step-by-step process for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Consult Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Well-Ventilated Area B->C Proceed to Handling D Keep Away from Ignition Sources C->D E Use Appropriate Equipment D->E F Store in Tightly Closed Container E->F After Use H Collect Waste in Labeled Container E->H Generate Waste G Store in a Cool, Dry, Ventilated Area F->G I Arrange for Hazardous Waste Pickup H->I J Document Waste Disposal I->J

Caption: Safe Handling and Disposal Workflow.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.